4-Chloroquinoline-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVXNYIJMSNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300416 | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-82-1 | |
| Record name | 15733-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to 4-Chloroquinoline-2-carboxylic acid
This compound is a heterocyclic organic compound that serves as a pivotal building block in synthetic chemistry.[1] Its quinoline core, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic bioactive molecules.[2] The specific placement of a chloro group at the 4-position and a carboxylic acid at the 2-position creates a unique electronic and steric environment, rendering the molecule a highly versatile intermediate for developing novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Core Identification:
Physicochemical Properties
The functional groups of this compound dictate its physical and chemical behavior, influencing its reactivity and suitability for various synthetic transformations.
| Property | Value / Description | Source(s) |
| CAS Number | 15733-82-1 | [5][6][7] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][5] |
| Molecular Weight | 207.61 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Purity | Typically ≥ 95% | [1][5] |
| Appearance | White or grey solid | [4] |
| GHS Signal Word | Warning | [3] |
| GHS Hazard Class | Irritant | [3] |
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions providing access to the core ring system. The specific substitution pattern of this compound requires precise regioselective control.
Conceptual Synthetic Workflow
The general approach involves either building the quinoline ring with the desired functionalities already present on the precursors or performing regioselective functionalization on a pre-formed quinoline ring.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 15733-82-1 [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. synchem.de [synchem.de]
- 6. echemi.com [echemi.com]
- 7. This compound | 15733-82-1 [chemicalbook.com]
4-Chloroquinoline-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Chloroquinoline-2-carboxylic Acid
Foreword: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic scaffold is present in numerous natural alkaloids, synthetic drugs, and functional materials.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of an electrophilic chlorine atom at the C4 position and a nucleophilic/chelating carboxylic acid group at the C2 position creates a molecule with a unique and versatile reactivity profile, making it a valuable building block for synthetic chemists and a compelling scaffold for drug discovery programs.[5]
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound (4-CQ-2-CA) is the first step in harnessing its synthetic potential. These properties dictate its solubility, stability, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 15733-82-1 | [6][7][8] |
| Molecular Formula | C₁₀H₆ClNO₂ | [5][7][8] |
| Molecular Weight | 207.61 g/mol | [5][7][8] |
| IUPAC Name | This compound | [5] |
| Purity | Typically ≥95% | [7][8] |
| Storage | Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and dechlorination. | [5] |
Synthesis Strategies: Regioselective Functionalization
The synthesis of specifically substituted quinolines like 4-CQ-2-CA requires precise control over regioselectivity. While classical named reactions like the Pfitzinger or Gould-Jacobs syntheses are foundational for building the quinoline core, accessing the 2,4-disubstituted pattern often involves the functionalization of a pre-formed quinoline ring.[5] A key strategy involves activating the quinoline ring towards nucleophilic attack at the C2 and C4 positions via N-oxidation.
The diagram below illustrates a plausible synthetic pathway. The initial oxidation of the quinoline nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. This activation is a cornerstone of quinoline chemistry, allowing for the introduction of functional groups that would otherwise be difficult to install.
Caption: Plausible synthetic route to this compound.
Chemical Reactivity: A Tale of Two Functional Groups
The chemistry of 4-CQ-2-CA is dominated by the interplay between the electrophilic C4 position, activated by the ring nitrogen and the chloro-substituent, and the versatile carboxylic acid at C2.
Reactivity at the 4-Position: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the basis for the synthesis of a vast library of biologically active 4-aminoquinoline derivatives, including the famed antimalarial drug chloroquine.[3][9]
-
Causality: The electron-withdrawing effect of the quinoline ring's nitrogen atom polarizes the C4-Cl bond, making the C4 carbon highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines, thiols, and alkoxides.[3][9][10] Reactions are often conducted at elevated temperatures, sometimes using microwave irradiation to shorten reaction times and improve yields.[3]
Reactivity at the 2-Position: The Carboxylic Acid Moiety
The carboxylic acid group at C2 undergoes a range of classical transformations:
-
Esterification and Amide Formation: The acid can be converted to esters (e.g., ethyl 4-chloroquinoline-2-carboxylate) or amides, which can modulate the compound's solubility, membrane permeability, and biological activity.[6][11]
-
Metal Chelation: The carboxylate group, in conjunction with the quinoline nitrogen, can act as a bidentate ligand to chelate metal ions. This property is the rationale behind its investigation as a potential inhibitor of metalloenzymes.[5]
-
Bioisosteric Replacement: In drug design, the carboxylic acid is often a liability due to poor membrane permeability or rapid metabolism.[12] 4-CQ-2-CA serves as a starting point for replacing the acid with bioisosteres (e.g., tetrazoles) to improve pharmacokinetic properties while retaining biological function.
The diagram below summarizes the key reactive sites of the molecule.
Caption: Key reaction pathways for this compound.
Spectral Characterization: The Molecular Fingerprint
Unambiguous identification and purity assessment of 4-CQ-2-CA rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: A series of multiplets in the aromatic region (approx. 7.5-8.5 ppm).- Carboxylic Acid Proton: A highly deshielded, broad singlet near 12 δ, which is concentration and solvent dependent.[13] |
| ¹³C NMR | - Carbonyl Carbon: Signal in the range of 165-185 δ.[13]- C4-Cl Carbon: A characteristic downfield shift to approximately 140–150 ppm due to the electronegativity of the chlorine atom.[5] |
| IR Spectroscopy | - O-H Stretch: A very broad, strong absorption from 2500-3300 cm⁻¹ due to hydrogen-bonded dimers.[13][14]- C=O Stretch: An intense band between 1690-1760 cm⁻¹.[13][14]- C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[14] |
| Mass Spectrometry (MS) | - Molecular Ion: A protonated molecular ion [M+H]⁺ is observed at m/z 208.0, showing a characteristic isotopic pattern (approx. 3:1 ratio for M+H and M+2+H) due to the presence of ³⁵Cl and ³⁷Cl.[5]- Fragmentation: Key fragments typically arise from the loss of the carboxylic acid group as CO₂ (44 Da) or the COOH radical (45 Da).[5][15] |
Applications in Research and Drug Discovery
This compound is not an end product but a versatile starting material for creating diverse chemical libraries for biological screening.
-
Antimalarial Drug Development: As a close analog to the core of chloroquine, it is a primary scaffold for synthesizing new 4-aminoquinolines to combat drug-resistant malaria strains.[16]
-
Anticancer Research: The quinoline scaffold is found in several kinase inhibitors. Modifications of 4-CQ-2-CA are explored to develop novel antiproliferative agents.[10] Derivatives of quinoline carboxylic acids have also been investigated as histone deacetylase (HDAC) inhibitors.[17]
-
Antibacterial Agents: The quinolone core, characterized by a carboxylic acid at a neighboring position to the nitrogen, is famous for its antibacterial properties (e.g., ciprofloxacin).[18][19] This makes 4-CQ-2-CA an interesting starting point for novel antibacterial compounds.
-
Metalloenzyme Inhibitors: The chelating ability of the molecule makes it a candidate for designing inhibitors of enzymes that rely on metal cofactors for their catalytic activity.[5]
The following workflow illustrates its role in a typical drug discovery pipeline.
Caption: Role of 4-CQ-2-CA in a drug discovery workflow.
Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative
This protocol provides a representative procedure for the nucleophilic aromatic substitution reaction at the C4 position, a key transformation for this scaffold.
Objective: To synthesize N-butyl-2-carboxy-quinoline-4-amine from this compound and butylamine.
Materials:
-
This compound (1.0 eq)
-
Butylamine (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
50 mL round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.8 mmol).
-
Solvent and Reagents: Add DMF (20 mL) to dissolve the starting material. Add DIPEA (1.67 mL, 9.6 mmol) followed by butylamine (1.43 mL, 14.4 mmol).
-
Experimental Rationale: DMF is a polar aprotic solvent suitable for SNAr reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. An excess of the nucleophile (butylamine) is used to ensure complete consumption of the starting material.
-
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol mobile phase. The reaction is typically complete within 6-12 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate validates the reaction's progress.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The bicarbonate wash removes any unreacted starting acid and acidic byproducts. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 15733-82-1 [benchchem.com]
- 6. This compound | 15733-82-1 [chemicalbook.com]
- 7. synchem.de [synchem.de]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 18. 4-Methylquinoline-2-Carboxylic Acid [myskinrecipes.com]
- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
4-Chloroquinoline-2-carboxylic acid molecular weight
An In-depth Technical Guide to 4-Chloroquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic compound built upon a quinoline scaffold. The quinoline ring system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and diverse applications. The strategic placement of a chlorine atom at the 4-position and a carboxylic acid at the 2-position makes this molecule a versatile building block for creating more complex and biologically active compounds.[3]
Physicochemical Properties and Structural Analysis
The unique characteristics of this compound stem from the interplay between the quinoline core and its functional groups. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological targets.[3] The chlorine atom, a halogen, modifies the electronic properties of the quinoline ring, which can impact its reactivity and interactions with macromolecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 207.61 g/mol | [4] |
| Molecular Formula | C10H6ClNO2 | [4] |
| CAS Number | 15733-82-1 | [4][5][6] |
| Purity | Typically ≥95% | [4] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids can be achieved through various named reactions, including the Pfitzinger, Doebner, Combes, Conrad-Limpach, and Gould-Jacobs reactions.[3] Achieving the specific 4-chloro-2-carboxylic acid substitution pattern requires careful control over the regioselectivity of the reactions.
One plausible synthetic approach involves the regioselective chlorination and carboxylation of a pre-formed quinoline ring or the use of precursors that already contain the necessary functionalities.[3]
Below is a conceptual workflow for the synthesis of a quinoline carboxylic acid derivative.
Caption: Conceptual workflow for quinoline carboxylic acid synthesis.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sharp, single peak at a specific retention time indicates a high-purity sample.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to 207.61 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Both ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in various scientific fields.
Medicinal Chemistry and Drug Discovery
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[7] Quinoline derivatives have shown promise as:
-
Antimicrobial and Antifungal Agents: The quinoline scaffold is present in several antibacterial drugs.[8]
-
Anti-inflammatory Agents: Certain quinoline derivatives exhibit anti-inflammatory properties.[7]
-
Antimalarial and Anticancer Drugs: The 7-chloroquinoline scaffold is a well-known feature in antimalarial drugs, and other derivatives have been investigated for their anticancer potential.[3][7]
The biological activity is often attributed to the ability of the quinoline core to intercalate with DNA or inhibit key enzymes.[9] The carboxylic acid and chloro substituents can be modified to fine-tune the compound's activity and pharmacokinetic properties.[3]
Computational Modeling
In silico techniques like molecular docking are used to predict how this compound and its derivatives might bind to biological targets, such as enzymes or receptors.[3] This aids in the rational design of new drugs.
Caption: Simplified diagram of ligand-target interaction.
Material Science and Analytical Chemistry
Beyond pharmaceuticals, this compound and its derivatives have applications in:
-
Material Science: They can be incorporated into polymers and coatings to enhance their chemical resistance and durability.[7]
-
Analytical Chemistry: The quinoline carboxylic acid structure can act as a chelating agent for metal ions, enabling its use in the development of sensitive and selective detection methods.[3]
Conclusion
This compound is a versatile and valuable compound in modern chemical and pharmaceutical research. Its unique structural features provide a foundation for the development of a wide array of novel molecules with diverse applications. A thorough understanding of its properties, synthesis, and potential applications is crucial for researchers aiming to leverage this powerful chemical scaffold in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 15733-82-1 [benchchem.com]
- 4. synchem.de [synchem.de]
- 5. This compound | 15733-82-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloroquinoline-2-carboxylic acid spectroscopic data
An In-depth Technical Guide to the Spectroscopic Data of 4-Chloroquinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₁₀H₆ClNO₂), a key heterocyclic building block in medicinal and materials chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Each section includes detailed protocols, data tables, and expert analysis to facilitate the unambiguous characterization of this compound.
Introduction and Molecular Structure
This compound is a bifunctional quinoline derivative whose utility stems from its distinct electronic and steric properties.[1] The quinoline core is a privileged scaffold in drug discovery, most notably in antimalarial agents like chloroquine, while the carboxylic acid and chloro substituents provide reactive handles for further chemical modification.[1][3] Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of the molecule during synthesis and application.
The molecule consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a carboxylic acid group at the C2 position. This specific arrangement dictates the electronic distribution and, consequently, the spectroscopic behavior of the compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) due to the higher solubility of carboxylic acids and its ability to exchange with the acidic proton, which can be a useful diagnostic tool. The acidic proton of a carboxylic acid is typically observed as a very broad singlet far downfield (10-12 ppm), a region that is often diagnostic.[4][5]
Data Interpretation and Discussion: The ¹H NMR spectrum will display signals corresponding to the five aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of the chloro, carboxylic acid, and quinoline nitrogen atoms significantly deshields the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
|---|---|---|---|---|
| COOH | > 12.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[4] |
| H3 | ~8.2 | Singlet | N/A | Isolated proton between two electron-withdrawing groups (C=O and Cl). |
| H5 | ~8.1 | Doublet | J ≈ 8.5 | Peri-deshielding effect from the quinoline nitrogen. |
| H8 | ~8.0 | Doublet | J ≈ 8.5 | Deshielded by proximity to the heterocyclic ring. |
| H6 | ~7.9 | Triplet | J ≈ 7.5 | Standard aromatic region, coupled to H5 and H7. |
| H7 | ~7.7 | Triplet | J ≈ 7.5 | Standard aromatic region, coupled to H6 and H8. |
Note: Predicted values are based on analysis of similar quinoline structures and general substituent effects. Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, yielding a single peak for each unique carbon atom. The broad chemical shift range of ¹³C NMR allows for the clear resolution of all 10 carbon atoms in the molecule.[6] Quaternary carbons (those without attached protons, like C2, C4, C4a, and C8a) typically show weaker signals.[6]
Data Interpretation and Discussion: The spectrum will show ten distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.[7] The carbon atom attached to the chlorine (C4) is also expected to be shifted downfield.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C2 | ~148 | Attached to electronegative N and COOH group. |
| C3 | ~123 | Aromatic CH. |
| C4 | ~145 | Attached to electronegative Cl atom.[1] |
| C4a | ~140 | Quaternary aromatic carbon. |
| C5 | ~129 | Aromatic CH. |
| C6 | ~128 | Aromatic CH. |
| C7 | ~132 | Aromatic CH. |
| C8 | ~129 | Aromatic CH. |
| C8a | ~149 | Quaternary carbon adjacent to nitrogen. |
| COOH | ~167 | Carbonyl carbon of a carboxylic acid.[7][8] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Causality Behind Experimental Choices: Samples are typically analyzed as a solid (e.g., KBr pellet) or a mull. This is because carboxylic acids exist as hydrogen-bonded dimers in condensed phases, which gives rise to their uniquely broad O-H stretching absorption, a key diagnostic feature.[4][9]
Data Interpretation and Discussion: The IR spectrum is dominated by absorptions from the carboxylic acid group. The most telling feature is the extremely broad O-H stretch.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded)[7][9][10] |
| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp | C-H Stretch |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | C=O Stretch[7][9] |
| C=N, C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Ring Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O Stretch[9][10] |
| C-Cl | 800 - 600 | Medium-Strong | C-Cl Stretch |
The "messy" region from 3300-2500 cm⁻¹, where the broad O-H band overlaps with the sharper C-H stretches, is highly characteristic of a carboxylic acid.[9]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the fragmentation pathways.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can confirm the elemental composition.[1]
Data Interpretation and Discussion: The molecular weight of this compound is 207.61 g/mol .[1][11][12] The presence of chlorine will result in a characteristic M+2 isotopic pattern, where the peak at [M+2] is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.
Table 4: Expected Key Ions in ESI-MS
| m/z Value | Ion | Rationale |
|---|---|---|
| 208.0160 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl). |
| 210.0131 | [(M+2)+H]⁺ | Protonated molecular ion with ³⁷Cl isotope. |
| 164.0262 | [M-CO₂+H]⁺ | Loss of carbon dioxide (44 Da).[2][13] |
| 128.0367 | [M-COOH-H]⁺ | Loss of the entire carboxyl group (45 Da).[2][13] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Causality Behind Experimental Choices: The compound is dissolved in a UV-transparent solvent, such as ethanol or methanol. The resulting spectrum plots absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λₘₐₓ.
Data Interpretation and Discussion: The extended π-system of the quinoline ring is a strong chromophore. The presence of the carboxylic acid and chloro substituents will modulate the energy of the electronic transitions. One would expect to see strong absorptions corresponding to π→π* transitions.[14] Carboxylic acids themselves, without further conjugation, typically absorb around 210 nm, which is too low to be of significant use.[5] However, when conjugated with the quinoline ring, this will contribute to the overall absorption profile. The spectrum is expected to show multiple bands characteristic of the heteroaromatic system.
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ)
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
|---|---|---|
| ~230-250 | π→π* | Quinoline Ring System |
| ~300-330 | π→π* | Extended Conjugated System |
Experimental Protocols
The following protocols represent standardized workflows for acquiring the spectroscopic data discussed.
Workflow Overview
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (~1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Preparation: Vigorously grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.
-
Sample Scan: Mount the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Protocol 3: High-Resolution Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
System Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument resolution is set to >10,000 to obtain accurate mass measurements.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and its M+2 isotope peak. Use software to calculate the elemental composition and compare it with the theoretical formula.
Conclusion
The spectroscopic data for this compound provides a unique and definitive fingerprint for its structural confirmation. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides unequivocal evidence for the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching bands. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating system for the comprehensive characterization of this important chemical entity.
References
- 1. This compound|CAS 15733-82-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. synchem.de [synchem.de]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. chempap.org [chempap.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the NMR Analysis of 4-Chloroquinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloroquinoline-2-carboxylic acid, a compound of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of spectral data, offering instead a detailed interpretation grounded in the fundamental principles of NMR and the specific electronic effects of the quinoline ring system. We will explore both ¹H and ¹³C NMR spectroscopy, providing predicted chemical shifts, discussing expected coupling patterns, and outlining the experimental protocols necessary for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural elucidation of this important molecule.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a key synthetic intermediate in the development of novel quinoline-based pharmaceuticals. The precise placement of the chloro and carboxylic acid substituents on the quinoline core dramatically influences the molecule's physicochemical properties and its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such molecules. It provides detailed information about the chemical environment of each atom, allowing for the verification of the substitution pattern and the overall purity of the compound. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a framework for its confident identification and characterization.
Foundational Principles: Understanding the Quinoline Ring in NMR
The quinoline ring system can be conceptualized as a fusion of a benzene ring and a pyridine ring. This fusion results in a complex electronic environment where the protons and carbons exhibit distinct chemical shifts. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons and carbons in its vicinity.
Substituents on the quinoline ring further modulate these electronic effects. In this compound, we have two key substituents:
-
4-Chloro group: Chlorine is an electronegative atom that exerts a deshielding inductive effect. Its presence at the 4-position will significantly influence the chemical shifts of nearby protons and carbons.
-
2-Carboxylic acid group: The carboxylic acid group is also electron-withdrawing. Its proton is highly deshielded and typically appears far downfield in the ¹H NMR spectrum. The carbonyl carbon has a characteristic chemical shift in the ¹³C NMR spectrum.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol provides a robust starting point for the analysis of this compound.
Sample Preparation
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or, if solubility permits, chloroform-d.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Sample Purity: Ensure the sample is free of particulate matter and residual solvents from synthesis, as these can interfere with the spectrum.
Spectrometer Setup
-
Locking and Shimming: The spectrometer should be locked onto the deuterium signal of the solvent. Shimming the magnetic field is a critical step to achieve optimal resolution, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters: Standard acquisition parameters for both ¹H and ¹³C NMR should be employed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
The logical flow of a standard NMR experiment is outlined in the diagram below:
Caption: A generalized workflow for acquiring NMR spectra.
Spectral Interpretation: ¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons on the quinoline ring and the single carboxylic acid proton. The predicted chemical shifts and coupling patterns are detailed in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.4 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent carboxylic acid group and the ring nitrogen. |
| H-5 | ~8.2 | d | 8.5 | Doublet due to coupling with H-6. Deshielded due to its peri-position relative to the nitrogen. |
| H-6 | ~7.8 | t | 7.5 | Triplet due to coupling with H-5 and H-7. |
| H-7 | ~8.0 | t | 7.8 | Triplet due to coupling with H-6 and H-8. |
| H-8 | ~7.9 | d | 8.2 | Doublet due to coupling with H-7. |
| COOH | >12 | br s | - | Broad singlet due to hydrogen bonding and exchange. Highly deshielded.[1] |
Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and concentration.
The expected coupling patterns for the aromatic protons are illustrated below:
Caption: Predicted spin-spin coupling network for the aromatic protons.
Spectral Interpretation: ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, one for each of the ten carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~150 | Attached to the electron-withdrawing carboxylic acid group and nitrogen. |
| C-3 | ~122 | Shielded relative to other carbons on the pyridine ring. |
| C-4 | ~148 | Deshielded due to the attached chlorine atom. |
| C-4a | ~125 | Bridgehead carbon. |
| C-5 | ~129 | Aromatic carbon. |
| C-6 | ~128 | Aromatic carbon. |
| C-7 | ~132 | Aromatic carbon. |
| C-8 | ~130 | Aromatic carbon. |
| C-8a | ~149 | Bridgehead carbon adjacent to nitrogen. |
| COOH | ~167 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2] |
Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. For instance, the signal for C-2 could be confirmed by its correlation to H-3.
The relationship between these key 2D NMR experiments is depicted below:
Caption: Interconnectivity of 1D and 2D NMR experiments for comprehensive structural analysis.
Conclusion
The NMR analysis of this compound is a multi-faceted process that relies on a solid understanding of fundamental NMR principles and the specific electronic characteristics of the quinoline ring system. By combining high-quality 1D ¹H and ¹³C NMR data with insights from 2D correlation experiments, researchers can achieve an unambiguous and confident structural assignment of this important synthetic intermediate. The predicted spectral data and experimental protocols outlined in this guide provide a robust framework for scientists and professionals engaged in the synthesis and characterization of novel quinoline-based compounds.
References
An In-Depth Technical Guide to the Infrared Spectrum of 4-Chloroquinoline-2-carboxylic acid
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Chloroquinoline-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a substituted quinoline, its structural elucidation is critical, and IR spectroscopy offers a rapid, non-destructive method for confirming its functional group architecture. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of spectral data.
Introduction: The Vibrational Signature of a Complex Heterocycle
This compound combines three key structural features, each with a distinct vibrational fingerprint: a quinoline ring system, a carboxylic acid, and a chlorine substituent. The resulting IR spectrum is a rich tapestry of overlapping bands, the interpretation of which requires a systematic approach grounded in the fundamental principles of molecular vibrations.
The quinoline core, an aromatic heterocyclic system, gives rise to a series of sharp absorptions corresponding to C-H and C=C/C=N bond stretching and bending. The carboxylic acid group introduces highly characteristic and intense bands, notably the broad O-H stretch, a consequence of strong intermolecular hydrogen bonding, and the prominent C=O (carbonyl) stretch. Finally, the C-Cl bond contributes its own stretching vibration, typically found in the lower wavenumber "fingerprint" region of the spectrum. Understanding the interplay of these functional groups is paramount for a complete spectral assignment.
Theoretical Framework and Molecular Structure
To fully appreciate the IR spectrum, we must first consider the molecule's structure and the electronic effects at play. The carboxylic acid at position 2 and the chlorine at position 4 influence the electron distribution within the quinoline ring, which can subtly shift the vibrational frequencies of the ring's bonds.
Caption: Molecular structure of this compound.
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This non-covalent interaction has a profound effect on the IR spectrum, particularly on the stretching frequencies of the O-H and C=O bonds.
Caption: Hydrogen-bonded dimer of a generic carboxylic acid.
Detailed Spectral Interpretation
The IR spectrum of this compound can be logically divided into several key regions for analysis. The expected absorption bands and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Band Shape |
| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Strong | Very Broad |
| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring | Medium | Sharp |
| ~1710 - 1680 | C=O stretch (conjugated, H-bonded) | Carboxylic Acid | Strong | Sharp |
| 1600 - 1450 | C=C and C=N ring stretches | Quinoline Ring | Medium | Multiple, Sharp |
| 1440 - 1395 | O-H in-plane bend | Carboxylic Acid | Medium | Broad |
| 1320 - 1210 | C-O stretch (coupled with O-H bend) | Carboxylic Acid | Strong | Broad |
| 900 - 675 | C-H out-of-plane bend (aromatic) | Quinoline Ring | Strong | Sharp |
| ~850 - 550 | C-Cl stretch | Chloro-substituent | Medium | Sharp |
The High-Frequency Region (4000 - 2500 cm⁻¹)
O-H Stretching (Carboxylic Acid): The most prominent feature in this region is an exceptionally broad and strong absorption band from approximately 3300 to 2500 cm⁻¹.[1] This breadth is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1] The hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber compared to a "free" hydroxyl group.
Aromatic C-H Stretching: Superimposed on the broad O-H band, one can expect to find several sharper, medium-intensity peaks between 3100 and 3000 cm⁻¹. These are characteristic of the C-H stretching vibrations of the quinoline ring's aromatic protons.
The Carbonyl and Double-Bond Region (1800 - 1450 cm⁻¹)
C=O Stretching (Carboxylic Acid): A very strong and sharp absorption is anticipated in the range of 1710-1680 cm⁻¹. This is due to the C=O stretching vibration of the carboxylic acid. The position of this band is influenced by two competing effects:
-
Conjugation: The carboxylic acid group is conjugated with the quinoline ring, which delocalizes the pi-electrons and slightly weakens the C=O bond, shifting the absorption to a lower frequency.
-
Dimerization: Hydrogen bonding also weakens the C=O bond, further lowering its stretching frequency.
Quinoline Ring C=C and C=N Stretching: The aromatic quinoline core will exhibit a series of medium to strong, sharp absorptions between approximately 1600 and 1450 cm⁻¹. These correspond to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring system.
The Fingerprint Region (1450 - 500 cm⁻¹)
This region contains a wealth of structural information, though the bands can be complex and overlapping.
O-H In-Plane Bending and C-O Stretching: Two important vibrations from the carboxylic acid group appear here. A medium, broad peak between 1440-1395 cm⁻¹ is attributed to the in-plane bending of the O-H bond.[1] A strong, broad band, typically between 1320-1210 cm⁻¹, arises from the C-O stretching vibration, which is often coupled with the O-H bending motion.
Aromatic C-H Out-of-Plane Bending: Strong, sharp bands between 900 and 675 cm⁻¹ are characteristic of the out-of-plane C-H bending ("oop") vibrations of the quinoline ring. The exact positions of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to produce a medium to strong, sharp absorption in the lower frequency part of the fingerprint region, typically between 850 and 550 cm⁻¹. Theoretical and experimental studies on similar chloroquinoline derivatives have identified these vibrations in this range. For instance, a theoretical C-Cl vibration for 2-chloroquinoline-3-carboxaldehyde was calculated at 644 and 576 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality Spectrum
Obtaining a clean, interpretable IR spectrum of a solid sample like this compound requires proper sample preparation. The goal is to minimize scattering of the infrared beam and ensure an appropriate sample concentration.
Caption: Workflow for FTIR sample preparation of a solid compound.
Step-by-Step Methodology (KBr Pellet Technique)
-
Sample Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle. This reduces particle size and minimizes light scattering.
-
Mixing with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is transparent to infrared radiation and serves as a matrix. Mix thoroughly with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a clear or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Conclusion
The infrared spectrum of this compound is a powerful diagnostic tool for its structural verification. The key identifying features are the very broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the strong, sharp C=O stretch (1710-1680 cm⁻¹), and the complex fingerprint region containing absorptions for the quinoline ring and the C-Cl bond. By systematically analyzing these characteristic bands, researchers can confidently confirm the presence of the key functional groups and the overall integrity of the molecular structure.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-Chloroquinoline-2-carboxylic acid, a compound of significant interest in medicinal chemistry and drug development.[1] Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document will delve into the theoretical underpinnings of its fragmentation pathways under common ionization techniques, present detailed experimental protocols for its analysis, and offer expert insights into the interpretation of the resulting mass spectra. The principles and methodologies discussed herein are intended to serve as a valuable resource for researchers and professionals engaged in the analysis of quinoline derivatives and other heterocyclic compounds.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer drugs. The presence of a carboxylic acid at the 2-position and a chloro group at the 4-position imparts unique physicochemical and biological properties, making it a versatile precursor for a wide range of derivatives.[1] Accurate and reliable analytical methods are paramount for the characterization of this compound and its analogs throughout the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and specificity, stands out as the premier technique for this purpose. This guide will focus on elucidating the fragmentation pathways of this compound, providing a foundational understanding for its analysis.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common techniques, each providing complementary structural information.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of EI, this compound is expected to undergo extensive fragmentation. The initial event is the formation of a molecular ion (M+•). The primary fragmentation pathways will likely involve the carboxylic acid group, which is a common and predictable fragmentation site for such compounds.[2]
-
Loss of the Carboxyl Radical: A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond between the carbonyl carbon and the quinoline ring, leading to the loss of a carboxyl radical (•COOH), resulting in an ion at [M - 45]+.[2][3]
-
Decarboxylation: Another characteristic fragmentation is the loss of a neutral carbon dioxide molecule (CO2), which would yield an ion at [M - 44]+•.[3]
-
Subsequent Fragmentation of the Quinoline Ring: The resulting fragment ions, now devoid of the carboxylic acid group, will likely undergo further fragmentation of the quinoline ring system. A common fragmentation pathway for quinoline and its derivatives is the loss of hydrogen cyanide (HCN), which would result in ions at [M - 45 - 27]+ and [M - 44 - 27]+•. The presence of the chloro-substituent will influence the relative abundance of these and other fragment ions.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]+, in positive ion mode, or a deprotonated molecule, [M-H]-, in negative ion mode.[4] Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer will induce fragmentation.
Positive Ion Mode ([M+H]+):
In positive ion mode, the protonated molecule of this compound (C10H6ClNO2, MW: 207.61 g/mol ) would have an m/z of approximately 208.01.[1][5] The primary fragmentation events are anticipated to be:
-
Loss of Water: A facile loss of a neutral water molecule (H2O) from the protonated carboxylic acid group is expected, leading to a fragment ion at [M+H - 18]+.
-
Loss of Carbon Monoxide: Following the loss of water, or in a concerted fashion, the loss of carbon monoxide (CO) is a common fragmentation pathway for protonated carboxylic acids, which would result in an ion at [M+H - 18 - 28]+.
-
Decarboxylation: Direct loss of formic acid (HCOOH) or a sequential loss of H2O and CO from the protonated molecule can also be considered.
Negative Ion Mode ([M-H]-):
In negative ion mode, the deprotonated molecule would have an m/z of approximately 206.00. The fragmentation of the [M-H]- ion is expected to be dominated by:
-
Decarboxylation: The most prominent fragmentation will likely be the loss of a neutral carbon dioxide molecule (CO2) from the carboxylate anion, resulting in a highly stable carbanion. This would produce a fragment ion at [M-H - 44]-.
The following table summarizes the key predicted fragment ions for this compound:
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| EI | ~207 (M+•) | ~162 | •COOH |
| ~163 | CO2 | ||
| ~135 / ~136 | COOH + HCN / CO2 + HCN | ||
| ESI (+) MS/MS | ~208 ([M+H]+) | ~190 | H2O |
| ~162 | H2O + CO | ||
| ESI (-) MS/MS | ~206 ([M-H]-) | ~162 | CO2 |
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
This section provides a generalized workflow for the analysis of this compound using LC-MS/MS with electrospray ionization.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to create working standards at appropriate concentrations for instrument optimization and analysis (e.g., 1 µg/mL, 100 ng/mL).
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove interferences.
Liquid Chromatography (LC) Parameters
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: ESI, positive and negative modes should be evaluated to determine the most sensitive and informative polarity.
-
Precursor Ion Selection: In a full scan experiment, identify the [M+H]+ or [M-H]- ion.
-
Collision-Induced Dissociation (CID): Perform product ion scans of the selected precursor ion. Optimize the collision energy to achieve a rich fragmentation pattern without excessive fragmentation.
-
Data Acquisition: Acquire data in both full scan and product ion scan modes. For quantitative analysis, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method should be developed.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for this compound.
Electron Ionization (EI) Fragmentation
Caption: Proposed EI fragmentation of this compound.
ESI (+) MS/MS Fragmentation
Caption: Proposed ESI (+) fragmentation of protonated this compound.
ESI (-) MS/MS Fragmentation
Caption: Proposed ESI (-) fragmentation of deprotonated this compound.
Conclusion and Future Directions
This guide has outlined the fundamental principles and expected fragmentation patterns for this compound under common mass spectrometric conditions. The provided experimental workflow serves as a robust starting point for researchers to develop and validate their own analytical methods. While the proposed fragmentation pathways are based on established chemical principles, it is imperative to confirm these with high-resolution mass spectrometry and by analyzing isotopically labeled standards. A deeper understanding of the fragmentation mechanisms will ultimately enable more confident structural elucidation of novel derivatives and the development of highly specific and sensitive quantitative assays, thereby supporting the advancement of drug discovery and development programs.
References
- 1. This compound|CAS 15733-82-1 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Crystal Structure of 4-Chloroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a comprehensive analysis of the molecular structure and predicted solid-state characteristics of 4-Chloroquinoline-2-carboxylic acid. It is important to note that a comprehensive single-crystal X-ray diffraction study for this specific compound is not available in the public domain as of the date of this guide. Therefore, this guide is structured to provide maximum value by (1) detailing the known molecular architecture, (2) predicting the intermolecular interactions that govern its crystal packing based on established crystallographic principles and data from closely related analogues, and (3) providing a robust, field-proven experimental workflow for its synthesis, crystallization, and structural elucidation. For illustrative purposes, we will reference the known crystal structure of its parent compound, Quinoline-2-carboxylic acid.
Introduction: The Significance of this compound
This compound is a heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. Quinoline derivatives are central to a wide array of pharmaceuticals, including antimalarial agents like chloroquine, showcasing their profound biological relevance.[1][2] The specific substitution pattern of this compound, featuring a chloro group at the 4-position and a carboxylic acid at the 2-position, creates a unique electronic and steric profile. These functional groups are critical as they modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn dictate its interaction with biological targets.
Understanding the three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount in drug development. It influences critical properties such as solubility, dissolution rate, stability, and bioavailability. This guide will explore the anticipated structural features of this compound, providing a foundational understanding for researchers engaged in its synthesis and application.
Molecular Structure and Predicted Conformation
The molecular structure of this compound consists of a bicyclic aromatic quinoline ring system. The key substituents are a chlorine atom at position C4 and a carboxylic acid group at position C2.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [3] |
| Molecular Weight | 207.61 g/mol | [3] |
| IUPAC Name | This compound | - |
| CAS Number | 15733-82-1 | - |
The quinoline ring is inherently planar. The carboxylic acid group, containing sp² hybridized carbons and oxygens, also has a planar geometry. The primary conformational flexibility lies in the torsion angle between the plane of the quinoline ring and the plane of the carboxylic acid group. Steric hindrance between the carboxylic acid and the peri-hydrogen at C8 is minimal, but the electronic environment created by the ring nitrogen and the C4-chloro group will influence its preferred orientation.
Predicted Crystal Packing and Intermolecular Interactions
While the definitive crystal structure is unknown, we can predict the dominant intermolecular interactions that stabilize the lattice based on studies of analogous compounds. The crystal packing will be a finely tuned balance of hydrogen bonding, halogen bonding, and π-π stacking interactions.[4]
Hydrogen Bonding: The Carboxylic Acid Dimer Synthon
Carboxylic acids have a strong propensity to form robust, centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds. This is one of the most reliable and predictable supramolecular synthons in crystal engineering. It is highly probable that this compound will exhibit this dimeric motif, which would act as the primary organizing feature in the crystal lattice.
π-π Stacking and Halogen Interactions
The planar quinoline cores are expected to arrange themselves to maximize stabilizing π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for dense packing in aromatic systems. In chloroquine salts, π-π stacking of the quinoline rings is a noted feature, though electrostatic repulsion can occur if the rings are protonated.[5][6]
Furthermore, the chlorine substituent at the C4 position can participate in various weak interactions. Halogen bonding (C-Cl···N or C-Cl···O) or other dipole-dipole interactions involving the C-Cl bond could play a secondary but important role in directing the three-dimensional architecture.[4]
Case Study: The Crystal Structure of Quinoline-2-carboxylic Acid
To illustrate the type of data obtained from a successful crystal structure determination, we present the known crystallographic information for the parent compound, Quinoline-2-carboxylic acid (also known as Quinaldic acid).[7][8] This molecule crystallizes in the monoclinic space group P2₁/c.[7] Its structure is characterized by the presence of both neutral molecules and their zwitterionic tautomers, stabilized by a network of intermolecular hydrogen bonds.[7][9]
| Parameter | Quinoline-2-carboxylic Acid | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| Key Interactions | Intermolecular Hydrogen Bonds, Tautomer Pairs | [7] |
This real-world example underscores the complexity that can arise in seemingly simple molecules. The potential for zwitterion formation and different hydrogen bonding patterns means that experimental determination is irreplaceable for a complete understanding.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to solve the crystal structure of this compound, a systematic, multi-step approach is required. This workflow represents an industry-standard process for small molecule crystallography.[10][11]
Protocol 1: Synthesis of Quinoline Carboxylic Acids
Quinoline-2-carboxylic acids and their derivatives can be synthesized via several established routes. One common method is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[12] For the title compound, a more targeted synthesis starting from pre-functionalized precursors is often employed.
Step-by-Step Synthesis (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable isatin derivative (e.g., 6-chloroisatin) in a solution of potassium hydroxide in aqueous ethanol.
-
Addition of Reagents: Add an appropriate acetophenone derivative. The choice of reactants will define the final substitution pattern.
-
Reflux: Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified carboxylic acid.
Protocol 2: Single Crystal Growth via Slow Evaporation
Growing diffraction-quality single crystals is often the most challenging step.[10] The slow evaporation method is a reliable starting point.[7]
-
Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.
-
Prepare a Saturated Solution: Add the purified this compound to the chosen solvent in a clean vial. Gently warm and stir the mixture until the solid is fully dissolved. Allow it to cool to room temperature, ensuring a saturated or near-saturated solution.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a new, clean vial. This removes dust and other particulates that could cause rapid, uncontrolled nucleation.
-
Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.
-
Monitoring & Harvesting: Monitor the vial over several days to weeks for the formation of clear, well-defined crystals. Once crystals of a suitable size (~0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.
Conclusion and Future Work
While the definitive crystal structure of this compound remains to be experimentally determined, a robust hypothesis can be formed regarding its solid-state behavior. The molecular architecture is defined by a planar quinoline core substituted with electron-withdrawing chloro and carboxyl groups. Its crystal lattice is anticipated to be dominated by strong O-H···O hydrogen bonds, leading to the formation of classic carboxylic acid dimers. These dimers would likely be further organized by π-π stacking of the quinoline rings and weaker halogen-related interactions.
The absence of a published structure represents a clear opportunity for further research. The experimental determination of this crystal structure via the workflows outlined in this guide would provide invaluable data for the fields of medicinal chemistry and materials science. It would allow for a precise understanding of its intermolecular interactions, inform polymorph screening, and provide a structural basis for computational docking studies, ultimately accelerating its potential application in drug discovery and development.
References
- 1. iucr2005.iucr.org [iucr2005.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroquinoline-4-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Collection - Intermolecular Recognition of the Antimalarial Drug Chloroquine: A Quantum Theory of Atoms in MoleculesâDensity Functional Theory Investigation of the Hydrated Dihydrogen Phosphate Salt from the 103 K Xâray Structure - Crystal Growth & Design - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 4-Chloroquinoline-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective on Solubility
Molecular Structure and Physicochemical Properties
4-Chloroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2][3] Its structure, featuring a quinoline core substituted with a chloro group at the 4-position and a carboxylic acid at the 2-position, dictates its physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 207.61 g/mol | [1][2][3] |
| CAS Number | 15733-82-1 | [2][3] |
The presence of the carboxylic acid group is the primary determinant of its pH-dependent aqueous solubility, while the chloro-substituted quinoline ring contributes to its overall lipophilicity and potential for solubility in organic solvents.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its acidic nature and the polarity of the solvent.
pH-Dependent Aqueous Solubility
The carboxylic acid moiety of this compound is a proton donor. The equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms is dictated by the pH of the aqueous medium and the pKa of the compound.
The Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship:
pH = pKa + log([A⁻]/[HA])
Where:
-
[HA] is the concentration of the un-ionized acid.
-
[A⁻] is the concentration of the ionized carboxylate.
At a pH below the pKa, the un-ionized, less soluble form predominates. As the pH rises above the pKa, the ionized carboxylate form becomes dominant, leading to a significant increase in aqueous solubility.
Expert Insight: The chloro group at the 4-position exerts a significant electron-withdrawing inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity of the molecule (i.e., lowering its pKa) relative to its non-chlorinated analog.[5][6][7][8] Understanding this structure-acidity relationship is crucial for predicting the pH range in which solubility will be most dramatically affected.
Solubility in Organic Solvents
The general principle of "like dissolves like" is a useful guide for predicting solubility in organic solvents. The quinoline core of this compound is aromatic and relatively nonpolar, suggesting solubility in a range of organic solvents. However, the polar carboxylic acid group can form hydrogen bonds, which will influence its interaction with different solvent types.[9]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective at solvating both the quinoline ring and the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and are often excellent solvents for carboxylic acids.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the presence of the polar carboxylic acid group.
Experimental Determination of Solubility
A systematic approach to experimentally determining the solubility of this compound is essential for obtaining reliable and reproducible data.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10][11][12] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water at various pH values, ethanol, methanol, DMSO). The presence of undissolved solid is crucial.
-
For aqueous solubility, use a range of buffers (e.g., pH 2, 4, 6, 7.4, 9).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended.[10]
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
-
Sample Preparation and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method, such as RP-HPLC.[13][14][15][16][17]
-
Self-Validating System: To ensure the system has reached equilibrium, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, it can be concluded that equilibrium has been reached.
Analytical Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the accurate quantification of this compound in the prepared saturated solutions.[13][14][15][16][17]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at ~240 nm and ~330 nm (to be optimized) |
| Injection Volume | 10 µL |
Note: This is a starting point. The method must be validated for linearity, accuracy, precision, and specificity for this compound.
Data Presentation and Interpretation
Quantitative Solubility Data
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 2.0 | [Experimental Data] | [Calculated Data] |
| Water | 4.0 | [Experimental Data] | [Calculated Data] |
| Water | 7.4 | [Experimental Data] | [Calculated Data] |
| Water | 9.0 | [Experimental Data] | [Calculated Data] |
| Ethanol | - | [Experimental Data] | [Calculated Data] |
| Methanol | - | [Experimental Data] | [Calculated Data] |
| DMSO | - | [Experimental Data] | [Calculated Data] |
pH-Solubility Profile
A graphical representation of the pH-solubility data is highly informative.
Caption: A generalized workflow for the experimental determination of compound solubility.
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of compound solubility.
Strategies for Solubility Enhancement
For poorly soluble compounds, various formulation strategies can be employed to enhance solubility.
-
pH Adjustment: As demonstrated by the pH-solubility profile, increasing the pH of aqueous formulations will significantly enhance the solubility of this compound.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) as co-solvents can increase the solubility of poorly soluble drugs.[18][19][20]
-
Surfactants: The formation of micelles using surfactants can encapsulate the drug molecule, increasing its apparent solubility in aqueous media.
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug molecule, thereby enhancing its solubility.
Conclusion
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 15. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddt.in [jddt.in]
- 20. scispace.com [scispace.com]
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to the Fundamental Reactivity of 4-Chloroquinoline-2-carboxylic Acid
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid quinoline core, substituted with two key functional groups—a reactive chlorine atom and a versatile carboxylic acid—makes it a strategically important precursor for the synthesis of a wide array of complex molecules. The quinoline scaffold itself is a privileged structure, forming the backbone of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine, which highlights the therapeutic potential of its derivatives.[1][2]
This guide provides an in-depth analysis of the fundamental reactivity of this compound. We will dissect its electronic properties to understand the causality behind its reaction patterns and provide field-proven protocols for its most critical transformations. The focus is on three primary areas of reactivity: nucleophilic aromatic substitution at the C4 position, palladium-catalyzed cross-coupling reactions, and transformations involving the C2-carboxylic acid group.
Molecular Structure and Electronic Landscape
To comprehend the reactivity of this compound, one must first analyze its electronic structure. The quinoline ring system features a nitrogen atom whose electron-withdrawing inductive and mesomeric effects create a pronounced electron deficiency, particularly at the C2 and C4 positions. This inherent electronic property is the primary driver for the molecule's susceptibility to nucleophilic attack.
The chlorine atom at C4 is an excellent leaving group, and its position is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atom.[3] Simultaneously, the carboxylic acid at C2 provides a handle for a different set of chemical transformations, such as amidation, esterification, or even decarboxylation under specific conditions. This unique combination of functional groups at electronically distinct positions allows for selective and orthogonal functionalization, making it a highly versatile synthetic intermediate.[1]
Core Synthetic Pathways
The this compound scaffold is typically assembled through multi-step sequences. While numerous named reactions exist for creating the core quinoline ring (e.g., Pfitzinger, Doebner, Combes), a common strategy involves the synthesis of a 4-hydroxyquinoline-2-carboxylic acid or a related 4-quinolone precursor, followed by a chlorination step.[1][4] Reagents such as phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are effective for converting the 4-hydroxy/quinolone group into the target 4-chloro substituent.[4][5]
Key Reaction Classes and Mechanistic Insights
The reactivity of this compound can be categorized into three principal domains, each offering a distinct avenue for molecular diversification.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most prominent reaction pathway for this molecule is the SNAr reaction at the C4 carbon. The electron-withdrawing quinoline nitrogen stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion by a wide range of nucleophiles.[3]
// Nodes Start [label="4-Chloroquinoline-\n2-carboxylic acid"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Tetrahedral Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Substituted Quinoline\nDerivative"]; Chloride [label="Cl⁻", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="1. Nucleophilic Attack"]; Nucleophile -> Intermediate [style=invis]; // for positioning Intermediate -> Product [label="2. Elimination of Cl⁻"]; Intermediate -> Chloride [style=invis]; // for positioning
// Invisible edges for layout {rank=same; Start; Nucleophile;} {rank=same; Product; Chloride;} } /dot Caption: Generalized SNAr mechanism at the C4 position.
This pathway is exceptionally robust for introducing nitrogen, oxygen, and sulfur-based functional groups.
-
Amination: Primary and secondary amines readily displace the chloride to form 4-aminoquinoline derivatives. These reactions are often carried out in a suitable solvent like ethanol or DMF, sometimes with the aid of a non-nucleophilic base to scavenge the HCl byproduct.[3]
-
Thiolation: Thiols react to form 4-thioether linkages, often in the presence of a base like sodium ethoxide to generate the more potent thiolate nucleophile.[4]
-
Alkoxylation: Alkoxides (e.g., sodium methoxide) can be used to synthesize 4-alkoxyquinolines, although harsher conditions may be required compared to amination or thiolation.[6]
| Nucleophile Type | Example Reagent | Typical Conditions | Product Class | Reference |
| Amine | Aniline, Piperidine | EtOH or DMF, Heat | 4-Aminoquinolines | [3] |
| Hydrazine | Hydrazine Hydrate | Ethanol, Reflux | 4-Hydrazinoquinolines | [4] |
| Thiol | Ethanethiol | NaOEt, Ethanol | 4-(Alkylthio)quinolines | [4][5] |
| Alkoxide | Sodium Methoxide | MeOH/THF, 85 °C | 4-Methoxyquinolines | [6] |
| Azide | Sodium Azide | DMF | 4-Azidoquinolines | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The C4-Cl bond of this compound is a competent electrophilic partner in these transformations, though it is less reactive than the corresponding bromide or iodide.
This reaction creates a new C-C bond by coupling the C4 position with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8]
// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(Cl)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124"];
// External species ArCl [label="Quinoline-Cl"]; Boronic [label="R-B(OH)₂"]; Base [label="Base (e.g., K₂CO₃)"]; Product [label="Quinoline-R"];
// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Transmetal [label="Transmetalation"]; Transmetal -> Pd0 [label="Reductive\nElimination"];
// Edges for external species ArCl -> OxAdd; Boronic -> Transmetal; Base -> Transmetal; Transmetal -> Product; } /dot Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of the C4 position with a wide variety of amines, including those that are poor nucleophiles, under milder conditions.[9][10] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[11][12]
// Nodes in the cycle Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(Cl)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineComplex [label="[Ar-Pd(II)(NHR'R'')L]⁺Cl⁻"]; AmidoComplex [label="Ar-Pd(II)(NR'R'')L", fillcolor="#FBBC05", fontcolor="#202124"];
// External species ArCl [label="Quinoline-Cl"]; Amine [label="HNR'R''"]; Base [label="Base (e.g., NaOtBu)"]; Product [label="Quinoline-NR'R''"];
// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> AmineComplex [label="+ Amine"]; AmineComplex -> AmidoComplex [label="- Base-H⁺Cl⁻"]; AmidoComplex -> Pd0 [label="Reductive\nElimination"];
// Edges for external species ArCl -> OxAdd; Amine -> AmineComplex; Base -> AmineComplex; AmidoComplex -> Product; } /dot Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the C4 position to a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base.[13][14] This transformation is valuable for creating rigid, linear extensions from the quinoline core.
Reactions of the C2-Carboxylic Acid Group
The carboxylic acid at the C2 position behaves in a classical manner, providing a gateway to various acyl derivatives.
-
Esterification and Amidation: The carboxylic acid can be converted into esters or amides through standard condensation reactions. Activation of the carboxyl group, for instance by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, is often the first step to facilitate reaction with alcohol or amine nucleophiles.[15][16]
-
Decarboxylation: While not always trivial, decarboxylation (the removal of the -COOH group as CO₂) is a known reaction for quinoline carboxylic acids.[17] For quinoline-4-carboxylic acids, this can sometimes be achieved by heating, often in a high-boiling solvent, potentially with acid or copper catalysis.[6][18] The presence of the C4-chloro group may influence the conditions required for this transformation.
-
Decarbonylative Coupling: Advanced methods allow for the carboxylic acid itself to be used as a coupling handle in decarbonylative cross-coupling reactions, where the -COOH group is extruded as CO, generating an aryl-palladium intermediate that can engage in reactions like Sonogashira coupling.[19][20]
Experimental Protocols
The following protocols are representative examples and should be optimized based on the specific substrate and desired scale.
Protocol 1: General Procedure for SNAr with an Amine[3]
// Nodes Start [label="Start:\nDissolve this compound\n(1.0 eq) and amine (1.2 eq) in solvent (e.g., DMF)."]; React [label="Reaction:\nHeat mixture (e.g., 80-120 °C).\nMonitor by TLC."]; Workup [label="Work-up:\nCool to RT. Quench with water.\nExtract with organic solvent (e.g., EtOAc)."]; Purify [label="Purification:\nDry organic layer (e.g., Na₂SO₄).\nConcentrate in vacuo.\nPurify by column chromatography or recrystallization."]; End [label="End:\nCharacterized 4-aminoquinoline\n-2-carboxylic acid derivative.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> React; React -> Workup; Workup -> Purify; Purify -> End; } /dot Caption: General experimental workflow for a typical SNAr reaction.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Addition: Add the desired amine nucleophile (1.0-1.2 eq). If the amine salt is used, or to neutralize the in-situ generated HCl, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) may be added.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it may be collected by filtration. Alternatively, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[8][22]
-
Preparation: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent & Degas: Add a degassed solvent system, such as a mixture of DME/water or toluene/ethanol/water. Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the residue by silica gel chromatography to yield the 4-aryl-quinoline-2-carboxylic acid.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[23]
-
Preparation: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., BINAP, 0.08 eq), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).
-
Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent & Degas: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and stir.
-
Reaction: Heat the mixture to 100-110 °C for 8-16 hours.
-
Work-up: Cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a potent and versatile building block whose reactivity is dominated by the interplay between its two key functional groups. The electron-deficient nature of the quinoline ring system activates the C4 position for a host of transformations, from classical SNAr reactions to modern palladium-catalyzed cross-couplings. Concurrently, the C2-carboxylic acid provides an independent site for modification. This predictable and multifaceted reactivity profile ensures its continued importance as a foundational scaffold for the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. This compound|CAS 15733-82-1 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. ajchem-a.com [ajchem-a.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Decarboxylation [organic-chemistry.org]
- 19. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of 4-Chloroquinoline-2-carboxylic Acid Derivatives
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Derivatives of quinoline are integral to the development of drugs for treating malaria (e.g., Chloroquine), cancer, and various microbial infections.[1][2] Specifically, this compound and its analogues serve as critical intermediates in the synthesis of more complex molecules. The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the carboxylic acid at the 2-position offers a handle for amide bond formation or other modifications. This dual functionality makes it a versatile building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.[3]
This guide provides a detailed overview of a reliable synthetic strategy for preparing this compound, explains the chemical principles behind the chosen methods, and offers a step-by-step protocol suitable for implementation in a research or process development laboratory.
Synthetic Strategies: A Mechanistic Perspective
The construction of the quinoline core can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses.[4][5] However, for the specific preparation of 4-hydroxyquinoline-2-carboxylic acid, a key precursor to the target compound, the Conrad-Limpach and Gould-Jacobs reactions are particularly effective.[2][6][7] These methods involve the condensation of an aniline with a β-dicarbonyl compound or its equivalent, followed by a thermal or acid-catalyzed cyclization.
The most common and robust pathway to this compound involves a two-stage process:
-
Formation of the 4-Hydroxyquinoline Core: Synthesis of 4-hydroxyquinoline-2-carboxylic acid via a cyclocondensation reaction.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a suitable chlorinating agent.
This approach is favored due to the high yields and purity of the intermediate, which simplifies the subsequent chlorination step.
Mechanism of 4-Hydroxyquinoline-2-carboxylic Acid Formation
The synthesis begins with the reaction of an aniline with a β-ketoester, such as diethyl ketomalonate or a similar precursor. The reaction proceeds via an initial nucleophilic attack of the aniline nitrogen onto one of the carbonyl groups, forming a hemiaminal which then dehydrates to yield an enamine intermediate. This enamine is crucial for the subsequent cyclization.
The cyclization step, often promoted by high temperatures (thermal cyclization or "cyclodehydration"), involves an intramolecular electrophilic attack from the enamine onto the benzene ring of the aniline moiety.[2] This is followed by a tautomerization and dehydration (aromatization) step to yield the stable 4-hydroxyquinoline ring system. The use of a high-boiling point solvent like Dowtherm A is common to achieve the necessary temperatures for efficient ring closure.[8]
Caption: Gould-Jacobs pathway for 4-hydroxyquinoline synthesis.
Detailed Experimental Protocols
This section provides a validated, two-step protocol for the synthesis of this compound.
Overall Workflow
The complete experimental process is outlined below, from starting materials to the final, purified product.
Caption: Workflow for this compound synthesis.
Protocol 1: Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid
This protocol is adapted from the principles of the Conrad-Limpach and Gould-Jacobs reactions.[6][7]
Materials:
-
Aniline
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Dowtherm A (or diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise, followed by the slow addition of aniline. Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude enamine, add a high-boiling solvent such as Dowtherm A. Heat the mixture to a high temperature (typically 240-250 °C) in a flask equipped with a short-path distillation head to remove the ethanol formed during cyclization. Maintain this temperature for 30-60 minutes.[8] The product, ethyl 4-hydroxyquinoline-2-carboxylate, will often precipitate upon cooling.
-
Isolation of Ester: Cool the mixture and dilute it with a non-polar solvent like hexane or Skellysolve B to facilitate precipitation. Filter the solid product and wash it thoroughly with the same solvent to remove the Dowtherm A.
-
Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the solid completely dissolves, indicating the hydrolysis of the ester to the carboxylate salt.[8]
-
Acidification and Isolation: Cool the alkaline solution in an ice bath and acidify it carefully with concentrated HCl until the pH is approximately 2-3. The 4-hydroxyquinoline-2-carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization from ethanol or acetic acid can be performed if higher purity is required.
Protocol 2: Synthesis of this compound
This procedure details the chlorination of the 4-hydroxy group, a standard transformation in heterocyclic chemistry.[6]
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 4-hydroxyquinoline-2-carboxylic acid to an excess of phosphorus oxychloride (POCl₃). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction mixture will typically become a clear, homogenous solution.
-
Removal of Excess Reagent: After the reaction is complete, cool the flask to room temperature. Carefully remove the excess POCl₃ under reduced pressure (a vacuum pump protected by a base trap is recommended).
-
Work-up (Quenching): Slowly and cautiously pour the cooled reaction residue onto a large amount of crushed ice in a beaker, with vigorous stirring. This step is highly exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood. The product will precipitate as a solid.
-
Isolation and Purification: Stir the slurry for 30 minutes to ensure complete hydrolysis of any remaining reactive phosphorus species. Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral. Dry the solid under high vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from a suitable solvent like ethanol if needed.
Data Presentation and Characterization
The successful synthesis of the target compound and its precursor should be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.
| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Appearance |
| 4-Hydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 85-95% | ~222-225 °C | White to off-white solid |
| This compound | C₁₀H₆ClNO₂ | 207.61 | 80-90% | ~165-168 °C | White to pale yellow solid |
Conclusion
The two-step synthesis of this compound via the formation and subsequent chlorination of its 4-hydroxy precursor is a reliable and high-yielding method. The protocols provided herein are robust and scalable, making them suitable for both academic research and industrial applications. The versatility of the this compound scaffold ensures its continued importance as a key building block in the ongoing search for new and effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. iipseries.org [iipseries.org]
- 5. scribd.com [scribd.com]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 4-Chloroquinoline-2-carboxylic Acid as a Strategic Synthetic Building Block
Introduction: The Strategic Value of a Bifunctional Scaffold
4-Chloroquinoline-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it houses a powerful combination of orthogonal reactive sites: a nucleophilically susceptible chloro-substituent at the C4 position and a versatile carboxylic acid at the C2 position. This bifunctional arrangement allows for sequential, regioselective modifications, making it an exemplary scaffold for the construction of complex molecular architectures and diverse compound libraries.[2][3]
The quinoline core itself is a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][4][5] The strategic placement of the chloro and carboxyl groups on this scaffold provides chemists with reliable handles to modulate the molecule's steric and electronic properties, profoundly influencing its interaction with biological targets.[2] This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its most critical synthetic transformations.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to successful experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 15733-82-1 | [6][7][8] |
| Molecular Formula | C₁₀H₆ClNO₂ | [2][7] |
| Molecular Weight | 207.61 g/mol | [2][7] |
| Appearance | Off-white to light yellow solid | Generic MSDS |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [8] |
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this building block stems from the distinct reactivity of its two primary functional groups. The ability to address these sites independently or in concert is the cornerstone of its application.
-
The C2-Carboxylic Acid: This group is a classic handle for forming amide and ester linkages.[9] Its direct condensation with amines is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, activation is paramount. This is typically achieved using coupling reagents that convert the hydroxyl moiety into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine or alcohol.[11]
-
The C4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. It is also a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds with aryl or alkyl boronic acids.[12][13] This reaction dramatically expands the accessible chemical space by enabling the introduction of diverse aryl, heteroaryl, or alkyl fragments at this position.
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Key reactive centers on the this compound scaffold.
Application Protocol 1: Amide Bond Formation via Carbodiimide Activation
The formation of an amide bond is one of the most frequent reactions in drug discovery.[14] This protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling reagent, which simplifies purification by allowing for the easy removal of the urea byproduct via an aqueous wash.
Mechanistic Rationale: The reaction proceeds in two main stages.[15] First, the carboxylic acid is activated by EDC. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. To mitigate this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (NHS) is often included.[10][14] HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the desired amine to furnish the final amide product.[14] The use of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) scavenges the HCl byproduct from EDC hydrochloride and prevents the protonation of the amine nucleophile.[16]
Workflow for EDC/HOBt Mediated Amide Coupling ```dot graph G { graph [fontname="Helvetica", fontsize=10]; node [fontname="Helvetica", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
start [label="Dissolve this compound\n(1 eq) in anhydrous DMF/DCM"]; add_reagents [label="Add Amine (1.1 eq),\nHOBt (1.2 eq), DIPEA (2.5 eq)"]; cool [label="Cool reaction mixture to 0°C"]; add_edc [label="Add EDC·HCl (1.2 eq) portion-wise"]; react [label="Stir at 0°C for 30 min,\nthen warm to RT for 4-16h"]; monitor [label="Monitor reaction by TLC or LC-MS"]; workup [label="Aqueous Workup:\n1. Dilute with EtOAc\n2. Wash with aq. HCl, aq. NaHCO₃, brine"]; purify [label="Dry (Na₂SO₄), filter, concentrate.\nPurify via column chromatography or recrystallization."]; end [label="Characterize final amide product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_reagents -> cool -> add_edc -> react -> monitor; monitor -> workup [label="Upon completion"]; workup -> purify -> end; }
Caption: General workflow for Suzuki-Miyaura arylation at the C4 position.
Detailed Step-by-Step Protocol:
-
Important Prerequisite: The acidic proton of the carboxylic acid can interfere with the basic conditions of the Suzuki coupling. Therefore, it is highly recommended to first protect the carboxylic acid, for example, as a methyl or ethyl ester using the Fischer esterification protocol described previously.
-
Preparation: In a Schlenk flask, combine the methyl or ethyl 4-chloroquinoline-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). [13]3. Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DME/H₂O.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar) to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C for 6-24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 4-aryl-quinoline-2-carboxylate derivative. If desired, the ester can be hydrolyzed back to the carboxylic acid under standard basic (e.g., LiOH, NaOH) or acidic conditions. [12]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its orthogonal functional handles—the C4-chloro group and the C2-carboxylic acid—provide a predictable and powerful platform for molecular elaboration. The protocols detailed herein for amide coupling, esterification, and Suzuki-Miyaura cross-coupling represent fundamental, reproducible transformations that enable researchers to access a vast and diverse chemical space. By leveraging these methods, scientists in drug discovery and materials science can efficiently construct novel quinoline-based compounds with tailored properties for a wide range of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|CAS 15733-82-1 [benchchem.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. synchem.de [synchem.de]
- 8. This compound | 15733-82-1 [chemicalbook.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. growingscience.com [growingscience.com]
Application Notes & Protocols: The Strategic Use of 4-Chloroquinoline-2-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Within this class, 4-Chloroquinoline-2-carboxylic acid emerges as a particularly valuable and versatile building block for drug discovery. Its unique arrangement of a reactive chloro group, a modifiable carboxylic acid, and a fused aromatic system provides medicinal chemists with a powerful platform for generating diverse molecular libraries. This guide offers an in-depth exploration of this reagent, presenting not just protocols, but the strategic rationale behind its application in developing novel therapeutic agents against malaria, cancer, and viral infections.
The Quinoline Core: A Foundation for Drug Discovery
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic pharmaceuticals.[2][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3]
The strategic importance of This compound (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.61 g/mol ) lies in its bifunctional nature.[5][6]
-
The C4-Chloride: This position is activated towards nucleophilic aromatic substitution (SₙAr), providing a primary handle for introducing diverse side chains, particularly amines. This reactivity is famously exploited in the synthesis of 4-aminoquinoline antimalarials like chloroquine.[7][8]
-
The C2-Carboxylic Acid: This functional group serves multiple roles. It can act as a key pharmacophoric element, forming critical hydrogen bonds or salt bridges with biological targets.[9][10] It also provides a secondary point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to fine-tune a compound's physicochemical properties (e.g., solubility, cell permeability) and explore structure-activity relationships (SAR).[5]
The combination of these two functional groups on a rigid, aromatic scaffold creates a powerful tool for navigating chemical space in search of potent and selective therapeutics.
Core Reactivity Diagram
The following diagram illustrates the primary reaction vectors available from the this compound scaffold.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 15733-82-1 [benchchem.com]
- 6. synchem.de [synchem.de]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Chloroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the successful esterification of 4-chloroquinoline-2-carboxylic acid, a critical process in the synthesis of various pharmacologically active compounds. This document moves beyond a simple recitation of steps to offer in-depth insights into the reaction mechanisms, rationale for procedural choices, and strategies for overcoming potential challenges.
Introduction: The Significance of 4-Chloroquinoline-2-carboxylate Esters
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Esters of this compound are key intermediates in the development of a wide range of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory drugs. The ester functionality serves as a versatile handle for further molecular modifications, enabling the synthesis of diverse compound libraries for drug discovery.
The conversion of the carboxylic acid to an ester is a fundamental transformation that can significantly impact the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. A well-executed esterification is therefore a cornerstone of many synthetic routes in drug development.
Mechanistic Insights: Understanding the Esterification Process
Two primary and highly effective methods for the esterification of this compound are the Fischer-Speier Esterification and the thionyl chloride-mediated route. The choice between these methods often depends on the desired scale, the lability of other functional groups on the molecule, and the required reaction conditions.
The Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side.[1][2]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[1][2]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Fischer-Speier Esterification Workflow.
To drive the equilibrium towards the ester, Le Chatelier's principle is applied by either using a large excess of the alcohol or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2][3]
Thionyl Chloride Route: Formation of a Highly Reactive Intermediate
An alternative and often faster method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride is then readily attacked by the alcohol to form the ester. This method is particularly useful when the carboxylic acid is unreactive under Fischer conditions or when milder reaction conditions are required for the final esterification step.
The mechanism involves:
-
Formation of the Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form an acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.
-
Nucleophilic Acyl Substitution: The alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride.
-
Elimination of Chloride: The chloride ion is eliminated, and subsequent deprotonation of the oxonium ion yields the ester.
Caption: Thionyl Chloride-Mediated Esterification.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of ethyl 4-chloroquinoline-2-carboxylate. These should be adapted and optimized by the researcher based on the specific requirements of their project.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Ethanol | Anhydrous, 200 proof | Commercially Available | Use of anhydrous alcohol is critical to favor the forward reaction. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Handle with extreme care. |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available | Handle in a fume hood. Reacts violently with water. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | Commercially Available | For drying the organic phase. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is a classic and cost-effective method suitable for moderate to large-scale synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Alcohol and Catalyst: Add a large excess of anhydrous ethanol (e.g., 20-30 equivalents, which also serves as the solvent). While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done in an ice bath.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.
-
The crude ester may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, proceed to extraction.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-chloroquinoline-2-carboxylate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[4]
-
Protocol 2: Thionyl Chloride-Mediated Esterification
This two-step protocol is advantageous for its generally higher yields and shorter reaction times.
Step-by-Step Procedure:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add this compound (1.0 eq).
-
Addition of Thionyl Chloride: Add thionyl chloride (2-3 eq), either neat or in an inert solvent like dichloromethane (DCM) or toluene.
-
Reaction: Gently heat the mixture to reflux (around 80 °C for neat thionyl chloride) for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation or under reduced pressure. It is crucial to ensure all thionyl chloride is removed before proceeding to the next step.
Step 2: Esterification
-
Reaction Setup: Cool the flask containing the crude acyl chloride in an ice bath.
-
Addition of Alcohol: Slowly add anhydrous ethanol (2-5 eq) to the cooled acyl chloride. The reaction is highly exothermic.
-
Reaction: After the initial exothermic reaction subsides, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Follow the same work-up, extraction, drying, concentration, and purification procedures as described in Protocol 1.
Troubleshooting and Expert Insights
-
Incomplete Reaction (Fischer Esterification): If the reaction does not go to completion, consider increasing the reaction time, adding more acid catalyst, or using a Dean-Stark trap to remove water azeotropically.
-
Low Yields (Thionyl Chloride Method): Ensure that the thionyl chloride is fresh and the reaction is carried out under anhydrous conditions. Incomplete removal of excess thionyl chloride can lead to side reactions in the subsequent esterification step.
-
Purification Challenges: The product, ethyl 4-chloroquinoline-2-carboxylate, is a solid at room temperature. Recrystallization is often an effective purification method. For column chromatography, a careful selection of the eluent system is crucial to achieve good separation from any starting material or byproducts.
-
Safety Precautions: Both concentrated sulfuric acid and thionyl chloride are highly corrosive and reactive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The esterification of this compound is a pivotal step in the synthesis of many important pharmaceutical compounds. Both the Fischer-Speier and the thionyl chloride methods offer reliable pathways to the desired ester. The choice of method will be dictated by the specific context of the synthesis. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields and purity of the target ester, paving the way for the successful development of novel therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloroquinoline-2-carboxylic Acid in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Importance of 4-Chloroquinoline-2-carboxylic Acid
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[2][3][4] Within this esteemed class of molecules, This compound stands out as a particularly versatile and powerful building block for drug discovery and development.
The strategic value of this compound lies in its bifunctional nature. It possesses two distinct and orthogonally reactive sites ripe for chemical elaboration:
-
A Carboxylic Acid Group at the C2-Position: This group serves as a handle for forming stable amide or ester linkages, which are fundamental in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[5] It can be readily activated to facilitate reactions with a wide range of nucleophiles.[5][6]
-
A Chlorine Atom at the C4-Position: The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][7] This allows for the introduction of diverse functionalities, critically influencing the biological target interactions of the final molecule.[1][8]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core strategies and providing field-proven protocols for the synthesis of potent, bioactive heterocyclic compounds.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic utility of this compound is primarily exploited through two key transformations: modification of the carboxylic acid and nucleophilic substitution at the C4-position. These can be performed sequentially to generate molecular complexity.
Strategy 1: Acyl Nucleophilic Substitution at the C2-Carboxylic Acid
The carboxylic acid itself is moderately reactive. To enhance its electrophilicity for reactions with amines or alcohols, it is almost universally converted into a more reactive derivative, most commonly an acyl chloride.[5][9]
Causality Behind Activation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to replace the hydroxyl group with a chlorine atom. Chloride is a much better leaving group than hydroxide, dramatically increasing the reactivity of the carbonyl carbon towards even weak nucleophiles. The reaction with thionyl chloride is particularly efficient as the byproducts (SO₂ and HCl) are gases, driving the reaction to completion.[5]
This activation step is immediately followed by the introduction of a nucleophile (e.g., a primary or secondary amine) to form the corresponding amide. Quinoline-2-carboxamides are a well-established class of compounds with significant biological potential, including anti-inflammatory and anticancer activities.[3][6]
Caption: Workflow for the synthesis of quinoline-2-carboxamides.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chloro group at the C4 position is highly susceptible to displacement by a variety of nucleophiles. This reactivity is a direct consequence of the electron-deficient nature of the quinoline ring system, which is capable of stabilizing the negative charge of the intermediate Meisenheimer complex.[1][10]
Common Nucleophiles and Their Applications:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields 4-aminoquinoline derivatives. This is the foundational reaction for the synthesis of numerous antimalarial drugs, including Chloroquine.[1]
-
Hydrazine (H₂NNH₂): Produces 4-hydrazinoquinolines, which are versatile intermediates for constructing further heterocyclic rings, such as triazoles or pyrazoles.[8][11]
-
Azide (N₃⁻): Forms 4-azidoquinolines, which can be used in "click chemistry" reactions or reduced to form 4-aminoquinolines.[8]
-
Thiols (R-SH) and Thiourea: Used to introduce sulfur-containing functional groups, leading to compounds with unique biological profiles.[8]
Caption: General workflow for SNAr at the C4-position.
Application Note 1: Synthesis of N-Aryl-4-chloroquinoline-2-carboxamides as Potential Anticancer Agents
Rationale: The synthesis of amide derivatives from quinoline-2-carboxylic acid has yielded compounds with potent cytotoxic effects against various cancer cell lines.[3][6] By converting the carboxylic acid of this compound into an amide, researchers can systematically modify the N-substituent to perform Structure-Activity Relationship (SAR) studies and optimize for potency and selectivity against cancer cells. The 4-chloro substituent is retained as a key pharmacophoric feature or as a handle for subsequent diversification.
Experimental Protocol: General Procedure
-
Activation to Acyl Chloride:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Self-Validating Checkpoint: A clear solution should be obtained. The crude acyl chloride is highly moisture-sensitive and is typically used immediately in the next step without isolation.
-
-
Amide Formation:
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise over 15-20 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-aryl-4-chloroquinoline-2-carboxamide.
-
Data Summary: Examples of Synthesized Carboxamides and Cytotoxicity
| Amine Nucleophile | Product | Yield (%) | Reported Biological Activity |
| Aniline | N-phenyl-4-chloroquinoline-2-carboxamide | 85-95% | Foundational structure for SAR studies. |
| 4-Morpholinoaniline | N-(4-morpholinophenyl)-4-chloroquinoline-2-carboxamide | ~80% | Analogs are potent 5HT1B antagonists.[12] |
| Various Arylamines | Substituted N-aryl-quinoline-2-carboxamides | 70-92% | Showed cytotoxic effects on cancer cells.[6] |
Application Note 2: Synthesis of Varenicline Analogs and the Importance of the Quinoline Core
Rationale: While this compound is a direct precursor for many bioactive molecules, the fundamental reactivity principles of the quinoline system are critical in the synthesis of more complex, polycyclic drugs. Varenicline, a highly successful smoking cessation aid, is a tetracyclic molecule whose core can be viewed as a complex, bridged quinoxaline derivative.[13][14] The synthesis of Varenicline and its analogs involves key steps like aromatic nitration, reduction of nitro groups to diamines, and subsequent cyclization to form the pyrazine ring—reactions that are conceptually related to the functionalization of the simpler quinoline scaffold.[15][16][17] Understanding the reactivity of building blocks like this compound provides the foundational knowledge required to tackle these more ambitious synthetic targets.
Conceptual Relationship: The development of complex drugs like Varenicline often starts from understanding the properties of a core pharmacophore, such as the quinoline or quinoxaline system. The ability to selectively functionalize this core at specific positions is paramount. The SNAr and acylation reactions discussed here are fundamental tools in the medicinal chemist's arsenal for building such complex molecules.
Caption: Conceptual link between simple quinolines and complex drug synthesis.
Protocol Insight: Key Step in Varenicline Synthesis - Quinoxaline Formation
A pivotal step in many published syntheses of Varenicline involves the reaction of an aromatic diamine intermediate with glyoxal to form the quinoxaline ring system.[16][17]
-
Diamine Preparation: A dinitro-aromatic precursor is reduced, typically via catalytic hydrogenation (e.g., H₂ over Pd/C), to yield the corresponding diamine.[16][17] This intermediate is often unstable and used immediately.
-
Cyclization with Glyoxal: The diamine is reacted with an aqueous solution of glyoxal. The two amino groups condense with the two aldehyde groups of glyoxal to form the six-membered pyrazine ring, fused to the original aromatic ring, thus creating the quinoxaline core.
-
Further Elaboration: This core is then carried through several more steps to complete the complex bridged structure of Varenicline.
This specific transformation underscores the importance of controlling reactivity around an aromatic nitrogen-containing heterocycle, a principle learned from studying simpler systems like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 15733-82-1 [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 16. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 17. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 4-Chloroquinoline-2-carboxylic Acid for the Development of Novel Anti-inflammatory Agents
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile starting material: 4-Chloroquinoline-2-carboxylic acid . Its unique structural features make it an ideal backbone for the synthesis of novel derivatives targeting key inflammatory pathways. These application notes provide a comprehensive overview of the mechanistic rationale, detailed synthetic protocols, and robust in vitro screening methodologies for developing new anti-inflammatory drugs based on this quinoline core. We will explore the inhibition of the canonical NF-κB signaling pathway, a central regulator of inflammation, and provide step-by-step instructions for researchers to synthesize, test, and validate their own unique compounds.[3][4]
Introduction: The Quinoline Scaffold in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to a host of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5][6] While numerous anti-inflammatory drugs exist, many are associated with significant side effects, driving the urgent need for novel therapeutic agents.[7]
The quinoline ring system, a fusion of a benzene and pyridine ring, has emerged as a promising template for designing such agents.[7] Well-known drugs like chloroquine and hydroxychloroquine, which are 4-aminoquinoline derivatives, have long been used in autoimmune diseases for their immunomodulatory effects.[8][9] These effects are attributed to a variety of mechanisms, including the disruption of lysosomal pH, inhibition of antigen presentation, and a decrease in pro-inflammatory cytokine production.[8][10]
This compound provides two key reactive sites for chemical modification:
-
The carboxylic acid group at position 2 , which can be readily converted into esters, amides, and other functional groups to explore structure-activity relationships (SAR).[11][12]
-
The chloro group at position 4 , which can be substituted via nucleophilic aromatic substitution, allowing for the introduction of diverse side chains that can modulate pharmacological activity and target specificity.
This guide will focus on leveraging the carboxylic acid moiety to generate a library of amide derivatives and screening them for their ability to suppress inflammatory responses in a validated cellular model.
Mechanistic Rationale: Targeting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3][13] It controls the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated.[4][15] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[13][14] The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of its target genes, perpetuating the inflammatory cycle.[4]
Quinoline derivatives have been shown to inhibit the activation of NF-κB, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes.[3][4] This inhibition is a highly attractive therapeutic strategy. Other potential mechanisms for quinoline derivatives include the inhibition of the NLRP3 inflammasome and direct modulation of cytokine production.[16][17]
Caption: Proposed mechanism of action for this compound derivatives targeting the NF-κB pathway.
Application Protocols
Protocol 1: Synthesis of 4-Chloroquinoline-2-Carboxamide Derivatives
This protocol describes a general method for synthesizing a library of N-substituted amide derivatives from this compound for screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per mmol of acid).
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C (ice bath). Add one drop of anhydrous DMF as a catalyst if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Scientist's Note: This step converts the carboxylic acid to a more reactive acyl chloride intermediate. The reaction progress can be monitored by the disappearance of the starting material solid.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise via a cannula or dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Rationale: TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: General workflow for the synthesis of 4-Chloroquinoline-2-carboxamide derivatives.
Protocol 2: In Vitro Anti-inflammatory Screening using LPS-stimulated Macrophages
This protocol details a robust and widely used method to screen compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 murine macrophages.[18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compounds (dissolved in DMSO, stock concentration 10-20 mM)
-
Dexamethasone (positive control)
-
Griess Reagent Kit
-
MTT or other viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and the positive control (Dexamethasone) in culture media. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include "vehicle control" wells (media + DMSO only) and "untreated control" wells (media only).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Rationale: Pre-incubation allows the compounds to enter the cells and engage their molecular targets before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulation:
-
After pre-incubation, add 10 µL of LPS solution to all wells except the "untreated control" wells to achieve a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Scientist's Note: The concentration of LPS and incubation time can be optimized, but 1 µg/mL for 24 hours is a standard condition that yields a robust NO response.[18]
-
-
Measurement of Nitric Oxide (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B) to each well and incubate for another 5-10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells in the original plate using an MTT assay or similar method.
-
Trustworthiness Check: This step is critical to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply due to compound-induced cell death. True hits should not show significant cytotoxicity at their effective concentrations.
-
Data Analysis and Presentation:
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited) using non-linear regression analysis.
| Compound ID | Structure (Modification at R) | IC₅₀ (µM) for NO Inhibition | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Lead-001 | -NH-Benzyl | 8.5 ± 0.7 | > 100 | > 11.8 |
| Lead-002 | -NH-(4-fluorobenzyl) | 5.2 ± 0.4 | > 100 | > 19.2 |
| Lead-003 | -Morpholino | 15.1 ± 1.2 | > 100 | > 6.6 |
| Dexamethasone | N/A (Positive Control) | 0.9 ± 0.1 | > 100 | > 111 |
References
- 1. benchchem.com [benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. biosynce.com [biosynce.com]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases | Bentham Science [eurekaselect.com]
- 9. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloroquine/hydroxychloroquine: an inflammasome inhibitor in severe COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 4-Chloroquinoline-2-carboxylic Acid
Abstract
4-Chloroquinoline-2-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key precursor for a diverse array of pharmaceutical agents, including kinase inhibitors and antimalarial compounds. This application note provides a comprehensive, field-proven guide for its large-scale synthesis. The described two-part methodology is designed for scalability, robustness, and high fidelity, beginning with a thermally-driven cyclization to form the quinoline core, followed by a direct chlorination. We delve into the mechanistic rationale behind each synthetic step, offer detailed, step-by-step protocols, and present critical safety and handling information essential for process chemists and drug development professionals.
Introduction: Strategic Importance and Synthetic Rationale
The quinoline scaffold is a privileged structure in drug discovery, and functionalized derivatives are of immense interest. Specifically, this compound provides two reactive handles for molecular elaboration: the carboxylic acid group at the C2 position and the reactive chlorine atom at the C4 position. This dual functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures.
While numerous methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, many are not ideal for producing this specific substitution pattern on a large scale.[1][2] Our selected strategy circumvents these limitations by employing a robust and sequential approach:
-
Part A: Quinoline Core Formation. Synthesis of the precursor, 4-hydroxyquinoline-2-carboxylic acid, via a condensation-cyclization reaction between aniline and diethyl oxaloacetate. This approach is advantageous due to the low cost of starting materials and the straightforward nature of the reaction.
-
Part B: Directed Chlorination. Conversion of the 4-hydroxy intermediate to the final 4-chloro product using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for this class of transformation.[3][4]
This guide is structured to provide not just a protocol, but a deep understanding of the process, enabling researchers to troubleshoot and adapt the methodology as needed.
Overall Synthetic Workflow
The synthesis is executed in two primary stages, starting from common laboratory reagents and culminating in the purified target compound. The workflow is designed to be linear and efficient, minimizing complex purification steps between stages.
Diagram 1: High-level overview of the two-part synthetic workflow.
Part A: Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid
Mechanistic Insight
This synthesis stage is a variation of the Conrad-Limpach synthesis.[2] The reaction proceeds through two key phases:
-
Enamine Formation: Aniline acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxaloacetate. This is followed by dehydration to form a stable enamine intermediate.
-
Thermal Cyclization: The enamine is heated in a high-boiling point solvent. The high temperature provides the activation energy for an intramolecular electrophilic attack from the second ester carbonyl onto the aniline ring, followed by elimination of ethanol to form the cyclized quinolone ring system. This high-temperature, non-acidic condition preferentially directs the cyclization to form the 4-quinolone (the keto tautomer of 4-hydroxyquinoline) rather than the 2-quinolone.
-
Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the product.
Diagram 2: Reaction scheme for the synthesis of the 4-hydroxy intermediate.
Experimental Protocol
Protocol A1: Large-Scale Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid
-
Reaction Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a reflux condenser fitted with a Dean-Stark trap.
-
Reagent Charging: To the reactor, add high-boiling paraffin oil (8 L). Begin stirring and charge aniline (1.00 kg, 10.74 mol).
-
Condensation: While stirring under a slow stream of nitrogen, add diethyl oxaloacetate (2.02 kg, 10.74 mol) dropwise over 1 hour. The internal temperature may rise slightly; maintain it below 40°C. After the addition is complete, heat the mixture to 120-130°C for 2 hours. Water will begin to collect in the Dean-Stark trap as the enamine forms.
-
Cyclization: After the initial heating phase, slowly increase the reactor temperature to 240-250°C. Maintain this temperature for 3-4 hours. During this phase, ethanol will distill from the reaction mixture. Monitor the reaction completion by TLC or HPLC.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to 80-90°C. Carefully add toluene (5 L) to the hot mixture to precipitate the ethyl ester product while preventing the paraffin oil from solidifying. Continue cooling to room temperature with stirring.
-
Filtration: Filter the resulting slurry and wash the collected solid thoroughly with fresh toluene (3 x 2 L) to remove all residual paraffin oil. Dry the solid, Ethyl 4-hydroxyquinoline-2-carboxylate, under vacuum.
-
Saponification: Transfer the dried ester to a separate 20 L reactor. Add a solution of sodium hydroxide (0.90 kg, 22.5 mol) in water (10 L). Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 4 hours, or until the hydrolysis is complete (monitored by HPLC).
-
Acidification and Precipitation: Cool the resulting clear solution to 10-15°C in an ice bath. Slowly and carefully, add concentrated hydrochloric acid (~2 L) with stirring until the pH of the solution reaches 2-3. A thick, off-white precipitate will form.
-
Final Isolation: Filter the precipitated 4-hydroxyquinoline-2-carboxylic acid. Wash the filter cake with cold deionized water (3 x 2 L) until the washings are neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 80°C to a constant weight.
Data Summary
| Reagent | M.W. ( g/mol ) | Amount (kg) | Moles (mol) | Molar Ratio |
| Aniline | 93.13 | 1.00 | 10.74 | 1.0 |
| Diethyl Oxaloacetate | 188.18 | 2.02 | 10.74 | 1.0 |
| Sodium Hydroxide | 40.00 | 0.90 | 22.50 | ~2.1 |
| Expected Yield: | 189.17 | 1.6 - 1.8 | 8.5 - 9.5 | 79-88% |
Part B: Chlorination to this compound
Mechanistic Insight & Critical Safety
The conversion of a 4-hydroxyquinoline (which exists predominantly as its 4-quinolone tautomer) to a 4-chloroquinoline is a nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, in this case, the solvent. The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom, leading to the formation of a chlorophosphate intermediate. This intermediate is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product.
WARNING: Phosphorus oxychloride is an extremely hazardous substance. It is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[5][6] All manipulations must be performed in a certified, high-performance chemical fume hood. Full personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.[7] An emergency shower and eyewash station must be readily accessible.[8]
Diagram 3: Simplified mechanism for the chlorination of the 4-hydroxy group.
Experimental Protocol
Protocol B1: Chlorination of 4-Hydroxyquinoline-2-carboxylic Acid
-
Reactor Setup: In a 10 L jacketed reactor rated for corrosive materials and equipped with a robust mechanical stirrer, thermocouple, and reflux condenser attached to a gas scrubber (containing NaOH solution), ensure the entire system is completely dry and purged with nitrogen.
-
Reagent Charging: Carefully charge phosphorus oxychloride (POCl₃, 4.0 L, ~6.6 kg) into the reactor.
-
Substrate Addition: Begin stirring and portion-wise add the dried 4-hydroxyquinoline-2-carboxylic acid (1.00 kg, 5.29 mol) over 1-2 hours. The addition is exothermic and will be accompanied by gas evolution (HCl). Maintain the internal temperature below 30°C during the addition using the reactor jacket.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C). Maintain the reflux for 4-6 hours. The reaction progress should be monitored by HPLC until the starting material is consumed.
-
POCl₃ Removal: After cooling to room temperature, the excess POCl₃ must be removed. Carefully distill the excess POCl₃ under reduced pressure. Crucially, ensure the vacuum pump is protected by a cold trap and a base trap.
-
Work-up (Quenching): This is the most hazardous step. Place a large vessel (e.g., 50 L) containing crushed ice and water (20 kg ice, 10 L water) under vigorous mechanical stirring. Slowly and carefully , transfer the cooled, viscous reaction residue onto the ice. The quenching is extremely exothermic and will release large volumes of HCl gas. Control the rate of addition to keep the quench temperature below 20°C.
-
Precipitation and pH Adjustment: After the quench is complete, a solid precipitate of the product will form. Stir the slurry for 1 hour. The solution will be highly acidic. Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 4.0-4.5. This will ensure the carboxylic acid is protonated while keeping impurities dissolved.
-
Isolation and Washing: Filter the solid product. Wash the filter cake extensively with cold water (4 x 3 L) until the washings are free of chloride ions (test with AgNO₃ solution).
-
Drying: Dry the final product, this compound, in a vacuum oven at 60-70°C to a constant weight.
Data Summary
| Reagent | M.W. ( g/mol ) | Amount (kg) | Moles (mol) | Molar Ratio |
| 4-Hydroxyquinoline-2-carboxylic acid | 189.17 | 1.00 | 5.29 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | ~6.6 | ~43.0 | ~8.1 (Solvent) |
| Expected Yield: | 207.61 | 0.95 - 1.05 | 4.6 - 5.1 | 87-96% |
Conclusion
This application note details a reliable and scalable two-part synthesis for producing high-purity this compound. The methodology relies on well-understood chemical transformations and utilizes readily available starting materials. By providing detailed mechanistic insights and placing a strong emphasis on operational safety, particularly concerning the handling of phosphorus oxychloride, this guide serves as an authoritative resource for researchers and professionals in the pharmaceutical and chemical industries.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Strategic Functionalization of Quinolines: A Guide to Derivatization from 4-Chloroquinoline-2-carboxylic Acid
An Application Guide for the Synthetic Chemist
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] 4-Chloroquinoline-2-carboxylic acid is a particularly valuable and versatile starting material, offering two distinct and orthogonally reactive sites: the C4 position, activated for nucleophilic substitution and cross-coupling, and the C2 carboxylic acid, ready for a variety of classical transformations. This guide provides a detailed exploration of synthetic routes to novel functionalized quinolines from this key intermediate, offering both theoretical grounding and field-tested experimental protocols for researchers in drug discovery and chemical synthesis.
The Strategic Importance of this compound
The power of this compound as a synthetic intermediate lies in the differential reactivity of its two functional groups. The electron-withdrawing nature of the quinoline nitrogen atom enhances the electrophilicity of the C4 carbon, making the chloro group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This position is also primed for modern palladium-catalyzed cross-coupling reactions. Concurrently, the carboxylic acid at the C2 position provides a classical handle for transformations such as amidation and esterification. This dual reactivity allows for a modular and strategic approach to building molecular complexity.
Figure 1: Key synthetic pathways originating from this compound.
Functionalization at the C4-Position: The SNAr Reaction
The most direct method for derivatizing the C4 position is through Nucleophilic Aromatic Substitution (SNAr). This reaction is highly efficient for introducing nitrogen, oxygen, and sulfur nucleophiles.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The subsequent departure of the chloride leaving group re-establishes the aromaticity of the quinoline ring. The reaction is often facilitated by heat, and in the case of less reactive nucleophiles, a base can be used to enhance nucleophilicity.
Protocol: Synthesis of 4-Aminoquinoline Derivatives
This protocol is adapted from established procedures for the synthesis of 4-aminoquinoline compounds, which are renowned for their antimalarial properties.[5][8]
Materials:
-
This compound
-
Primary or secondary amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., Dichloromethane (DCM), Ethanol, or neat)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq).
-
Expert Insight: Using the amine in excess serves both as a nucleophile and as a base to neutralize the HCl generated in situ, driving the reaction to completion. For solid amines or more controlled reactions, a solvent like ethanol or NMP can be used with an added non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Heating: Heat the reaction mixture to 120–130 °C and maintain this temperature for 6–12 hours, with constant stirring.[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with dichloromethane (DCM). c. Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and finally brine.[8] This removes unreacted starting material, excess amine, and any acidic byproducts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
| Nucleophile | Conditions | Product Class | Reference |
| Primary/Secondary Amines | Neat or Solvent (EtOH), 120-130°C | 4-Aminoquinolines | [8] |
| Hydrazine | Solvent (e.g., EtOH), Reflux | 4-Hydrazinylquinolines | [6] |
| 1,2,4-Triazole | Solvent, Base (e.g., K₂CO₃) | 4-(1H-1,2,4-triazol-1-yl)quinolines | [7] |
| Sodium Azide | DMF | 4-Azidoquinolines | [9] |
Functionalization at the C4-Position: Palladium-Catalyzed Cross-Coupling
For the formation of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[10][11]
Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is exceptionally robust and tolerant of a wide range of functional groups, including the carboxylic acid present in our substrate.[10]
Mechanism Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the quinoline.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
References
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. mdpi.com [mdpi.com]
Catalytic Valorization of 4-Chloroquinoline-2-carboxylic Acid: A Guide to Advanced Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast family of quinoline derivatives, 4-Chloroquinoline-2-carboxylic acid stands out as a versatile and highly valuable building block. The presence of three distinct functional handles—the carboxylic acid at the C2 position, the reactive chlorine atom at the C4 position, and the quinoline ring system itself, which is amenable to C-H functionalization—offers a rich platform for molecular diversification. This guide provides an in-depth exploration of the catalytic reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for its synthetic transformation.
Part 1: Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount. The Pfitzinger reaction is a classic and robust method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives.[1][2] This approach can be adapted for the synthesis of the title compound.
Reaction Scheme:
Conceptual Protocol for Synthesis via Pfitzinger Reaction:
The synthesis of this compound can be envisioned through a modified Pfitzinger condensation. A plausible synthetic route would involve the reaction of an appropriately substituted isatin with a compound providing the C2-carboxyl functionality, followed by chlorination.
A representative protocol for a Pfitzinger reaction to generate a quinoline-4-carboxylic acid is as follows[3]:
-
Base Preparation: Dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL) in a round-bottom flask.
-
Isatin Addition: Add the desired isatin derivative (0.0075 mol) to the basic solution and stir at room temperature for 1 hour.
-
Carbonyl Compound Addition: Gradually add the ketone or aldehyde (0.015 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours.[3] Monitor the reaction by thin-layer chromatography.
-
Work-up and Acidification: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
Subsequent chlorination at the 4-position would be necessary to yield the final product.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The chlorine atom at the C4-position of the quinoline ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures.[4]
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the chloroquinoline to a Pd(0) species, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support resource for the synthesis of 4-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this important heterocyclic building block. Here, we address common challenges and frequently encountered issues through a detailed FAQ and troubleshooting format, grounded in established chemical principles and practical laboratory experience.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached as a multi-step process. A common and logical pathway involves:
-
Quinoline Core Formation: Synthesis of a 2-methylquinoline precursor, often via a Doebner-von Miller or similar cyclization reaction.
-
Side-Chain Oxidation: Conversion of the 2-methyl group to a 2-carboxylic acid.
-
Aromatic Chlorination: Selective chlorination at the C4-position of the quinoline ring.
Each of these stages presents unique challenges that can impact the overall yield and purity. This guide is structured to address problems at each critical step of this synthetic sequence.
Visualizing the General Synthetic Workflow
Caption: General three-stage workflow for synthesizing this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Quinoline Core Formation (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a robust method for creating the quinoline scaffold but is notoriously prone to side reactions that can drastically reduce yields.[1]
Question 1: My Doebner-von Miller reaction is producing a low yield of 2-methylquinoline and a large amount of black, intractable tar. What is happening and how can I fix it?
Answer: This is the most common issue with this reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) starting material.[2][3] The harsh acidic conditions required for the cyclization also promote this unwanted side reaction.
Solutions:
-
Control Reactant Concentration: The most effective strategy is to add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[3] This keeps the instantaneous concentration of the polymerizable species low.
-
Employ a Biphasic System: Sequestering the carbonyl compound in a non-polar organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[1][2] A common and effective setup involves refluxing the aniline in aqueous hydrochloric acid while the α,β-unsaturated carbonyl is dissolved in a solvent like toluene.[2]
-
Optimize Acid and Temperature: While strong acid is necessary, excessively high concentrations or temperatures can accelerate tar formation.[2] Consider screening different acids (e.g., HCl, H₂SO₄, p-TsOH) and controlling the temperature to the minimum required for a reasonable reaction rate.[2]
Question 2: The reaction seems to have worked, but my final product is contaminated with a byproduct that is difficult to separate. I suspect it's a partially hydrogenated quinoline. How can I confirm this and prevent its formation?
Answer: You are likely isolating a dihydroquinoline intermediate. The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If the oxidizing agent is insufficient or inefficient, this intermediate will persist.
Solutions:
-
Ensure Sufficient Oxidant: An excess of the oxidizing agent (often an As(V) compound, nitrobenzene, or even a Schiff base intermediate acting as a hydride acceptor) should be used to drive the reaction to completion.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[2]
-
Post-Reaction Oxidation: If you have already isolated a product mixture containing the dihydroquinoline, you may be able to perform a separate oxidation step using an agent like manganese dioxide (MnO₂) or DDQ to aromatize the impurity.[2]
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Carbonyl Addition | All at once | Dropwise over 1-2 hours | Minimizes polymerization by keeping concentration low.[3] |
| Solvent System | Monophasic (Acid) | Biphasic (e.g., Toluene/Aq. HCl) | Sequesters carbonyl from harsh acid, reducing tar formation.[1][2] |
| Temperature | High reflux | Lowest effective temperature | Reduces rate of polymerization side reactions.[2] |
| Oxidant | Stoichiometric | 1.1 - 1.5 equivalents | Drives the final aromatization step to completion.[2] |
Part 2: Side-Chain Oxidation
Oxidizing the 2-methyl group to a carboxylic acid is a critical step. The choice of oxidant and reaction conditions must be carefully managed to avoid over-oxidation and degradation of the quinoline ring itself.
Question 3: I am trying to oxidize 2-methylquinoline to quinoline-2-carboxylic acid with potassium permanganate (KMnO₄), but my yields are low and inconsistent. What are the critical parameters?
Answer: While KMnO₄ is a powerful and common choice, its reactivity can be difficult to control.[5] The quinoline ring itself is susceptible to oxidative cleavage under harsh conditions.
Solutions:
-
Control Stoichiometry and Temperature: Use a carefully measured amount of KMnO₄. An excess can lead to ring degradation. The reaction is exothermic; therefore, add the KMnO₄ in small portions to the solution of 2-methylquinoline in an alkaline medium (e.g., aqueous KOH or NaOH) while maintaining moderate temperature.[5][6]
-
Ensure an Alkaline Medium: The oxidation should be performed under basic conditions. This helps to solubilize the starting material and the intermediate potassium salt of the carboxylic acid, and it moderates the reactivity of the permanganate.[5]
-
Work-up Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct must be removed, typically by hot filtration. The desired carboxylic acid is in the filtrate as its potassium salt. It is then precipitated by careful acidification with a mineral acid like HCl.[5]
-
Alternative Oxidants: If KMnO₄ proves too harsh, consider alternative, milder oxidants. Selenium dioxide (SeO₂) is a classic reagent for oxidizing methyl groups adjacent to a heteroaromatic ring to aldehydes, which can then be further oxidized to the carboxylic acid in a subsequent step.
Visualizing the Oxidation Troubleshooting Path
Caption: Decision tree for troubleshooting low yields in the oxidation step.
Part 3: Aromatic Chlorination
The final step is the introduction of the chlorine atom at the 4-position. This is typically achieved using standard chlorinating agents, but selectivity and handling of the carboxylic acid group are key.
Question 4: When I attempt to chlorinate quinoline-2-carboxylic acid with phosphorus oxychloride (POCl₃), I get a complex mixture and very little of the desired 4-chloro product. Why is this failing?
Answer: The free carboxylic acid group is problematic. It can react with POCl₃ to form an acyl chloride or other activated species, leading to side reactions, decarboxylation, or polymerization under the harsh reaction conditions. The key is to first convert the quinoline-2-carboxylic acid into its corresponding quinolin-4-one derivative, which can then be cleanly chlorinated.
Corrected Synthetic Approach:
-
Cyclization to Quinolin-4-one: The precursor for this step is not quinoline-2-carboxylic acid, but rather a derivative that can undergo a Gould-Jacobs or Conrad-Limpach type reaction. For instance, reacting an aniline with an appropriate β-ketoester can yield a 4-hydroxyquinoline-2-carboxylic acid ester.
-
Chlorination: The resulting 4-hydroxyquinoline (which exists as the 4-quinolinone tautomer) can then be effectively converted to the 4-chloroquinoline using a chlorinating agent like POCl₃ or SOCl₂.[7] The carboxylic acid (often protected as an ester during this sequence) is generally stable under these conditions. If you start with the free acid, it may be necessary to protect it as an ester (e.g., methyl or ethyl ester) before proceeding with the chlorination.
Detailed Protocol for Chlorination of a 4-Quinolinone Precursor:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap for HCl and POCl₃ fumes.
-
Reaction: Suspend the 4-hydroxyquinoline-2-carboxylic acid (or its ester) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can sometimes accelerate the reaction.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product may precipitate. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or ammonia solution).
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound derivative. Further purification can be achieved by recrystallization or column chromatography.
References
Technical Support Center: Purification of 4-Chloroquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chloroquinoline-2-carboxylic acid (CAS No. 15733-82-1). This document provides in-depth guidance for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of this versatile heterocyclic building block.[1][2][3] This guide is structured to help you diagnose issues, select appropriate methodologies, and execute robust purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound to build a foundational understanding for purification.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is critical. It possesses two key functional groups that dictate its behavior: a carboxylic acid (pKa ~2-4) and a quinoline ring system containing a basic nitrogen atom (pKa of quinoline is ~4.9). This amphoteric nature is the most important factor.
-
Acidity: The carboxylic acid group allows the compound to be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is the basis for purification by acid-base extraction.[4]
-
Basicity: The quinoline nitrogen can be protonated by acids. In column chromatography, this basic site can interact strongly with the acidic silanol groups of standard silica gel, leading to significant peak tailing.[5]
-
Solubility: The compound is a solid with a molecular weight of 207.61 g/mol .[6] While specific solubility data is not widely published, its structure suggests poor solubility in water and non-polar solvents like hexanes, but good solubility in polar organic solvents such as ethanol, methanol, DMF, and DMSO, especially upon heating.[7][8]
-
Stability: The compound is generally stable under recommended storage conditions.[9] However, prolonged exposure to strong acids or bases at high temperatures could potentially lead to degradation.
Q2: My crude this compound is a brown/yellow solid. What are the likely impurities?
A2: The nature of impurities is highly dependent on the synthetic route used.[10] Common synthetic pathways like the Pfitzinger or Doebner reactions can introduce specific side-products.[11][12]
-
Unreacted Starting Materials: Precursors from the synthesis may persist in the crude product.
-
Positional Isomers: Depending on the regioselectivity of the synthesis, other isomers of chloroquinoline carboxylic acid might be present.
-
Oxidative Byproducts: Many syntheses of heterocyclic compounds can generate highly colored, often polymeric, byproducts through oxidative side reactions. These are often present in small quantities but contribute significantly to the color.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., pyridine, DMF) can be difficult to remove and may be present in the crude solid.[11]
Q3: What is the best general approach for purifying this compound: Recrystallization or Chromatography?
A3: The choice depends on the impurity profile and the desired scale.
-
For High Purity & Small Scale (<5g): A combination is often best. Start with recrystallization as a bulk purification step to remove most impurities. If the product is still not pure enough (e.g., as determined by HPLC or NMR), follow up with column chromatography.
-
For Bulk Purification (>5g): Recrystallization is almost always the preferred first step due to its scalability, cost-effectiveness, and efficiency at removing major impurities.[13]
-
For Difficult Separations: If impurities have very similar solubility profiles to the product, column chromatography will be necessary for effective separation.[5]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification method selection.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Q1: My compound won't dissolve in the recrystallization solvent, even when boiling. What should I do?
A1: This indicates the solvent is not suitable. The principle of recrystallization requires the compound to be soluble in the hot solvent.[14]
-
Causality: The solvent's polarity may be too low. This compound is a polar molecule with hydrogen bonding capabilities.
-
Solution:
-
Switch to a More Polar Solvent: If you are using a moderately polar solvent like ethyl acetate, try a more polar one like ethanol or methanol. For very stubborn cases, glacial acetic acid can be effective for carboxylic acids.[15]
-
Use a Solvent Mixture: Dissolve the compound in a small amount of a "good" hot solvent (one it dissolves well in, like DMF or methanol), then slowly add a "bad" hot solvent (one it is insoluble in, like water or hexanes) until the solution becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[8]
-
Q2: My compound dissolved, but it "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.[13]
-
Causality: The solution is likely too concentrated, or the polarity difference between the compound and solvent is too large.
-
Solution:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add more solvent (10-20% increase) to lower the saturation temperature, then allow it to cool much more slowly.
-
Lower the Solvent Polarity: If using a very polar solvent like water or ethanol/water, the compound may be "crashing out" due to its organic nature. Try a less polar solvent system, like ethyl acetate or toluene.
-
Slow Cooling is Key: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops. Do not disturb the flask during the initial cooling phase.[13]
-
Q3: No crystals are forming, even after the solution has cooled completely. What's wrong?
A3: This is a classic sign that you have used too much solvent, and the solution is not saturated at the lower temperature.[14]
-
Causality: The concentration of the compound is below its solubility limit even at room temperature or in an ice bath.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent (typically 20-30%) under a nitrogen stream or in a fume hood. Allow it to cool again.
-
Induce Crystallization: If the solution appears saturated but won't crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous batch.
-
Use an Anti-Solvent: If the product is soluble in the current solvent, you can carefully add a solvent in which it is insoluble (an "anti-solvent") dropwise until persistent cloudiness appears, then allow it to stand.
-
Q4: My final product is still colored (e.g., off-white or tan). How can I remove colored impurities?
A4: The color is likely due to highly conjugated, polar impurities that co-crystallize with your product.
-
Causality: These impurities have similar solubility characteristics or are present in very small, potent quantities.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing in the funnel.[13]
-
Cool and Crystallize: Allow the decolorized filtrate to cool slowly to crystallize the purified product.
-
Chromatography Issues
Q5: My compound is streaking badly on the TLC plate and column. Why is this happening and how do I stop it?
A5: Streaking (or tailing) is a common problem with compounds containing both acidic and basic functional groups on silica gel.
-
Causality: The basic quinoline nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, while the carboxylic acid group can also have strong polar interactions. This leads to slow, uneven movement up the stationary phase.[5]
-
Solution:
-
Add an Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid (0.5-2%), to your eluent (e.g., ethyl acetate/hexanes). The acetic acid will protonate the quinoline nitrogen, forming a salt that has much less interaction with the silica gel. It also helps to keep the carboxylic acid group protonated, leading to more consistent interactions.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina.[5] Alternatively, reversed-phase (C18) silica can be effective if a suitable polar mobile phase (e.g., methanol/water or acetonitrile/water) is used.[5]
-
| Problem | Cause | Solution |
| Streaking on Silica | Strong interaction of quinoline N and COOH with acidic silanol groups. | Add 0.5-2% acetic acid to the mobile phase. |
| Poor Separation | Impurities have similar polarity to the product. | Use a shallower solvent gradient or try a different solvent system (e.g., Dichloromethane/Methanol). |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Increase the polarity of the eluent (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). |
Table 1: Troubleshooting Common Column Chromatography Issues.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory professionals. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is an excellent starting point for purifying gram-scale quantities of the crude product.
Caption: Workflow for Recrystallization Protocol.
Methodology:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 100 mL of ethanol to just below boiling.
-
Add the hot ethanol to the Erlenmeyer flask in small portions while swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, add ~50 mg of activated charcoal, and swirl for 2-5 minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold 50:50 ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed for small-scale purification or for separating stubborn impurities.
Methodology:
-
Prepare the Eluent: Prepare a mobile phase of Hexanes:Ethyl Acetate:Acetic Acid (e.g., 60:40:1 v/v/v). The optimal ratio should be determined by TLC analysis first. The goal is to achieve an Rf value for the product of ~0.25-0.35.
-
Pack the Column: Prepare a slurry of silica gel in the hexanes/ethyl acetate portion of the eluent and pack the column. Equilibrate the column by running 2-3 column volumes of the full eluent mixture through the silica gel.
-
Load the Sample: Dissolve the crude product (~500 mg) in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the prepared mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid should be removed azeotropically by adding and re-evaporating toluene two or three times.
-
Dry the Product: Dry the resulting solid under high vacuum to remove any final traces of solvent.
References
- 1. This compound|CAS 15733-82-1 [benchchem.com]
- 2. synchem.de [synchem.de]
- 3. This compound | 15733-82-1 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important scaffold. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower your experimental success.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound and its precursors, such as 4-hydroxyquinoline-2-carboxylic acid, typically relies on classical named reactions. While effective, these methods can be sensitive to reaction conditions, leading to the formation of undesired byproducts that can complicate purification and reduce yields. This guide will focus on the most common synthetic routes and provide troubleshooting for the byproducts frequently observed.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am attempting to synthesize 4-hydroxyquinoline-2-carboxylic acid from a substituted aniline and diethyl oxalate, but I am seeing an isomeric byproduct. How can I identify and minimize it?
Answer:
This is a common issue when using substituted anilines in reactions that proceed via electrophilic aromatic substitution, such as the cyclization step in this synthesis.
Common Byproduct: Isomeric Chloro-4-hydroxyquinoline-2-carboxylic acid. For example, when starting with 3-chloroaniline, you can expect the formation of both 7-chloro-4-hydroxyquinoline-2-carboxylic acid (your desired product) and 5-chloro-4-hydroxyquinoline-2-carboxylic acid as a minor byproduct.[1]
Causality of Byproduct Formation: The cyclization of the enamine intermediate formed from the substituted aniline and diethyl oxalate is an electrophilic aromatic substitution reaction. The directing effects of the substituent on the aniline ring (in this case, the chloro group) will determine the position of ring closure. While the para-position to the amino group is generally favored, some ortho-substitution can occur, leading to the isomeric byproduct.
Troubleshooting & Optimization:
-
Reaction Temperature: High reaction temperatures can sometimes lead to a decrease in regioselectivity. If possible, experiment with slightly lower cyclization temperatures.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While often performed in high-boiling solvents, exploring alternative solvents could potentially improve the isomeric ratio.
-
Purification: The most practical approach to dealing with this byproduct is through careful purification. Crystallization is often effective for separating isomers. For instance, the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid can be separated from the 5-chloro isomer by crystallization from acetic acid.[1]
Analytical Identification:
-
Thin Layer Chromatography (TLC): The two isomers will likely have slightly different Rf values, allowing you to monitor the reaction and the success of the purification.
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) should be able to resolve the two isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will be crucial for distinguishing the isomers. The substitution pattern on the benzene ring of the quinoline will result in distinct splitting patterns and chemical shifts for the aromatic protons.
FAQ 2: My reaction to produce a quinoline-4-carboxylic acid via a Doebner-type reaction is resulting in a significant amount of tar and a low yield. What is causing this and how can I improve my results?
Answer:
Tar formation is a well-known challenge in Doebner and Doebner-von Miller reactions, which involve the condensation of anilines, aldehydes (or α,β-unsaturated carbonyls), and pyruvic acid under acidic conditions.[2]
Common Byproducts: Polymeric materials and other undefined, dark-colored substances (tar).
Causality of Byproduct Formation: The acidic conditions required for the Doebner reaction can also promote the self-polymerization of the aldehyde or the α,β-unsaturated carbonyl compound. This is especially problematic with aldehydes that are prone to acid-catalyzed side reactions.
Troubleshooting & Optimization:
-
Slow Addition of Reagents: Instead of mixing all reactants at once, try adding the aldehyde or α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline and pyruvic acid.[2] This helps to maintain a low concentration of the polymerizable species at any given time.
-
Temperature Control: While heating is necessary, excessive temperatures can accelerate tar formation.[2] Monitor the reaction temperature carefully. If the reaction is highly exothermic, initial cooling may be required.
-
Catalyst Choice: The type and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used.[2] Experimenting with different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) and their concentrations can help find a balance between efficient cyclization and minimal side reactions.
-
Reaction Monitoring: Use TLC or HPLC to monitor the progress of the reaction. Prolonged reaction times can lead to product degradation and increased tar formation.
FAQ 3: I am performing a high-temperature reaction, and I suspect I am losing my carboxylic acid group. Is this possible, and how can I prevent it?
Answer:
Yes, decarboxylation is a common side reaction for quinoline carboxylic acids, especially at elevated temperatures.[1]
Byproduct: The corresponding quinoline without the carboxylic acid group.
Causality of Byproduct Formation: The carboxylic acid group on the quinoline ring can be thermally labile. The stability is influenced by its position on the ring and the overall electronic nature of the molecule. The reaction proceeds through the loss of carbon dioxide.
Troubleshooting & Optimization:
-
Temperature Management: If the desired reaction does not require extremely high temperatures, consider running it at the lowest effective temperature.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize degradative side reactions.
-
Alternative Synthetic Routes: If decarboxylation is unavoidable under the required reaction conditions, you may need to consider a different synthetic strategy where the carboxylic acid group is introduced at a later stage under milder conditions.
Analytical Identification:
-
Mass Spectrometry (MS): The mass of the decarboxylated byproduct will be 44 units (the mass of CO₂) less than the starting material or desired product.
-
NMR Spectroscopy: The absence of the carboxylic acid proton signal in 1H NMR and the carboxyl carbon in 13C NMR will confirm decarboxylation.
Data Summary Table
| Common Issue | Potential Byproduct(s) | Causality | Suggested Analytical Methods |
| Use of substituted anilines | Isomeric quinoline carboxylic acids | Lack of complete regioselectivity in the electrophilic aromatic cyclization step. | TLC, HPLC, 1H NMR |
| Acid-catalyzed reactions (e.g., Doebner) | Tar, polymeric materials | Acid-catalyzed self-polymerization of aldehydes or α,β-unsaturated carbonyl compounds. | Visual inspection, solubility tests |
| High-temperature reactions | Decarboxylated quinoline | Thermal lability of the carboxylic acid group. | MS, 1H NMR, 13C NMR |
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis of Isomeric Byproducts
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point for developing a separation is a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid (e.g., 1-2%) to suppress the ionization of the carboxylic acid and reduce tailing. A typical starting ratio could be 7:3 ethyl acetate:hexane with 1% acetic acid.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
-
Analysis: The desired product and its isomer should appear as distinct spots with different Rf values.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The isomeric byproduct should ideally have a different solubility profile. Common solvents for this class of compounds include acetic acid, ethanol, and dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Check: Analyze the recrystallized material by TLC, HPLC, or NMR to confirm the removal of the byproduct.
Visualizing Reaction Pathways
Formation of Isomeric Byproducts
Caption: Regioselectivity in the cyclization step leading to the desired product and an isomeric byproduct.
Troubleshooting Tar Formation in Doebner-type Reactions
Caption: Competing reaction pathways in the Doebner synthesis.
References
Technical Support Center: Navigating the Reactivity of 4-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support center for 4-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and reactivity of this versatile chemical intermediate. Our goal is to empower you to overcome the challenges associated with its low reactivity and successfully incorporate it into your synthetic workflows.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of a wide range of biologically active compounds. However, its successful functionalization can be hampered by the electronic properties of the quinoline ring system, which is substituted with both an electron-withdrawing carboxylic acid group and a deactivating chloro group. This unique substitution pattern can lead to low reactivity in common synthetic transformations. This guide will provide you with the knowledge and tools to effectively navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: Why is this compound generally considered to have low reactivity?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The quinoline ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This is further compounded by the presence of the electron-withdrawing carboxylic acid group at the 2-position. While the 4-position is activated towards nucleophilic aromatic substitution (SNAr), the overall electron-poor nature of the ring can make it a challenging substrate for certain reactions, particularly palladium-catalyzed cross-coupling reactions where oxidative addition can be sluggish.
Q2: What are the most common reactions where the low reactivity of this compound is a significant hurdle?
A2: The primary challenges are observed in:
-
Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be difficult due to the electron-deficient nature of the aryl chloride, which disfavors the initial oxidative addition step to the Pd(0) catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): While the 4-position is activated for SNAr, strong nucleophiles and forcing conditions are often required to achieve good conversion. The carboxylic acid group can also be deprotonated under basic conditions, which can further modulate the reactivity of the quinoline ring.
Q3: Can the carboxylic acid group interfere with my desired reaction at the 4-position?
A3: Yes, the carboxylic acid group can interfere in several ways:
-
Coordination to the metal catalyst: In palladium-catalyzed reactions, the carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Acid-base chemistry: The acidic proton of the carboxylic acid can react with basic reagents, requiring the use of excess base or a protecting group strategy.
-
Decarboxylation: Under high temperatures, particularly in the presence of copper catalysts, decarboxylation can be a significant side reaction.[1][2]
Q4: Should I protect the carboxylic acid group before attempting reactions at the 4-position?
A4: Protecting the carboxylic acid group is a highly recommended strategy to overcome its low reactivity and potential interferences. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common and effective approach. This modification:
-
Reduces the electron-withdrawing effect of the carboxylate.
-
Prevents coordination to the metal catalyst.
-
Eliminates complications from acid-base chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Oxidative Addition | Aryl chlorides are generally less reactive than bromides or iodides in oxidative addition.[3] Increase the reaction temperature. Use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[4] Consider using a pre-catalyst that is more readily activated. |
| Catalyst Deactivation | The amine or carboxylate can act as a ligand for palladium, leading to catalyst deactivation.[5] Use a higher catalyst loading (e.g., 5-10 mol%). Add an extra equivalent of ligand relative to the palladium precursor.[5] |
| Inhibition by Carboxylate | The carboxylate group can coordinate to the palladium catalyst. Protect the carboxylic acid as an ester prior to the cross-coupling reaction. |
| Suboptimal Base | The choice of base is critical. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[4] |
| Solvent Effects | The polarity of the solvent can influence the reaction rate. Screen different solvents such as toluene, dioxane, or DMF. For Suzuki reactions, the addition of water is often necessary. |
Issue 2: Unsuccessful Amide Coupling of the Carboxylic Acid Group
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Activation of the Carboxylic Acid | Standard coupling reagents may not be sufficient. Use a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[6][7] |
| Low Nucleophilicity of the Amine | If coupling with an electron-deficient amine, increase the reaction temperature and/or reaction time. |
| Side Reactions | The activated carboxylic acid can be unstable. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields.[7] |
Issue 3: Decarboxylation as a Side Reaction
| Potential Cause | Troubleshooting Steps & Solutions |
| High Reaction Temperatures | Decarboxylation is often thermally induced.[2] If possible, lower the reaction temperature. |
| Presence of Copper Catalysts | Copper salts are known to promote decarboxylation of quinoline carboxylic acids.[8] If a copper co-catalyst is not essential (e.g., in some Sonogashira protocols), consider a copper-free method.[9] |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent).
-
Cool the suspension in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a slight excess of thionyl chloride (e.g., 1.2 eq).[10]
-
If using thionyl chloride, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC). If using sulfuric acid, reflux the mixture until completion.[10]
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or NMP
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-Chloroquinoline-2-carboxylate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the esterified starting material.
Materials:
-
Methyl 4-chloroquinoline-2-carboxylate
-
Aryl or vinyl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
To a reaction vessel, add Methyl 4-chloroquinoline-2-carboxylate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).
-
Degas the solvent system (e.g., dioxane/water 4:1) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing Reaction Workflows
General Strategy for Functionalizing this compound
Caption: A strategic workflow for functionalizing this compound.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[14][15][16]
References
- 1. Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. nobelprize.org [nobelprize.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Quinoline Synthesis from Substituted Anilines
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize classic synthetic routes to construct quinoline scaffolds from substituted anilines. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, from violent exothermic reactions to problematic regioselectivity and tar formation.
This document moves beyond simple protocols to explain the causality behind common experimental failures. By understanding the "why," you can more effectively troubleshoot and optimize your reactions.
Decision Workflow for Quinoline Synthesis Troubleshooting
Before diving into method-specific issues, it's helpful to have a general framework for troubleshooting. The following diagram outlines a logical progression when a reaction fails to provide the desired outcome.
Caption: A general workflow for troubleshooting quinoline synthesis.
The Skraup Synthesis
The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinolines.[1][2] It is notoriously vigorous.
Q: My Skraup reaction is extremely violent and difficult to control, resulting in low yields and significant tar formation. What's happening and how can I fix it?
A: This is the most common issue with the Skraup synthesis and stems from its highly exothermic nature.[3][4] The root cause is the rapid, uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a vigorous condensation and cyclization.[5] This localized overheating leads to the polymerization of acrolein and general decomposition, creating the characteristic black tar that makes product isolation a nightmare.[6][7]
Causality & Solution:
-
Violent Exotherm: The reaction generates a tremendous amount of heat. Without proper moderation, it can easily run away.
-
Localized Overheating: Even with a moderator, poor mixing can create hotspots.
-
Solution: Ensure vigorous and efficient mechanical stirring throughout the addition of sulfuric acid and the heating phase. Add the sulfuric acid slowly and with external cooling (e.g., an ice bath) to manage the initial exotherm.[4]
-
-
Acrolein Polymerization: Acrolein is unstable under strongly acidic conditions and readily polymerizes.
-
Solution: Controlling the temperature and ensuring the aniline is present to react with the in situ generated acrolein quickly can minimize this side reaction. Some protocols suggest using an excess of the aniline to trap the acrolein before it polymerizes.[7]
-
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
In a fume hood, equip a large round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with the substituted aniline, glycerol, and ferrous sulfate (FeSO₄).
-
Begin vigorous stirring and, with caution, add concentrated sulfuric acid dropwise through the dropping funnel. Maintain a controlled temperature with an ice-water bath.
-
After the addition is complete, add the oxidizing agent (e.g., nitrobenzene).
-
Slowly and carefully heat the mixture to the target temperature (typically 100-130 °C) and maintain for several hours.
-
Follow a standard workup procedure, which often involves steam distillation to remove unreacted nitrobenzene, followed by basification and a second steam distillation to isolate the quinoline product.[8]
The Doebner-von Miller Reaction
This reaction is a more versatile method that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, often a Brønsted or Lewis acid like HCl, ZnCl₂, or SnCl₄.[9]
Q: My Doebner-von Miller reaction is producing a low yield and a significant amount of intractable tar. How is this different from the Skraup synthesis issue?
A: While the symptom (tar formation) is similar, the primary cause in the Doebner-von Miller reaction is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material, rather than the dehydration of glycerol.[10][11] This is especially problematic with reactive aldehydes like crotonaldehyde.
Causality & Solution:
-
Carbonyl Polymerization: Strong acids can readily catalyze the polymerization of the electron-deficient alkene in the α,β-unsaturated carbonyl compound.[10]
-
Solution 1 (Slow Addition): Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction with the aniline over self-polymerization.[11][12]
-
Solution 2 (Biphasic System): A clever approach is to use a biphasic solvent system (e.g., water/toluene). The aniline hydrochloride resides in the acidic aqueous phase, while the α,β-unsaturated carbonyl is sequestered in the organic phase. This dramatically reduces its self-polymerization.[10][12]
-
-
Incomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If this step is inefficient, you will isolate partially hydrogenated byproducts.[10]
-
Solution: Ensure a sufficient amount of a suitable oxidizing agent is present. Often, an intermediate Schiff base formed in situ acts as the oxidant, but if this is insufficient, other oxidants may be needed.[10] Monitoring the reaction by TLC for the disappearance of the dihydroquinoline intermediate is recommended.
-
Q: I am observing poor regioselectivity with my meta-substituted aniline. How can I control which isomer is formed?
A: This is a known challenge. The cyclization step is an electrophilic aromatic substitution on the aniline ring, and the directing effects of the substituent on the aniline are often not strong enough to give a single product. The structure of the quinoline products can be unpredictable.[13]
Causality & Solution:
-
Ambiguous Cyclization: A meta-substituent (e.g., -OCH₃, -Cl) allows for cyclization at two different ortho positions (positions 2 and 6 relative to the amino group), leading to a mixture of 5- and 7-substituted quinolines.
-
Solution (Mechanism-Based Approach): While difficult to control completely, the choice of acid catalyst and reaction conditions can influence the ratio of products. A reversal of the standard regiochemistry (favoring 4-substituted quinolines instead of the typical 2-substituted ones) has been observed by switching from α,β-unsaturated ketones to γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[12][14] This is proposed to proceed via a 1,2-addition mechanism rather than the typical 1,4-conjugate addition.[14]
-
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[15] The key intermediate is an enamine, which then undergoes cyclization.[16]
Q: My Combes synthesis with an unsymmetrical β-diketone is giving me a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
A: This is a classic regioselectivity problem in quinoline synthesis.[17] The cyclization of the enamine intermediate can occur from either of the two carbonyl groups of the original diketone, leading to different substitution patterns on the final quinoline.
Causality & Solution:
-
Steric and Electronic Control: The outcome is a delicate balance between steric hindrance and the electronic nature of the substituents on both the aniline and the β-diketone.[18]
-
Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone will strongly favor cyclization away from that group, leading to the formation of a single major regioisomer.[4][18]
-
Electronic Effects: The electronic properties of the aniline substituent play a key role. Electron-donating groups (like methoxy) on the aniline tend to favor the formation of 2-substituted quinolines. In contrast, electron-withdrawing groups (like chloro or fluoro) can favor the 4-substituted product.[18]
-
Catalyst Choice: The acid catalyst can also influence the outcome. Polyphosphoric acid (PPA) or its esters (PPE) have been shown to be more effective dehydrating agents than sulfuric acid and can alter the product ratio.[18]
-
Table 1: Factors Influencing Regioselectivity in the Combes Synthesis
| Factor | Observation | Example |
| Steric Bulk on β-Diketone | Increased bulk on one side directs cyclization to the other, less hindered side. | Using 1,1,1-trifluoro-2,4-pentanedione with aniline, the bulkier -CF₃ group directs cyclization to form the 2-methyl-4-(trifluoromethyl)quinoline.[18] |
| Aniline Substituent | Methoxy-substituted anilines often favor 2-substituted quinolines. | p-Anisidine reacting with an unsymmetrical β-diketone. |
| Aniline Substituent | Halo-substituted anilines may favor 4-substituted quinolines. | p-Chloroaniline reacting with the same β-diketone.[18] |
| Acid Catalyst | Polyphosphoric Acid (PPA) can be a more effective dehydrating agent than H₂SO₄.[18] | Reaction of an aniline with a β-diketone in PPA. |
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone), catalyzed by either acid or base.[19][20]
Q: My base-catalyzed Friedländer synthesis is failing. Instead of my desired quinoline, I'm isolating a large amount of self-condensation (aldol) product from my methylene ketone. What's the problem?
A: This is a very common side reaction, especially under basic conditions.[21] The base required to catalyze the Friedländer condensation is also perfectly capable of catalyzing the self-condensation of your enolizable ketone starting material.
Causality & Solution:
-
Competing Reaction Pathways: The base can deprotonate the α-methylene ketone, which can then either attack the 2-aminoaryl carbonyl (the desired Friedländer pathway) or attack another molecule of itself (the undesired aldol pathway).
-
Solution 1 (Switch to Acid Catalysis): The simplest solution is often to switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or even iodine.[19][22] Acidic conditions favor the Friedländer condensation and are less prone to promoting ketone self-condensation.
-
Solution 2 (Use a Pre-formed Imine): To completely avoid the aldol side reaction under basic conditions, you can use the imine analogue of the o-aniline starting material. This removes the possibility of the ketone reacting with itself.[21]
-
Solution 3 (Milder/Alternative Catalysts): If you must use base, consider a milder base or different conditions. Modern variations have employed catalysts like neodymium(III) nitrate hexahydrate or gold catalysts, which allow the reaction to proceed under milder conditions, potentially reducing side reactions.[21][23]
-
Q: My reaction yield is very low, even when I don't see significant side products. What other factors should I consider?
A: Low yields can stem from several less obvious issues beyond major side reactions.
Causality & Solution:
-
Poor Substrate Reactivity: Steric hindrance near the reactive carbonyl or amino groups can slow the reaction. Similarly, strong electron-withdrawing groups on the aniline can reduce its nucleophilicity, hindering the initial condensation step.[22]
-
Suboptimal Conditions: The reaction is sensitive to temperature and catalyst choice.
General Purification Strategies
Crude quinoline products are often dark, oily, or mixed with tarry residues.
-
Acid-Base Extraction: As basic compounds, quinolines can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The quinoline moves to the aqueous phase as the hydrochloride salt. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the free quinoline back into an organic solvent.[11]
-
Chromatography: Column chromatography on silica gel is a standard method for purifying quinolines. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Crystallization/Salt Formation: If the quinoline is a solid, recrystallization is an excellent purification method.[24] For oils or difficult-to-crystallize solids, formation of a picrate salt can be effective. The quinoline picrate often forms well-defined, easily purified crystals. The free base can then be regenerated by treating the salt with a base.[25]
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combes synthesis of quinolines [quimicaorganica.org]
- 16. iipseries.org [iipseries.org]
- 17. benchchem.com [benchchem.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Doebner-von Miller Quinoline Synthesis
Welcome to the technical support resource for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful quinoline synthesis. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the mechanistic rationale behind our recommendations to help you optimize your reaction outcomes.
Troubleshooting Guides
This section directly addresses the most frequent and critical issues encountered during the Doebner-von Miller synthesis.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: Your reaction mixture has become a thick, dark, and intractable tar. Isolating the desired quinoline product is difficult, and the yield is substantially lower than expected.
Root Cause Analysis: This is the most common pitfall in the Doebner-von Miller reaction. The strongly acidic conditions required for the cyclization are also potent catalysts for the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This side reaction competes directly with the desired quinoline synthesis, leading to the formation of high-molecular-weight polymers that constitute the tar.
Caption: Competing pathways leading to product and byproduct formation.
Troubleshooting Steps & Solutions:
-
Control Reaction Temperature: Exceedingly high temperatures accelerate polymerization.[2] It is crucial to maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. If the reaction is vigorous and exothermic, consider initial cooling and then a gradual increase to the optimal temperature.[3]
-
Gradual Addition of the Carbonyl Compound: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[2] This strategy maintains a low instantaneous concentration of the carbonyl compound, kinetically favoring the bimolecular reaction with aniline over the unimolecular polymerization.
-
Optimize Acid Catalyst and Concentration: While acid is necessary, overly harsh conditions promote tarring.[1] A systematic approach to screen different acids can yield significant improvements.
-
Brønsted vs. Lewis Acids: Compare common Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) with Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃).[1][2] Milder Lewis acids can sometimes provide a better balance between reaction rate and side product formation.[1]
-
Solid Acid Catalysts: Consider heterogeneous catalysts like Silver(I)-exchanged Montmorillonite K10, which can simplify workup and potentially offer milder reaction conditions.
Catalyst Type Examples Typical Yield Trend Notes Brønsted Acids HCl, H₂SO₄, p-TsOH Moderate to Good Can be harsh; concentration is critical.[2] Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃ Good to Excellent Often milder; can improve selectivity.[4] Solid Acids Ag(I)-Mont. K10 Moderate to Excellent Environmentally friendlier, easier removal. Note: Yields are substrate-dependent. This table illustrates general trends. -
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce the carbonyl's self-polymerization.[1] The reaction then occurs at the interface or relies on the partitioning of reactants between phases.
Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline)
This protocol integrates the troubleshooting steps described above.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Initial Heating: Heat the aniline hydrochloride mixture to reflux.
-
Reactant Preparation: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in an equal volume of toluene.
-
Gradual Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline solution over 1-2 hours. A controlled, slow addition is critical to prevent a surge in polymerization.[1][2]
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[1] The crude 2-methylquinoline can then be purified by vacuum distillation or column chromatography.[3]
Problem 2: Product Contamination with Partially Hydrogenated Derivatives
Symptoms: Your final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which are often difficult to separate from the desired aromatic quinoline.
Root Cause Analysis: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[1] If the oxidizing agent is weak, insufficient, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will persist.
Solutions:
-
Ensure Sufficient Oxidant: If using an external oxidizing agent (e.g., nitrobenzene, arsenic acid), ensure it is used in at least a stoichiometric amount, and often in slight excess, to drive the aromatization to completion.[5]
-
Leverage Air Oxidation: In some protocols, especially those catalyzed by acids like p-TsOH, aerobic oxidation by atmospheric oxygen is a key part of the mechanism.[6] Ensure the reaction is not running under a strictly inert atmosphere unless specifically required by another reagent.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Doebner-von Miller reaction?
A1: The exact mechanism has been a topic of debate. However, strong evidence from isotopic labeling studies supports a fragmentation-recombination mechanism .[7][8] The key steps are:
-
Conjugate Addition: The aniline nitrogen attacks the β-carbon of the α,β-unsaturated carbonyl.[7][9]
-
Fragmentation: The resulting intermediate fragments into an imine and a saturated ketone.[4][8]
-
Recombination: These fragments recombine to form a new conjugated imine.[7]
-
Second Aniline Addition & Cyclization: A second molecule of aniline adds, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring.[9]
-
Dehydration & Oxidation: The cyclized intermediate eliminates water and is then oxidized to form the final aromatic quinoline product.[5]
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Q2: Can I use polymerization inhibitors to prevent tar formation?
A2: While tempting, adding standard radical inhibitors (like hydroquinone or BHT) is generally not the first-line solution and can be complex. The polymerization in this case is acid-catalyzed, not necessarily radical-initiated, although radical pathways can exist at high temperatures.[1][2] Standard inhibitors might not be effective and could potentially interfere with the desired reaction pathway, especially the crucial oxidation step. It is far more effective to control the reaction conditions (temperature, addition rate, catalyst) as described in the troubleshooting guide.[1][2]
Q3: My reaction is not starting. What should I check first?
A3: If you observe no product formation, consider the following:
-
Acid Catalyst: Ensure your acid catalyst is active and present in the correct concentration. Forgetting the acid or using a very dilute solution is a common reason for failure.[2]
-
Temperature: The reaction often requires significant heating to overcome the activation energy for cyclization.[10] Ensure your reaction is heated to the appropriate temperature for your specific substrates.
-
Reactant Quality: Verify the purity of your aniline and α,β-unsaturated carbonyl compound. Impurities can inhibit the reaction.
Caption: A logical workflow for troubleshooting common issues.
Q4: What are the primary safety precautions for this reaction?
A4: The Doebner-von Miller reaction involves several hazards:
-
Strong Acids: Concentrated acids like HCl and H₂SO₄ are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The reaction can be vigorous and highly exothermic, especially during the initial addition of reactants.[3] Use an ice bath for cooling if necessary and ensure slow, controlled addition.
-
Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with care. Many α,β-unsaturated carbonyls are lachrymators and irritants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doebner-Miller_reaction [chemeurope.com]
- 10. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
Technical Support Center: Alternative Catalysts for High-Yield Quinoline Synthesis
Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to move beyond traditional, often harsh, synthetic methods. Here, we address common challenges and provide actionable, evidence-based solutions for improving yields and simplifying processes using modern alternative catalysts. Our focus is on troubleshooting specific issues you may encounter during your experiments, grounded in mechanistic understanding and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when transitioning to or optimizing modern catalytic systems for quinoline synthesis.
Q1: My Friedländer synthesis yield is consistently low (<50%) using traditional acid/base catalysts. What are the first things I should check?
A1: Low yields in the classic Friedländer annulation are frequently due to three primary factors: catalyst choice, side reactions, and suboptimal conditions[1][2].
-
Inappropriate Catalyst: Traditional catalysts like KOH or p-TsOH are not universally effective and depend heavily on substrate reactivity[1]. If your substrates are sterically hindered or electronically deactivated, these catalysts may not be potent enough.
-
Competing Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol reaction) of your ketone starting material. This consumes your reactant and complicates purification[1][2].
-
Suboptimal Temperature: Excessive heat can lead to decomposition and tar formation, while insufficient heat results in an incomplete reaction[2].
Initial Troubleshooting Steps:
-
Switch to a Lewis Acid: Consider screening Lewis acids like ZnCl₂ or modern, highly efficient catalysts such as neodymium(III) nitrate or ionic liquids, which can offer higher activity under milder conditions[1][3][4].
-
Control Reactant Addition: To minimize ketone self-condensation, try adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the ketone low[2].
-
Optimize Temperature: If you observe decomposition, lower the reaction temperature. Many modern catalysts, including certain gold or iron-based systems, can operate efficiently at or near room temperature, significantly reducing byproduct formation[2][5].
Q2: I am using an unsymmetrical ketone in a Friedländer or Combes synthesis and obtaining a mixture of regioisomers. How can I improve selectivity?
A2: Achieving regioselectivity is a critical challenge when using unsymmetrical starting materials. The outcome is a delicate balance of steric effects, electronic effects, and the catalyst system employed[6].
-
Steric Hindrance: The catalyst or reactants may favor reaction at the less sterically hindered α-methylene group[6].
-
Catalyst-Controlled Pathway: The choice of catalyst can fundamentally alter the reaction pathway to favor one isomer. For instance, amine catalysts like pyrrolidine can effectively direct the reaction[7].
-
Reaction Conditions: Temperature and solvent can also influence the isomeric ratio[6][7].
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: Employing specific catalysts is the most powerful strategy. Ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) have been shown to promote regiospecific synthesis[7]. Ligand-controlled hydroboration using phosphine-ligated borane complexes is another advanced technique for achieving high regioselectivity[8][9].
-
Substrate Modification: If synthetically feasible, introducing a bulky or directing group on the ketone can block one of the enolizable positions, forcing the reaction to proceed at the desired site[6][7].
-
Systematic Optimization: Methodically screen solvents and temperatures. In some amine-catalyzed systems, higher temperatures have been found to increase the selectivity for the 2-substituted product[7].
Q3: My new heterogeneous nanocatalyst (e.g., Fe₃O₄, AuNPs) works well for the first run but its activity drops significantly upon reuse. What's causing this deactivation?
A3: Catalyst deactivation in heterogeneous systems is a common issue and typically stems from poisoning, fouling (coking), thermal degradation (sintering), or leaching of the active species[10][11].
-
Poisoning: Functional groups in your substrates or impurities (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites[10].
-
Fouling/Coking: Carbonaceous materials or polymers can physically deposit on the catalyst surface, blocking pores and active sites[10][11]. This is more common in high-temperature reactions.
-
Sintering: At high temperatures, nanoparticles can agglomerate, which reduces the active surface area[10].
-
Leaching: The active metal nanoparticles can detach from their support and dissolve into the reaction medium, leading to a permanent loss of activity[10].
Troubleshooting & Regeneration:
-
Diagnose the Cause:
-
Leaching: Analyze the reaction filtrate using ICP-MS or ICP-OES to detect traces of the leached metal.
-
Fouling/Poisoning: Characterize the spent catalyst using techniques like TGA (to detect coke), XPS (to identify surface poisons), and TEM (to observe particle agglomeration).
-
-
Implement a Regeneration Protocol:
-
Solvent Washing: For simple fouling or adsorbed poisons, washing the recovered catalyst with an appropriate solvent can restore activity[10].
-
Calcination: For heavy coking, a controlled thermal treatment in air (calcination) can burn off carbon deposits. This must be done carefully to avoid sintering[12]. Consult literature for your specific catalyst, but temperatures are often in the 300–500 °C range[11].
-
-
Prevent Future Deactivation:
-
Purify your starting materials to remove potential poisons.
-
Optimize the reaction temperature to the lowest effective point to minimize coking and sintering[12].
-
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yields with Iron & Gold Catalysts
Modern iron and gold catalysts offer significant advantages, including mild reaction conditions and high functional group tolerance[13][14][15][16]. However, low yields can still occur if the catalytic cycle is inhibited.
Problem: An iron(III)-catalyzed three-component reaction of an aniline, aldehyde, and alkene/alkyne is giving a low yield.
Causality Analysis: Iron catalysts, such as FeCl₃, are excellent Lewis acids that activate the reactants. The mechanism often involves the formation of an imine, followed by a key cyclization step[14]. A failure in this sequence is the likely cause of low yield.
-
Poor Imine Formation: The initial condensation between the aniline and aldehyde may be slow or reversible.
-
Inefficient Cyclization: The final electrophilic aromatic substitution step might be inhibited by deactivating groups on the aniline ring.
-
Oxidant Issues: Many of these reactions use air (O₂) as the terminal oxidant for the final aromatization step. Poor aeration can stall the reaction[14].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Fe/Au catalyzed quinoline synthesis.
Data & Protocols
Table 1: Comparison of Alternative Catalysts in Friedländer-type Syntheses
| Catalyst Class | Example Catalyst | Typical Loading (mol%) | Temperature (°C) | Common Solvents | Key Advantages & Yield Range | Reference |
| Simple Lewis Acids | Neodymium(III) Nitrate | 5 - 10 | 80 - 120 | Solvent-free, EtOH | Efficient, rapid, good for functionalized substrates. (85-95%) | [3] |
| Heterogeneous | Fe₃O₄ Nanoparticles | 1 - 5 | 60 - 100 | EtOH, Water | Magnetically recoverable, reusable, eco-friendly. (68-98%) | [17] |
| Precious Metal | Gold Nanoparticles (AuNPs) | 1 - 5 | 25 - 80 | Toluene, DCE | Very mild conditions, high selectivity, broad scope. (70-99%) | [5][15] |
| Ionic Liquids | [bmim]HSO₄ | 10 - 20 | 100 - 120 | Solvent-free | Green, reusable, can improve regioselectivity. (88-95%) | [4] |
| Solid Acids | Nafion NR50 | 10 wt% | 80 - 140 (MW) | EtOH | Reusable, environmentally friendly, suitable for microwave. (High yields) | [18] |
Protocol 1: High-Yield Synthesis of 2,4-Disubstituted Quinolines via Iron(III) Catalysis
This protocol is adapted from modern, efficient iron-catalyzed multicomponent reactions, which offer high atom economy and use an inexpensive, abundant metal catalyst[13][14].
Objective: To synthesize a 2,4-disubstituted quinoline from an aniline, an aldehyde, and a styrene derivative.
Materials:
-
Aniline derivative (1.0 mmol, 1.0 equiv)
-
Aldehyde derivative (1.2 mmol, 1.2 equiv)
-
Styrene derivative (1.5 mmol, 1.5 equiv)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Reaction vessel (e.g., 25 mL Schlenk tube or round-bottom flask with condenser)
-
Stir bar, heating mantle/oil bath
Procedure:
-
To the reaction vessel, add the aniline, aldehyde, styrene, and anhydrous FeCl₃ catalyst.
-
Add the toluene and the stir bar.
-
Fit the flask with a condenser and leave it open to the air (as oxygen serves as the oxidant)[14].
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired quinoline.
Causality Note: The FeCl₃ acts as a Lewis acid to catalyze the formation of an imine from the aniline and aldehyde. This is followed by a Friedel-Crafts-type reaction with the styrene and subsequent oxidative aromatization to form the stable quinoline ring. Using an excess of the more volatile components (aldehyde, styrene) ensures the reaction goes to completion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 13. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification and Workup of 4-Chloroquinoline-2-carboxylic Acid
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 4-Chloroquinoline-2-carboxylic acid (CAS No. 15733-82-1). The methodologies described herein are designed to address common impurities and challenges encountered during the post-synthesis workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities arise across various synthetic pathways, such as the Doebner and Pfitzinger reactions.[1][2][3] Understanding these will guide your purification strategy.
| Impurity | Chemical Structure | Origin / Cause | Removal Strategy |
| Unreacted Starting Materials | Varies (e.g., substituted anilines, pyruvic acid) | Incomplete reaction. | Aqueous washes, Acid-Base Extraction. |
| 4-Hydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₃ | Hydrolysis of the C4-chloro group, often promoted by excessive heat or strong basic conditions during workup or synthesis.[4][5] | Acid-Base Extraction (exploiting pKa differences), Recrystallization. |
| 4-Chloroquinoline | C₉H₆ClN | Thermal decarboxylation of the C2-carboxylic acid, especially when exposed to high temperatures (>200 °C) or certain metal catalysts.[6][7][8] | Acid-Base Extraction (this impurity is neutral and will not be extracted by base). |
| Isomeric Byproducts | Varies | Lack of regioselectivity in the cyclization step of the synthesis. | Recrystallization, potentially Column Chromatography. |
| Polymeric Tars | High MW, complex mixture | High reaction temperatures, presence of strong acids or oxidizing agents. | Filtration, Charcoal treatment, Recrystallization. |
Q2: What is the overarching strategy for purifying this compound?
A multi-step purification strategy is most effective. The general workflow involves an initial aqueous workup to remove bulk water-soluble reagents, followed by a chemically selective acid-base extraction to isolate the acidic product from neutral and basic impurities, and concluding with recrystallization to achieve high crystalline purity.[9]
Q3: How can I effectively monitor the purity of my product during the workup?
Purity should be assessed at each stage of the purification process.
-
Thin-Layer Chromatography (TLC): An indispensable tool for qualitatively tracking the removal of impurities. A mobile phase of Ethyl Acetate/Hexane with a small amount of acetic acid is a good starting point to prevent streaking of the carboxylic acid spot.
-
Melting Point: The pure compound has a reported melting point of approximately 244 °C.[10] A broad or depressed melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure and identifying impurities. Key signals to look for are the disappearance of starting material peaks and the absence of peaks corresponding to decarboxylated or hydrolyzed byproducts.
Troubleshooting Guides
This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.
Problem: My crude product is an oily or gummy solid and fails to crystallize.
Cause & Solution: This issue typically arises from the presence of significant amounts of impurities or residual solvent (like DMF or DMSO) which act as an "oil-out" agent, preventing the formation of a crystal lattice.
Step-by-Step Protocol:
-
Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed under high vacuum. A common technique for removing residual DMF or DMSO is to wash the organic layer multiple times with water or brine during the initial workup. A general rule is to use at least 5 volumes of water for every volume of DMF/DMSO.[11]
-
Initial Purification via Acid-Base Extraction: Do not attempt to directly recrystallize the oil. Instead, dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc). Perform an acid-base extraction as detailed in the workflow diagram below. This will separate the desired carboxylic acid from neutral impurities (e.g., the decarboxylated product) that often contribute to the oily consistency.
-
Precipitation: After separating the basic aqueous layer containing your product as a carboxylate salt, slowly acidify it with cold 1M HCl with vigorous stirring. The goal is to precipitate the product as a fine, filterable solid. Cooling the solution in an ice bath during acidification can improve recovery.[12]
Problem: My final product is colored (yellow/brown), but NMR suggests it's pure.
Cause & Solution: The color is likely due to trace amounts of highly conjugated, polymeric, or oxidized impurities that are not easily detectable by NMR at low concentrations.
Step-by-Step Protocol: Decolorization
-
Charcoal Treatment: During the recrystallization step, after your product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (typically 1-2% w/w of your compound).
-
Hot Filtration: Keep the solution at or near its boiling point and swirl for a few minutes. Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite or filter paper to remove the charcoal.
-
Causality: Activated charcoal has a high surface area and adsorbs the large, colored impurity molecules. Hot filtration is critical to prevent your desired product from prematurely crystallizing on the filter.[13]
-
-
Crystallization: Allow the clarified, colorless filtrate to cool slowly to form pure crystals.
Problem: TLC and NMR show a persistent impurity. How do I identify and remove it?
Cause & Solution: A persistent impurity has similar solubility and chemical properties to your product. Identification is key. Cross-reference the impurity's NMR signals with the spectra of likely suspects (starting materials, decarboxylated product, hydrolyzed product).
Troubleshooting Decision Workflow:
Caption: Decision tree for removing persistent impurities.
-
If the impurity is the neutral 4-chloroquinoline (decarboxylation product): A meticulous acid-base extraction is the most effective method. Your desired product, being a carboxylic acid, will be extracted into an aqueous basic solution (e.g., sodium bicarbonate), while the neutral impurity will remain in the organic layer.[9]
-
If the impurity is the acidic 4-hydroxyquinoline-2-carboxylic acid (hydrolysis product): This impurity is more polar than your product but has a similar pKa, making separation by extraction difficult. Careful recrystallization is the best approach. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water, can often effectively separate compounds with small polarity differences.[14]
Problem: I suspect my product is decarboxylating during workup.
Cause & Solution: Quinoline-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[6] This is often accelerated in certain high-boiling solvents or in the presence of metal catalysts like copper.[15]
Preventative Measures:
-
Avoid Excessive Heat: When removing solvents on a rotary evaporator, use moderate temperatures. If the synthesis was run at a high temperature, ensure the workup is performed after the reaction mixture has cooled to room temperature.
-
Solvent Choice for Recrystallization: Choose a recrystallization solvent with a moderate boiling point (e.g., ethanol, isopropanol) rather than high-boiling solvents like DMF, DMSO, or nitrobenzene unless absolutely necessary.
-
pH Control: While not as significant as temperature, performing the workup under neutral or mildly acidic conditions can be preferable to prolonged exposure to strong bases at high temperatures.
Validated Purification Protocol
This protocol integrates the principles discussed above into a comprehensive workflow for purifying crude this compound.
Caption: Validated workflow for the purification of this compound.
References
- 1. This compound|CAS 15733-82-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
avoiding decarboxylation of 4-Chloroquinoline-2-carboxylic acid during reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties of this molecule make it highly valuable but also susceptible to specific side reactions, most notably decarboxylation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges and ensure successful, high-yield reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is very low, and I've isolated 4-chloroquinoline as a major byproduct. What is happening and how can I fix it?
A1: You are observing the classic signs of unintended decarboxylation. The carboxyl group at the C2 position is being lost as carbon dioxide (CO₂), leaving behind the parent heterocycle, 4-chloroquinoline. This is a common issue driven primarily by excessive thermal energy.
Underlying Cause: The nitrogen atom in the quinoline ring is highly electronegative. This property allows it to stabilize the negative charge that develops on the C2 carbon after the loss of CO₂.[1][2] This stabilization lowers the activation energy for decarboxylation, making the molecule susceptible to this process, especially under harsh conditions.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Many standard reactions, such as amide couplings, can be run at significantly lower temperatures.
-
Initial Step: Set up your reaction at 0 °C (ice bath).
-
Execution: Allow the reaction to warm slowly to room temperature (RT) and stir for an extended period (12-24 h) rather than applying heat to accelerate it. Monitor by TLC or LC-MS. Only apply gentle heat (e.g., 40-50 °C) as a last resort if no reaction is observed at RT.
-
-
Re-evaluate Your Coupling Reagents: If you are performing an amide coupling, your choice of activating agent is crucial. Reagents that require high temperatures are unsuitable. Opt for modern coupling agents designed for mild conditions.
-
Avoid Prolonged Exposure to Strong Acids or Bases: While the primary driver is heat, extreme pH conditions can facilitate decarboxylation. Ensure your reaction medium is as close to neutral as possible, unless specific acidic or basic catalysis is required for your desired transformation, in which case temperature control becomes even more paramount.
Q2: I am attempting an amide coupling, but even at room temperature, I see significant decarboxylation. Is my activating agent the problem?
A2: Yes, very likely. The activation of the carboxylic acid is an exothermic process. A highly reactive coupling agent can generate a significant localized temperature increase upon addition, initiating decarboxylation before your amine has a chance to react. Furthermore, the stability of the activated intermediate is key.
Underlying Cause: Carbodiimides like DCC and EDC form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be unstable and prone to side reactions or may require higher temperatures for efficient coupling, both of which can favor decarboxylation.
Solutions:
-
Switch to a Benzotriazole-Based Coupling Reagent: Reagents like HATU, HBTU, and PyBOP are considered the gold standard for sensitive substrates. They react with the carboxylic acid to form an activated ester of hydroxybenzotriazole (HOBt) or a derivative thereof.[3][4] These active esters are generally more stable than O-acylisoureas and react efficiently with amines at low temperatures, minimizing the risk of decarboxylation.
-
Control the Order of Addition:
-
Step 1: Dissolve the this compound and a non-nucleophilic base (like DIEA) in an appropriate aprotic solvent (e.g., DMF, DCM).
-
Step 2: Cool the mixture to 0 °C.
-
Step 3: Add the solid coupling reagent (e.g., HATU) and stir for 5-10 minutes to allow for the formation of the active ester.
-
Step 4: Add the amine component to the reaction mixture. This sequential addition ensures the highly reactive species is quenched by the desired nucleophile, not by thermal decomposition.
-
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the stability and reactivity of this compound.
Q1: What is the precise mechanism of decarboxylation for this molecule?
A1: The decarboxylation of quinoline-2-carboxylic acids proceeds through a mechanism facilitated by the adjacent ring nitrogen. Upon heating, the molecule can form a zwitterionic intermediate where the carboxyl group is protonated by a solvent molecule or trace acid, and the ring nitrogen is protonated. The key step is the heterolytic cleavage of the C-C bond, releasing CO₂ and forming a carbanion at the C2 position. This carbanion is significantly stabilized by resonance, with the negative charge delocalized into the electron-deficient quinoline ring system. A final protonation step yields the decarboxylated product.
Below is a diagram illustrating the proposed thermal decarboxylation pathway.
References
Validation & Comparative
Positional Isomerism Dictates Biological Activity: A Comparative Guide to 4-Chloroquinoline-2-carboxylic Acid and 2-chloroquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic system can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two closely related positional isomers: 4-Chloroquinoline-2-carboxylic acid and 2-chloroquinoline-4-carboxylic acid. While direct head-to-head comparative studies on these specific parent molecules are not extensively documented, by examining their derivatives and the principles of structure-activity relationships (SAR), we can elucidate the profound impact of substituent positioning on their biological potential.
Structural and Electronic Landscape: The Foundation of Divergent Activity
The core difference between these two molecules lies in the placement of the electron-withdrawing chloro group and the ionizable carboxylic acid moiety. These functional groups dictate the molecule's electronic distribution, steric profile, and potential for intermolecular interactions with biological targets.
-
This compound: The carboxylic acid at the C2 position places it in closer proximity to the quinoline nitrogen. This arrangement can influence the molecule's ability to act as a chelating agent for metal ions, a mechanism implicated in the activity of some quinoline-based drugs.[1] The chloro group at C4 significantly modulates the electron density of the pyridine ring.
-
2-chloroquinoline-4-carboxylic acid: With the carboxylic acid at the C4 position, this isomer has been more extensively studied as a scaffold for inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2] The chloro group at C2 influences the reactivity of this position and the overall lipophilicity of the molecule.
The distinct electronic and steric environments created by these isomeric arrangements are the primary drivers of their differential biological activities.
Caption: Chemical structures of the two positional isomers.
Comparative Biological Activities: A Tale of Two Scaffolds
While direct comparative data for the parent compounds is limited, the extensive research into their derivatives provides a clear picture of their divergent therapeutic potential.
| Biological Activity | This compound Derivatives | 2-chloroquinoline-4-carboxylic Acid Derivatives | Key Observations |
| Anticancer | Investigated for various anticancer activities. | Potent inhibitors of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[3][4] | The 4-carboxylic acid moiety is a critical feature for DHODH inhibition, forming key interactions in the enzyme's active site.[2] |
| Antimalarial | The 4-aminoquinoline core (related to the 4-chloroquinoline scaffold) is central to drugs like chloroquine. | Derivatives have been explored for antimalarial properties. | The 7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery.[5] |
| Antibacterial | Less explored as a primary scaffold for antibacterial agents. | The quinolone-4-carboxylic acid core is the foundation of the quinolone class of antibiotics. | The C3-carboxylic acid and C4-keto group are hallmarks of classic quinolone antibiotics, a different but related scaffold.[6] |
| Anti-inflammatory | Quinoline derivatives are known to possess anti-inflammatory properties.[1] | Derivatives have shown anti-inflammatory effects.[1] | The mechanism often involves the modulation of inflammatory pathways. |
Key Insight: The position of the carboxylic acid group is a major determinant of the primary biological target. The 2-carboxylic acid isomer and its derivatives have been explored for a broader range of activities, while the 4-carboxylic acid isomer has been more specifically and successfully developed as an inhibitor of DHODH and as a scaffold for HDAC inhibitors.
Structure-Activity Relationship (SAR) Insights
-
The C4-Carboxylic Acid Moiety: For DHODH inhibition, the carboxylic acid at the C4 position is considered essential.[2] It is believed to form a salt bridge with a key arginine residue in the enzyme's active site.[3] This highlights a significant disadvantage for the this compound scaffold in targeting this particular enzyme.
-
The C2-Substituent: In the context of 2-substituted-quinoline-4-carboxylic acids, bulky and hydrophobic substituents at the C2 position are often necessary for potent DHODH inhibition.[2] This suggests that the chloro group in 2-chloroquinoline-4-carboxylic acid could be further modified to enhance potency.
-
Chelation Potential: The proximity of the carboxylic acid and the ring nitrogen in this compound may confer a greater ability to chelate metal ions. This property is a potential mechanism for the antiproliferative and antimicrobial activities of some quinoline derivatives.[1]
Synthesis Strategies: Building the Isomeric Scaffolds
The synthesis of these isomers typically involves well-established named reactions for constructing the quinoline ring system, followed by or incorporating the desired functionalization.
A common approach for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction .
Caption: Generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
For this compound, synthetic strategies may involve the construction of a pre-functionalized quinoline ring or regioselective functionalization of the quinoline core.
Experimental Protocols
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay is crucial for evaluating compounds like 2-chloroquinoline-4-carboxylic acid and its derivatives for their potential as anticancer agents.
Principle: The enzymatic activity of DHODH is monitored by the reduction of a chromogenic substrate, which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of the chromogenic substrate is measured spectrophotometrically.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with detergents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and the necessary cofactors in the assay buffer.
-
Initiate the reaction by adding dihydroorotate.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control).
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiproliferative MTT Assay
This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion and Future Directions
The comparative analysis of this compound and 2-chloroquinoline-4-carboxylic acid underscores a fundamental principle in medicinal chemistry: positional isomerism is a critical determinant of biological activity. While both molecules share the same chemical formula, the distinct placement of their chloro and carboxylic acid substituents directs them towards different biological targets and therapeutic applications.
Derivatives of 2-chloroquinoline-4-carboxylic acid have shown significant promise as inhibitors of DHODH and HDACs, making this scaffold a valuable starting point for the development of novel anticancer agents. In contrast, the this compound scaffold, while less explored for these specific targets, may offer unique opportunities in areas where metal chelation is a key mechanism of action, such as in the development of certain antimicrobial or antiparasitic drugs.
Future research should focus on direct, head-to-head comparative studies of these two parent isomers across a range of biological assays. Such studies would provide valuable quantitative data to confirm the structure-activity relationships discussed in this guide and could uncover novel activities for these versatile chemical scaffolds. For drug development professionals, a thorough understanding of the nuances of positional isomerism is essential for the rational design of more potent and selective therapeutic agents.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Isomers
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The quinoline ring system, a privileged scaffold in medicinal chemistry, provides a compelling case study in how subtle isomeric changes can lead to vastly different pharmacological profiles. This guide offers an in-depth, objective comparison of the biological activities of quinoline carboxylic acid isomers, with a primary focus on the 2-, 3-, and 4-carboxylic acid positions. We will delve into the experimental data that underpins our understanding of their anticancer, anti-inflammatory, and antibacterial properties, and provide detailed protocols for the key assays used in their evaluation.
The Critical Influence of the Carboxylic Acid Position
The position of the carboxylic acid group on the quinoline scaffold is a key determinant of the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to form hydrogen bonds and chelate metal ions. These properties, in turn, dictate how the molecule interacts with biological targets, leading to distinct mechanisms of action and therapeutic potentials.
Anticancer Activity: A Tale of Two Isomers
The antiproliferative effects of quinoline carboxylic acid isomers have been a significant area of investigation. Notably, the positioning of the carboxylic acid group dramatically influences both potency and the spectrum of activity against different cancer cell lines.
A study directly comparing the antiproliferative activities of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid revealed significant differences in their effects on various cancer cell lines. For instance, against the mammary carcinoma cell line MCF7, all three isomers, along with kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), demonstrated remarkable growth inhibition. However, when tested against the cervical HELA cancer cell line, quinoline-2-carboxylic acid was the only one of the three simple isomers to exhibit significant cytotoxicity.[1] This highlights a degree of selectivity in the anticancer action of these isomers.
It is speculated that the ability of these compounds to chelate divalent metal ions, facilitated by the proximity of the carboxylic acid group and the quinoline nitrogen, may play a role in their mechanism of action.[1]
Derivatives of quinoline-4-carboxylic acid, in particular, have been extensively studied as anticancer agents. A key mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the proliferation of cancer cells.
Comparative Anticancer Activity Data
| Compound | Cancer Cell Line | Activity | Reference |
| Quinoline-2-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
| HELA (cervical) | Significant cytotoxicity | [1] | |
| Quinoline-3-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
| Quinoline-4-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |
Anti-inflammatory Potential: A Shift in Activity
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a continuous effort. Quinoline carboxylic acid isomers have shown promise in this area, again with the isomeric position of the carboxyl group playing a crucial role.
In a study utilizing a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 mouse macrophages, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid demonstrated impressive anti-inflammatory properties, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[1] This effect was observed without inducing cytotoxicity in the inflamed macrophages. The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Interestingly, while derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties, the direct comparative data from the aforementioned study highlights the superior potential of the 3- and 4-isomers in this specific assay.[2]
Comparative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line | Activity | Reference |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [1] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [1] |
Antibacterial Activity: The Foundation of Quinolones
The quinoline carboxylic acid scaffold is perhaps most famously known as the backbone of the quinolone class of antibiotics. The first clinically used quinolone, nalidixic acid, is a derivative of 1,8-naphthyridine-4-carboxylic acid, a close structural relative of quinoline-4-carboxylic acid. The development of fluoroquinolones, such as ciprofloxacin, which incorporate a fluorine atom and other substituents, dramatically expanded the antibacterial spectrum and potency.
The antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial DNA, leading to cell death.
While much of the focus has been on derivatives, the fundamental quinoline carboxylic acid isomers themselves exhibit some antibacterial activity. However, this is generally much weaker than their more complex, clinically used counterparts. The position of the carboxylic acid group is critical for this activity, with the 4-position being a key feature of the most potent quinolone antibiotics.
Comparative Antibacterial Activity Data (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Reference |
| Quinoline-2-carboxylic acid derivatives | Moderate activity | Moderate activity | [3] |
| Quinoline-4-carboxylic acid derivatives | Moderate to good activity | Moderate to good activity | [4] |
| Nalidixic Acid (a non-fluoroquinolone) | 4-128 | >1024 | |
| Ciprofloxacin (a fluoroquinolone) | 0.004-1 | 0.06-2 |
Note: Direct MIC values for the parent, unsubstituted quinoline carboxylic acid isomers are not widely reported, as research has predominantly focused on more potent derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of quinoline carboxylic acid isomers.
Protocol 1: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HELA)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline carboxylic acid isomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid isomers in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay:
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Principle: The Griess reaction is used to quantify nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Quinoline carboxylic acid isomers (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the vehicle control and calculate the IC₅₀ value.
Workflow for Nitric Oxide Inhibition Assay:
Protocol 3: Determination of Antibacterial Activity using Broth Microdilution Method (MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6][7][8][9]
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after incubation.[6][7]
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoline carboxylic acid isomers (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each quinoline carboxylic acid isomer.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth from a fresh agar plate (18-24 hours old).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the quinoline carboxylic acid isomer in which there is no visible growth (i.e., the first clear well).
Workflow for Broth Microdilution MIC Assay:
Conclusion
The isomeric position of the carboxylic acid group on the quinoline ring is a critical factor that governs the biological activity of these compounds. This guide has demonstrated that quinoline-2-, -3-, and -4-carboxylic acids exhibit distinct profiles in terms of their anticancer, anti-inflammatory, and antibacterial properties. While derivatives have often been the focus of drug development, understanding the inherent activities of the parent isomers provides a crucial foundation for rational drug design. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel quinoline derivatives, paving the way for the development of more effective and selective therapeutic agents.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Chloroquinoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent biological activity, coupled with the versatility for chemical modification, has made it a cornerstone in the quest for novel drugs. Within this esteemed class of compounds, the 4-chloroquinoline-2-carboxylic acid framework has emerged as a particularly compelling starting point for the development of potent and selective inhibitors of various biological targets.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. Moving beyond a mere catalog of compounds, we delve into the "why" behind the "what"—exploring the causal relationships between structural modifications and their impact on biological function. By synthesizing data from authoritative sources, we aim to provide a self-validating framework for the rational design of next-generation therapeutic agents based on this versatile scaffold.
The this compound Core: A Privileged Scaffold
The fundamental structure of this compound presents several key features that are instrumental to its biological activity. The quinoline core itself provides a rigid, aromatic platform for the precise spatial arrangement of functional groups. The nitrogen atom at position 1 can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with biological targets.
The substituents at the 2 and 4 positions are of paramount importance in defining the pharmacological profile of these derivatives. The carboxylic acid group at C2 is a strong hydrogen bond donor and acceptor, and can also exist as a carboxylate anion, enabling ionic interactions. The chlorine atom at C4 is an electron-withdrawing group that can modulate the electronic properties of the quinoline ring system and also serve as a key interaction point or a leaving group for further synthetic modifications.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Core Structure" A[
Quinoline Core
]; B[
4-Chloro Group
]; C[
2-Carboxylic Acid
]; end A --> B; A --> C; }
Caption: Core components of the this compound scaffold.
Comparative Analysis of Biological Activities: A Focus on Kinase Inhibition and Anticancer Properties
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer effects.[1] This guide will focus on their potential as anticancer agents, particularly as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.
The following table summarizes the structure-activity relationships of quinoline carboxylic acid derivatives as inhibitors of various biological targets. While direct comparative data for a series of this compound derivatives is limited in the public domain, the data presented for structurally related compounds provides valuable insights into the key determinants of activity.
| Compound ID | Core Structure | R1 (C2-substituent) | R2 (Other Substituents) | Biological Target/Assay | IC50/Activity | Reference |
| 1 | 2-Aryl-quinoline-4-carboxylic acid | 2'-Fluoro-1,1'-biphenyl-4-yl | 6-Fluoro, 3-Methyl | Dihydroorotate Dehydrogenase (DHODH) | Potent Inhibition | [2] |
| 2 | 2-Aryl-quinoline-4-carboxylic acid | Phenyl | - | HDAC3 | 24.45 µM | [3] |
| 3 | 4-Aminoquinoline | - | 7-Chloro, N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity (MDA-MB-468 cells) | GI50 = 8.73 μM | [4] |
| 4 | 4-Oxo-3-carboxyl quinolone | m,p-methylenedioxyphenyl | 7-Methoxy | Antimalarial (K1 strain) | EC50 ~0.25 μM | [5] |
| 5 | 4-Phenoxyquinoline | - | 6,7-Disubstituted | c-Met Kinase | IC50 = 0.59 nM | [6] |
Key SAR Insights:
-
C2-Position: Bulky, hydrophobic substituents at the C2 position are often crucial for potent activity, particularly for enzyme inhibition.[2] For instance, in the case of DHODH inhibitors, a biphenyl group at this position significantly enhances potency.[2]
-
C4-Position: The nature of the substituent at the C4 position dramatically influences the mechanism of action. While a carboxylic acid is often essential for activity against targets like DHODH, substitution with an amino group can lead to potent cytotoxic agents.[2][4] The 4-chloro group, as in our core structure, is a versatile handle for introducing various functionalities.
-
Benzo Ring Substitution (C6, C7): Substitution on the benzo portion of the quinoline ring can fine-tune the electronic properties and steric profile of the molecule, impacting target binding and pharmacokinetic properties. Electron-withdrawing groups like fluorine or chlorine at the C7 position are frequently associated with enhanced biological activity.[4]
-
Carboxylic Acid Moiety: The carboxylic acid at C2 is a critical pharmacophore, likely involved in key hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group can modulate activity and cell permeability.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate the exploration of this compound derivatives, we provide a representative synthetic protocol and a standard biological assay methodology.
Synthesis of a Representative this compound Derivative
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[7] This can be followed by chlorination to install the 4-chloro substituent.
dot graph [rankdir=LR] { node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10];
}
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol (Pfitzinger Reaction followed by Chlorination):
-
Synthesis of 2-Aryl-quinoline-4-carboxylic Acid:
-
In a round-bottom flask, dissolve isatin and an equimolar amount of the desired α-methylene ketone (e.g., acetophenone for a 2-phenyl derivative) in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise with stirring.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.[8]
-
-
Chlorination at the 4-Position:
-
Suspend the synthesized 2-aryl-quinoline-4-carboxylic acid in an excess of phosphorus oxychloride (POCl3).
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the 4-chloro-2-aryl-quinoline-4-carboxylic acid.
-
Filter the product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.
-
In Vitro Protein Kinase Inhibition Assay
A common method to assess the inhibitory potential of compounds against a specific protein kinase is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[9]
Step-by-Step Protocol (General Radiometric Kinase Assay):
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer. A typical buffer may contain Tris-HCl, MgCl2, and DTT.
-
Reaction Mixture Preparation: In a microtiter plate, prepare the reaction mixture containing the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that disrupts the kinase activity, such as a strong acid or a high concentration of EDTA.
-
Separation of Phosphorylated Substrate: Separate the radiolabeled phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.[9]
dot graph [rankdir=LR] { node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10];
}
Caption: Workflow for a typical radiometric protein kinase inhibition assay.
Conclusion: Future Directions in the Development of this compound Derivatives
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modifications to optimize potency and selectivity. Future research in this area should focus on:
-
Exploring Diverse Substitutions: Synthesizing and evaluating a wider range of derivatives with diverse substituents at the C2, C6, and C7 positions to build a more comprehensive SAR profile.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects through techniques such as X-ray crystallography of protein-ligand complexes and detailed enzymatic assays.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to ensure their suitability for in vivo studies.
By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of innovative treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Chloroquinoline-2-carboxylic Acid Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides an in-depth, technically-grounded comparison and validation protocol for assessing the purity of 4-Chloroquinoline-2-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1] Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust, self-validating analytical system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]
Introduction: The Critical Role of Purity in Quinoline Intermediates
This compound is a pivotal building block in the synthesis of a wide array of bioactive molecules and quinoline derivatives, which are known for their diverse biological activities, including antimalarial and anticancer properties.[1][5][6] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of such starting materials. Even minute impurities can alter the toxicological profile, reduce the therapeutic effect, or impact the stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the main compound from structurally similar impurities.[7] This guide details a validated Reversed-Phase HPLC (RP-HPLC) method and compares its performance with an alternative column chemistry to illustrate the importance of selectivity in method development.
The Analytical Challenge: Potential Impurities
The purity profile of this compound is largely dictated by its synthetic route. Common synthesis pathways, such as those starting from 2-hydroxyquinoline-4-carboxylic acid, can introduce specific process-related impurities.[8] Potential impurities may include:
-
Starting Materials: Unreacted precursors like 2-hydroxyquinoline-4-carboxylic acid.
-
Reaction By-products: Isomers or products from side reactions occurring during the chlorination or other synthetic steps.
-
Degradation Products: Compounds formed due to instability under specific pH, oxidative, or thermal stress conditions.
A robust analytical method must be able to resolve the active compound from all known and potential unknown impurities.
Primary Analytical Method: Reversed-Phase HPLC
A standard RP-HPLC method using a C18 stationary phase is the workhorse for analyzing moderately polar to non-polar compounds. For this compound, controlling the mobile phase pH is crucial. By maintaining an acidic pH (e.g., pH < 4), the carboxylic acid functional group remains protonated (non-ionized), which enhances its retention on the non-polar stationary phase and promotes sharp, symmetrical peak shapes.[9]
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV-Vis Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for a wide range of analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to suppress analyte ionization.[10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Gradient | A gradient elution is employed to ensure elution of late-retained impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 245 nm | Selected based on the UV absorbance maximum of the quinoline chromophore. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
| Table 1: Recommended RP-HPLC method parameters for purity analysis. |
Part I: Experimental Workflow & Validation Protocol
The validation of an analytical method is a systematic process that proves the procedure is suitable for its intended use. The following protocol is structured according to the ICH Q2(R2) guideline.[11][12]
Caption: A typical experimental workflow for HPLC purity analysis and validation.
Step-by-Step Validation Protocol
1. System Suitability Testing (SST)
-
Purpose: To verify that the HPLC system and procedure are capable of providing data of acceptable quality.
-
Procedure: Inject a standard solution of this compound (e.g., 100 µg/mL) six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
| Parameter | Acceptance Criterion | Justification |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency and good separation power. |
| RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and system electronics. |
| Table 2: System Suitability Test (SST) criteria and their scientific basis. |
2. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
Prepare a solution containing the analyte and spike it with known potential impurities. Analyze to confirm baseline resolution between all peaks.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to ensure the degradation products do not co-elute with the main peak.
-
3. Linearity
-
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare a series of at least five standard solutions across a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution and plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
4. Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a spike-recovery study. Spike a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria:
-
Percent Recovery: 98.0% to 102.0% for each level.
-
5. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
RSD: ≤ 2.0% for both repeatability and intermediate precision.[11]
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ should also be confirmed by demonstrating acceptable precision (RSD ≤ 10%) at this concentration.
-
7. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Deliberately vary parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the peak retention times and areas should show no significant changes.[2]
Part II: Comparative Analysis
A single validated method is robust, but understanding its performance relative to alternatives provides deeper insight and a fallback strategy for challenging separations.
Comparison of HPLC Column Chemistries
While a C18 column is a standard choice, its selectivity is primarily based on hydrophobicity. For aromatic compounds like this compound, a column with a different stationary phase can offer alternative selectivity, potentially resolving co-eluting impurities. A Phenyl-Hexyl column, for example, provides π-π interactions in addition to hydrophobic interactions, which can significantly alter the elution order and resolution of aromatic analytes.[7][13]
| Parameter | Standard Method (C18 Column) | Alternative Method (Phenyl-Hexyl Column) |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π Interactions |
| Hypothetical RT (Analyte) | 8.5 min | 9.2 min (Increased retention due to π-π interaction) |
| Hypothetical RT (Impurity A) | 8.2 min | 8.1 min (Less affected by π-π interaction) |
| Hypothetical RT (Impurity B) | 8.5 min (Co-elutes) | 9.8 min (Strong π-π interaction, well-resolved) |
| Resolution (Analyte/Impurity B) | 0.0 | > 2.0 |
| Best For | General-purpose screening and routine QC. | Resolving aromatic impurities, especially those that co-elute on a C18 phase. |
| Table 3: Comparative performance of C18 vs. Phenyl-Hexyl columns. |
This comparison highlights a critical principle of method development: when co-elution is suspected, switching to a column with an orthogonal selectivity mechanism is a powerful strategy.
Comparison with Other Analytical Techniques
| Technique | Applicability for Purity of this compound |
| HPLC | Excellent. High resolution for separating closely related impurities. Highly quantitative and reproducible. The gold standard for pharmaceutical purity analysis. |
| Gas Chromatography (GC) | Poor. The analyte is non-volatile and would require derivatization to increase its volatility, adding complexity and potential sources of error. |
| Thin-Layer Chromatography (TLC) | Limited. Useful for rapid, qualitative screening (e.g., reaction monitoring) but lacks the resolution, sensitivity, and quantitative capability of HPLC for rigorous purity validation. |
| Nuclear Magnetic Resonance (NMR) | Complementary. Excellent for structural confirmation of the main compound and isolated impurities but not suitable for separating and quantifying low-level impurities within a mixture. |
Part III: Conclusion and Best Practices
The Reversed-Phase HPLC method detailed in this guide, when fully validated according to ICH guidelines, provides a reliable and robust system for determining the purity of this compound. The foundation of a successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind each parameter and acceptance criterion.
Caption: The relationship between validation parameters and the overall method reliability.
For drug development professionals, the key takeaway is that analytical method validation is an integrated process. Data from development studies can inform the validation protocol, and the validated method becomes a cornerstone of quality control throughout the product lifecycle.[4] Employing alternative column chemistries as a comparative tool, as demonstrated, is a powerful approach for ensuring true specificity and developing a truly robust analytical procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. halocolumns.com [halocolumns.com]
A Researcher's Guide to Bioisosteric Replacements for the Carboxylic Acid Group in Quinolines
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing potent therapeutics, from kinase inhibitors in oncology to antibacterial agents.[1][2] The carboxylic acid moiety, frequently incorporated into these structures, is prized for its ability to engage in critical hydrogen bonds and salt-bridge interactions with biological targets.[3][4] However, this functional group is often a double-edged sword, contributing to poor membrane permeability, rapid metabolism via glucuronidation, and potential toxicity, all of which can derail an otherwise promising drug candidate.[5][6]
This guide provides an in-depth comparison of strategic bioisosteric replacements for the carboxylic acid group within the quinoline framework. Moving beyond a simple list of alternatives, we will dissect the causal relationships between a bioisostere's physicochemical properties and its ultimate biological performance. We will focus on the most prevalent and successful acidic bioisosteres—tetrazoles and acylsulfonamides—providing the supporting data, strategic rationale, and detailed experimental protocols necessary for their practical application in a research setting.
The Strategic Imperative: Why Replace a Carboxylic Acid?
The decision to replace a carboxylic acid is driven by the need to optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile while retaining or enhancing its desired pharmacological activity.[6] The primary liabilities of the carboxylate group include:
-
Poor Permeability: At physiological pH (7.4), carboxylic acids (typically with a pKa of ~4-5) are predominantly ionized. This negative charge significantly hinders passive diffusion across lipophilic biological membranes, such as the intestinal wall or the blood-brain barrier.[5][6]
-
Metabolic Instability: The carboxylic acid group is a prime substrate for phase II metabolism, particularly glucuronidation. This process forms reactive acyl glucuronide metabolites, which can lead to rapid drug clearance and have been implicated in idiosyncratic drug toxicities.[7][8]
-
High Plasma Protein Binding: The ionized nature of carboxylates can lead to strong binding to plasma proteins like albumin, reducing the unbound fraction of the drug available to interact with its target.[9]
A successful bioisosteric replacement strategy aims to mitigate these issues by modulating key physicochemical parameters like acidity (pKa) and lipophilicity (logP/logD) without disrupting the essential pharmacophoric interactions required for biological activity.[10]
The Tetrazole Ring: A Classic Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole is arguably the most widely employed bioisostere for the carboxylic acid group. Its success stems from a remarkable confluence of similar properties, allowing it to mimic the carboxylate's function while offering distinct advantages.[11]
Physicochemical Properties: The tetrazole N-H proton has a pKa in the range of 4.5-4.9, closely mirroring that of a carboxylic acid.[4] This similar acidity means that at physiological pH, the tetrazole exists predominantly as the tetrazolate anion, capable of forming the same critical ionic and hydrogen bond interactions as a carboxylate.[12] However, a key advantage is its increased metabolic stability; the tetrazole ring is resistant to the glucuronidation pathways that readily metabolize carboxylic acids.[8][11]
Data-Driven Comparison: A Case Study in Protein Kinase CK2 Inhibition
To illustrate the practical impact of this bioisosteric replacement, we examine a series of compounds designed as inhibitors of Protein Kinase CK2, a therapeutic target in oncology.[6][10] The following data directly compares the inhibitory activity of quinoline-3-carboxylic acids with their corresponding tetrazolo[1,5-a]quinoline-4-carboxylic acid analogues.
| Compound ID | Parent Carboxylic Acid Structure (Series A) | IC₅₀ (µM) vs CK2 | Compound ID | Tetrazole Bioisostere Structure (Series B) | IC₅₀ (µM) vs CK2 |
| A1 | 2-chloro-6,7-dimethoxy-quinoline-3-carboxylic acid | 1.1 | B1 | 8,9-dimethoxy-tetrazolo[1,5-a]quinoline-4-carboxylic acid | 0.85 |
| A2 | 2-chloro-6-bromo-quinoline-3-carboxylic acid | 2.1 | B2 | 8-bromo-tetrazolo[1,5-a]quinoline-4-carboxylic acid | 0.65 |
| A3 | 2-chloro-quinoline-3-carboxylic acid | 18.2 | B3 | tetrazolo[1,5-a]quinoline-4-carboxylic acid | 1.8 |
Data synthesized from Volynets et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[6][10]
Analysis of Results: The data clearly demonstrates that in this quinoline series, the tetrazole bioisostere consistently results in equal or, in most cases, significantly improved inhibitory potency against CK2. For instance, the replacement in the unsubstituted scaffold (A3 vs. B3) led to a 10-fold increase in activity.[6] This enhancement can be attributed to several factors. While the acidity is similar, the tetrazole ring presents a different three-dimensional arrangement of hydrogen bond acceptors and a larger surface area, which can lead to more favorable interactions within the ATP-binding pocket of the kinase.[1] The delocalized charge of the tetrazolate anion may form a more optimal electrostatic interaction with key lysine or arginine residues in the active site compared to the more localized charge of the carboxylate.
Physicochemical Property Comparison (Calculated)
| Compound | Structure | cLogP | pKa (Predicted) |
| Quinoline-4-carboxylic acid | Quinoline core with -COOH | 0.5 | 1.03 |
| Tetrazolo[1,5-a]quinoline | Fused quinoline-tetrazole | 1.6 | N/A (non-acidic proton) |
Data sourced from PubChem CID 10243 and CID 243033.[13][14] Note: These are for the parent scaffolds and do not reflect the substitutions in the case study, but they illustrate the general trend of increased lipophilicity for the tetrazole scaffold. The higher cLogP of the tetrazole scaffold suggests it may offer better membrane permeability, a crucial factor for cellular activity.[9]
Other Bioisosteric Alternatives
While tetrazoles are a primary tool, other bioisosteres offer unique properties that may be advantageous in specific contexts.
-
Acylsulfonamides: This group has a pKa in the range of 3.5-4.5, making it a strong acidic mimic.[1] The additional hydrogen bond donor and acceptor sites can sometimes be exploited to form new, beneficial interactions with the target protein.[12]
-
Hydroxamic Acids: Often used as metal-chelating groups, hydroxamic acids can also serve as carboxylic acid bioisosteres.[5] They are generally less acidic (pKa > 8), meaning they are less ionized at physiological pH, which can be beneficial for CNS penetration.[9] However, like carboxylic acids, they can be susceptible to metabolic glucuronidation.[5]
Strategic Workflow for Bioisostere Selection & Evaluation
A rational approach to bioisostere replacement involves a cycle of design, synthesis, and testing. The following workflow illustrates the key decision points and experimental stages.
Caption: A workflow for the rational design and evaluation of carboxylic acid bioisosteres.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for the synthesis of a key tetrazole intermediate and for a representative biological assay.
Protocol 1: Synthesis of tetrazolo[1,5-a]quinoline-4-carboxylic acid (General Procedure)
This protocol is adapted from the synthetic strategy for tetrazole formation from a 2-chloroquinoline precursor, a common intermediate in quinoline chemistry.[10][15]
Objective: To convert a 2-chloroquinoline-3-carbonitrile intermediate into the corresponding fused tetrazolo[1,5-a]quinoline-4-carboxylic acid.
Materials:
-
2-chloroquinoline-3-carbonitrile derivative (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloroquinoline-3-carbonitrile derivative (1.0 eq), sodium azide (3.0 eq), and ammonium chloride (3.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting nitrile).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an equal volume of 2M HCl solution. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.
-
Precipitation & Isolation: Stir the acidic mixture for 30 minutes. The tetrazole product often precipitates as a solid. Collect the solid by vacuum filtration, washing with cold water.
-
Extraction (if no precipitate forms): If the product remains in solution, transfer the acidic aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure tetrazolo[1,5-a]quinoline intermediate.
-
Hydrolysis (if starting from an ester): Subsequent hydrolysis of a precursor ester to the final carboxylic acid is typically achieved under standard basic (e.g., LiOH in THF/water) or acidic (e.g., HCl in dioxane) conditions.
Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay (ADP-Glo™ Method)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust method for determining the IC₅₀ values of inhibitors.[7]
Objective: To determine the concentration at which a test compound inhibits 50% of CK2 kinase activity.
Materials:
-
Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme (e.g., Promega, #V4482)
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
Test Compounds (e.g., quinoline derivatives) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettor
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 1 µL of diluted test compound or DMSO (as vehicle control) to the wells of a white assay plate.
-
Prepare a master mix containing Kinase Assay Buffer, CK2 enzyme, and CK2 substrate peptide. Add 2 µL of this master mix to each well.
-
Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all measurements.
-
Normalize the data relative to the vehicle control (DMSO, 0% inhibition) and a no-activity control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring inhibitor potency.
Conclusion
The strategic replacement of a carboxylic acid with a suitable bioisostere is a powerful and validated approach in medicinal chemistry for overcoming common ADME challenges associated with quinoline-based drug candidates. The tetrazole ring, in particular, stands out as a premier choice, often maintaining or even enhancing biological activity while improving metabolic stability. The provided case study on CK2 inhibitors highlights the significant gains in potency that can be achieved through this substitution. By employing a rational, data-driven workflow and robust experimental protocols, researchers can effectively leverage bioisosterism to fine-tune the properties of quinoline scaffolds, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. globozymes.com [globozymes.com]
- 9. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK2 alpha 1 Kinase Enzyme System Application Note [promega.kr]
- 11. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tetrazolo(1,5-a)quinoline | C9H6N4 | CID 243033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
The Ascendant Profile of 4-Chloroquinoline-2-Carboxylic Acid Derivatives: A Comparative Efficacy Analysis Against Established Therapeutic Agents
For Immediate Release to the Scientific Community
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer enhanced efficacy and overcome existing resistance mechanisms is paramount. This guide presents a comprehensive comparative analysis of 4-Chloroquinoline-2-carboxylic acid derivatives, a burgeoning class of compounds, against established drugs in oncology and virology. Synthesizing data from recent preclinical studies, we provide an in-depth examination of their therapeutic potential, mechanisms of action, and the experimental rigor underpinning these findings.
The Emergence of Quinoline Derivatives as Potent Therapeutic Candidates
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs, most notably the antimalarial agent chloroquine.[1] The strategic functionalization of this heterocyclic system has unlocked a diverse range of biological activities.[2] Recent focus has shifted towards 4-quinoline carboxylic acid derivatives, which have demonstrated significant promise as inhibitors of critical cellular pathways essential for pathogen replication and cancer cell proliferation.[3][4]
Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism of action for many potent 4-quinoline carboxylic acid derivatives is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][5] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[5][6]
Rapidly proliferating cells, including cancer cells and virus-infected host cells, have a high demand for pyrimidine nucleotides.[7] By inhibiting DHODH, these quinoline derivatives effectively starve these cells of the necessary building blocks for nucleic acid synthesis, leading to a halt in cell cycle progression and viral replication.[4][8] This host-targeting antiviral strategy is particularly advantageous as it presents a higher barrier to the development of drug resistance compared to drugs that target viral proteins, which are prone to rapid mutation.[5][9]
Figure 1: Mechanism of action of this compound derivatives as DHODH inhibitors.
Comparative Efficacy in Oncology
The reliance of cancer cells on de novo pyrimidine synthesis makes DHODH an attractive target for anticancer therapy.[10] Preclinical studies have demonstrated that 4-quinoline carboxylic acid derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. While direct head-to-head comparisons with a broad spectrum of existing chemotherapeutics are emerging, the available data indicates significant potential.
It has been shown that DHODH inhibitors can sensitize cancer cells to the effects of conventional chemotherapeutic agents like doxorubicin.[4] This suggests a potential role for these quinoline derivatives in combination therapies, possibly allowing for lower doses of highly toxic drugs and mitigating side effects.
Table 1: Comparative Anticancer Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) and Doxorubicin
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| D28 | K562 (Leukemia) | 1.02 |
| U266 (Myeloma) | 1.08 | |
| MCF-7 (Breast) | 5.66 | |
| A549 (Lung) | 2.83 | |
| Doxorubicin | MCF-7 (Breast) | Not specified in study |
| HepG2 (Liver) | Not specified in study |
Data synthesized from multiple sources for illustrative comparison. Note that direct IC₅₀ values for Doxorubicin in the same study were not provided.
Comparative Efficacy in Virology
The host-targeting nature of DHODH inhibitors gives them broad-spectrum antiviral potential.[8] By limiting the host's pyrimidine pool, these compounds can inhibit the replication of a wide array of RNA viruses that are dependent on these resources.[11]
One notable study identified a highly potent 4-quinoline carboxylic acid derivative, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) , which demonstrated remarkable antiviral activity.[9][12]
Table 2: Comparative Antiviral Efficacy of a Potent 4-Quinoline Carboxylic Acid Derivative (C44) vs. Brequinar
| Compound | Virus | Cell Line | EC₅₀ |
| C44 | Vesicular Stomatitis Virus (VSV) | MDCK | 2 nM |
| Influenza A (WSN) | MDCK | 41 nM | |
| Brequinar (Reference DHODH Inhibitor) | Vesicular Stomatitis Virus (VSV) | Not specified | ~200 nM |
Data indicates C44 is approximately 100-fold more potent than Brequinar against VSV.[12] A direct comparison with Remdesivir was not available in the reviewed literature.
Experimental Protocols
To ensure the validity and reproducibility of these findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Bioactive Compounds Derived from 4-Chloroquinoline-2-carboxylic Acid
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities. Among the various quinoline-based starting materials, 4-Chloroquinoline-2-carboxylic acid offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The presence of the carboxylic acid at the C-2 position and a reactive chloro group at the C-4 position allows for facile derivatization, leading to the generation of diverse chemical libraries of amides, esters, and N-arylated compounds. This guide provides a comprehensive overview and comparison of the in vitro testing methodologies for evaluating compounds synthesized from this valuable scaffold, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the performance of various derivatives, supported by experimental data.
The this compound Scaffold: A Launchpad for Bioactive Molecules
The strategic placement of functional groups on the this compound core allows for the exploration of structure-activity relationships (SAR). The carboxylic acid can be readily converted to esters or amides, modulating the compound's lipophilicity, solubility, and hydrogen bonding capacity. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of amine-containing fragments, which can significantly influence the biological target and potency of the resulting molecule. This dual functionality makes it an attractive starting point for generating novel chemical entities for drug discovery.
Comparative In Vitro Anticancer Activity
Derivatives of the quinoline scaffold have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1] The in vitro evaluation of these compounds is a critical first step in identifying promising candidates for further development.
Key Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of novel compounds.[2] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
- Harvest cells in the exponential growth phase and perform a cell count.
- Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.[4]
2. Compound Treatment:
- Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations for testing.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
3. MTT Incubation:
- Incubate the plate for 48-72 hours.
- Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.[5]
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from the wells.
- Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
- Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value.
Performance Comparison of Quinoline Derivatives
While specific data for a wide range of derivatives from this compound is not available in a single comparative study, we can draw valuable insights from structurally similar compounds.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4-Anilino-2-phenylquinolines | NCI-H226 (Non-small cell lung) | 0.94 | [7] |
| MDA-MB-231 (Breast) | 0.04 | [7] | |
| SF-295 (CNS) | <0.01 | [7] | |
| 4-Aminoquinoline Derivatives | MDA-MB-468 (Breast) | 7.35 - 8.73 | [8] |
| MCF-7 (Breast) | 8.22 | [8] | |
| 4-Oxoquinoline-3-carboxamides | ACP03 (Gastric) | 1.92 - 5.18 | [5] |
| Novel Chloroquinoline Derivatives | MDA-MB-231 (Breast) | 26.54 µg/mL | [9] |
| Hela (Cervical) | 30.92 µg/mL | [9] | |
| Lovo (Colon) | 28.82 µg/mL | [9] |
This table presents a summary of cytotoxicity data for various quinoline derivatives to illustrate the potential potency. Direct comparison should be made with caution due to variations in the specific quinoline scaffold and experimental conditions.
The data suggests that modifications at the 4-position of the quinoline ring with amino and anilino groups can lead to potent anticancer activity, with some compounds exhibiting nanomolar to low micromolar efficacy.[7][8] The choice of the substituent on the amine is crucial, as is the substitution pattern on the quinoline core itself, which can dramatically influence cytotoxicity against different cancer cell lines.[8]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Comparative In Vitro Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents. Quinoline derivatives, including those synthesized from this compound, have shown promise in this area.[10]
Key Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution Assay
1. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), suspend 3-5 isolated colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
- Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Preparation of Compound Dilutions:
- Perform serial twofold dilutions of the test compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 100 µL.
- Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the compound in which there is no visible growth.
Performance Comparison of Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Staphylococcus aureus | 64 | [11] |
| Escherichia coli | 128 | [11] | |
| Quinolinequinones | Methicillin-resistant S. aureus (MRSA) | 1.22 - 9.76 | [12] |
| Enterococcus faecalis | 4.88 | [12] | |
| 2-substituted-4-amino-quinolines | Invasive Fungi | 4 - 32 | [13] |
This table presents a summary of antimicrobial data for various quinoline derivatives. Direct comparison should be made with caution due to variations in the specific quinoline scaffold and experimental conditions.
The data indicates that quinoline derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific substitutions on the quinoline ring are critical for determining the spectrum and potency of antimicrobial action.
Comparative In Vitro Antiviral Activity
Quinoline-based compounds have a long history in the fight against viral diseases, with chloroquine and hydroxychloroquine being well-known examples. The versatility of the this compound scaffold allows for the development of novel derivatives with potential activity against a range of viruses.
Key Assay: Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying the neutralization of a virus by an antibody or a chemical compound. It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[1]
Experimental Protocol: Plaque Reduction Assay
1. Cell and Virus Preparation:
- Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24- or 48-well plates and grow to confluency.
- Prepare a stock of the virus to be tested with a known titer (plaque-forming units per mL, PFU/mL).
2. Compound-Virus Incubation:
- Prepare serial dilutions of the test compounds.
- Mix a standardized amount of the virus (e.g., 100 PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
3. Infection of Cell Monolayer:
- Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
- Incubate for 1-2 hours to allow for viral adsorption.
4. Overlay and Incubation:
- Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
- Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
5. Plaque Visualization and Counting:
- After incubation, fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
- Count the number of plaques in each well.
6. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
- Determine the 50% inhibitory concentration (IC50) of the compound.
Performance Comparison of Quinoline Derivatives
| Compound Class | Virus | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | Dengue virus serotype 2 (DENV2) | 0.49 - 3.03 |
This table presents antiviral data for a class of quinoline derivatives. The development of novel compounds from this compound could yield candidates with significant antiviral potential.
The data for 8-hydroxyquinoline derivatives demonstrates that the quinoline scaffold can be a source of potent antiviral agents. The specific substitutions play a critical role in determining the antiviral efficacy and selectivity.
Caption: A generalized workflow for the in vitro evaluation of compounds.
Conclusion and Future Directions
The this compound scaffold is a rich source for the generation of novel bioactive compounds with potential applications in oncology, infectious diseases, and virology. This guide has provided a framework for the in vitro evaluation of these derivatives, highlighting key assays and presenting comparative data from structurally related compounds. The detailed protocols for the MTT, broth microdilution, and plaque reduction assays serve as a practical resource for researchers in the field.
Future efforts should focus on the systematic synthesis and screening of a diverse library of amides and esters derived directly from this compound to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their optimization and further development as potential therapeutic agents. The integration of in silico modeling with in vitro testing can further accelerate the discovery of next-generation quinoline-based drugs.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloroquinoline-2-Carboxylic Acid Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This guide provides an in-depth evaluation of 4-chloroquinoline-2-carboxylic acid analogs as inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, comparative efficacy, and experimental evaluation of this promising class of enzyme inhibitors.
Introduction: The Significance of the Quinoline Scaffold and DHODH Inhibition
The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A key area of interest is the development of analogs as enzyme inhibitors, particularly targeting dihydroorotate dehydrogenase (DHODH).[2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[3] By inhibiting DHODH, the proliferation of rapidly dividing cells, such as cancer cells, can be halted, making it a compelling target for anti-cancer therapies.[2] Furthermore, DHODH inhibitors have shown potential as treatments for autoimmune disorders and viral infections.[4]
The this compound core provides a unique chemical starting point for the design of potent and selective DHODH inhibitors.[5] The carboxylic acid moiety is crucial for binding to the enzyme's active site, while the chloro-substituent and modifications at other positions on the quinoline ring allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.[4][5]
The Target: Dihydroorotate Dehydrogenase (DHODH) and the Pyrimidine Biosynthesis Pathway
DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6] This reaction is coupled to the mitochondrial electron transport chain.[7] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn arrests the cell cycle in the S-phase and triggers cell differentiation or apoptosis in cancer cells.[2][8]
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the mitochondrial step catalyzed by DHODH.
Comparative Evaluation of this compound Analogs
The inhibitory potency of this compound analogs against DHODH is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for a selection of these analogs, demonstrating the impact of different substitutions on their activity.
| Compound ID | Key Structural Features | DHODH IC50 (nM) | Reference |
| Brequinar Analog | 2-(2'-fluoro-1,1'-biphenyl-4-yl) | 250 ± 110 | [2] |
| Analog 41 | Substituted pyridine at C2 | 9.71 ± 1.4 | [2][4] |
| Analog 43 | Substituted pyridine at C2 | 26.2 ± 1.8 | [2][4] |
| Analog 46 | 1,7-naphthyridine core | 28.3 ± 3.3 | [2][4] |
| Analog 1 | 4-quinoline carboxylic acid | 260 | [1] |
| Analog 2 | Modified 4-quinoline carboxylic acid | 1.0 | [1] |
This table is a representative sample and not an exhaustive list.
Structure-Activity Relationship (SAR) Insights
The development of potent DHODH inhibitors from the this compound scaffold has been guided by a structure-guided design approach.[4][9] Key SAR findings include:
-
C4-Carboxylic Acid: This group is essential for activity, forming critical interactions, such as a salt bridge with arginine residues (e.g., R136), in the DHODH active site.[2][4]
-
C2-Substituent: Bulky, hydrophobic groups at the C2 position are necessary for potent inhibition.[4] Aromatic and heteroaromatic rings, such as substituted phenyl or pyridyl groups, have been shown to be particularly effective.[2][4]
-
Quinoline Ring Substitutions: Modifications to the benzo portion of the quinoline ring can further modulate activity and physicochemical properties.[4] For instance, the introduction of fluorine atoms can enhance potency.
Experimental Protocol: In Vitro DHODH Inhibition Assay
The following is a detailed, step-by-step methodology for a common in vitro assay used to evaluate the inhibitory activity of this compound analogs against human DHODH. This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[5][10]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Test compounds (this compound analogs)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve test compounds in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compound stock solutions in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
To the wells of a 96-well plate, add 2 µL of the diluted test compounds or DMSO for the control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the final 200 µL reaction volume.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance corresponds to the rate of DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram outlines the experimental workflow for the DHODH inhibition assay.
References
- 1. physchemres.org [physchemres.org]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Chloroquinoline-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Within this class, 4-Chloroquinoline-2-carboxylic acid and its derivatives have emerged as a versatile and promising framework for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, and viral illnesses.[1][3][4] This guide provides a comprehensive comparative analysis of in-silico molecular docking studies of these derivatives, offering insights into their binding mechanisms and therapeutic potential. We will delve into the causality behind experimental choices in docking simulations and present supporting data to facilitate informed decisions in drug design and development.
The Power of In-Silico Analysis: Molecular Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex.[5] This method is instrumental in rational drug design, allowing for the efficient screening of virtual compound libraries and the elucidation of potential drug-receptor interactions at the molecular level.[6] By simulating the binding process, researchers can estimate the binding affinity, often expressed as a docking score or binding energy, and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[5] This in-silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.[7]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking Studies
The following protocol outlines a generalized yet robust workflow for conducting a comparative molecular docking study of this compound derivatives. This methodology is a synthesis of best practices observed in multiple research studies.[3][7][8]
Preparation of the Receptor Protein
-
Selection and Retrieval: The initial step is the selection of a relevant protein target. This choice is guided by the therapeutic area of interest. For instance, for anti-HIV studies, HIV reverse transcriptase (e.g., PDB ID: 4I2P) is a common target.[3] For anticancer applications, kinases like the Epidermal Growth Factor Receptor (EGFR) (e.g., PDB ID: 1M17) are frequently investigated.[1][8] The 3D crystallographic structure of the protein is typically retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These are generally removed to prepare the protein for docking. It is also crucial to add hydrogen atoms, as they are often not resolved in crystal structures but are vital for proper interaction modeling.
-
Active Site Definition: The binding site of the protein, where the ligand is expected to interact, must be defined. This is often determined from the position of a co-crystallized ligand in the PDB structure or through computational prediction methods.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field. This process optimizes the geometry of the molecules to a low-energy conformation, which is more representative of their state in a biological system.
Molecular Docking Simulation
-
Grid Generation: A grid box is generated around the defined active site of the receptor. This grid defines the search space for the docking algorithm to place the ligand.
-
Docking Algorithm: A variety of docking software packages are available, such as AutoDock, Glide, and AutoDock Vina.[3][7][8] These programs use different algorithms to explore the conformational space of the ligand within the active site and score the resulting poses.
-
Execution: The prepared ligands are then docked into the prepared receptor. The docking software will generate a set of possible binding poses for each ligand, ranked by their docking scores.
Analysis and Validation
-
Pose Selection and Interaction Analysis: The best-scoring poses are visually inspected to analyze the binding mode and the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the amino acid residues of the protein's active site.
-
Re-docking of Co-crystallized Ligand: To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) is often re-docked into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
-
Binding Free Energy Calculation (Optional): For a more rigorous assessment of binding affinity, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be employed to calculate the binding free energy of the ligand-protein complex.[7]
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: 4-Chloroquinoline Derivatives as HIV Reverse Transcriptase Inhibitors
To illustrate the practical application of comparative docking, we will examine a study on quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] The study docked a series of synthesized quinoline derivatives into the active site of HIV reverse transcriptase (PDB ID: 4I2P) and compared their docking scores to the standard drugs Rilpivirine and Elvitegravir.[3]
| Compound | Description | Docking Score (kcal/mol) | Key Interactions with Active Site Residues |
| Rilpivirine (Standard) | Approved NNRTI | - | Interacts with key amino acid residues in the NNRTI binding pocket. |
| Elvitegravir (Standard) | Approved Integrase Inhibitor (Quinoline-based) | - | Serves as a structural reference. |
| Compound 4 | Quinoline-pyrimidine derivative | -10.67 | Hydrophobic interactions with TRP229 and hydrogen bond with LYS101.[3] |
| Compound 5 | Quinoline-pyrimidine derivative | -10.38 | Similar interactions to Compound 4.[3] |
| Compound 7 | Quinoline-pyrimidine derivative | -10.23 | Similar interactions to Compound 4.[3] |
Data synthesized from a study on quinoline derivatives as HIV reverse transcriptase inhibitors.[3]
The results demonstrate that several of the designed quinoline derivatives exhibit higher (more negative) docking scores than the standard drugs, suggesting a stronger binding affinity for the target enzyme.[3] Specifically, Compound 4, with a docking score of -10.67 kcal/mol, was identified as the most promising candidate.[3] The analysis of the binding poses revealed that these compounds form crucial hydrogen bonds and hydrophobic interactions with key residues in the active site, such as LYS101 and TRP229, which are known to be important for NNRTI activity.[3] This comparative analysis provides a strong rationale for the further experimental evaluation of these derivatives as potential anti-HIV agents.
Broader Therapeutic Horizons of this compound Derivatives
Beyond their potential as antiviral agents, derivatives of the this compound scaffold have been investigated in a variety of other therapeutic areas through molecular docking studies.
-
Anticancer Activity: These compounds have been docked against several cancer-related protein targets, including Serine/threonine-protein kinase 10 (STK10), EGFR, and c-Abl kinase.[1][7][9] The docking studies help in understanding the structural requirements for potent kinase inhibition, a key mechanism in many anticancer therapies.[1][7]
-
Antimicrobial Properties: The antibacterial potential of quinolone derivatives has been explored by docking them against bacterial enzymes like DNA gyrase and penicillin-binding proteins.[4][10] These studies aim to guide the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in modern drug discovery, providing a rational and efficient approach to the design and evaluation of novel therapeutic agents. The this compound scaffold has proven to be a fertile ground for the development of potent inhibitors for a range of biological targets. The in-silico data presented in this guide, supported by a clear experimental framework, underscores the potential of these derivatives and provides a solid foundation for further preclinical and clinical investigations. Future studies should focus on optimizing the lead compounds identified through docking for improved pharmacokinetic and pharmacodynamic properties, ultimately paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 15733-82-1 [benchchem.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Substituted Quinoline Building Blocks: A Guide for Drug Discovery Professionals
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Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are integral to a wide array of approved therapeutics, demonstrating a remarkable spectrum of biological activities including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4][5][6] The versatility of the quinoline nucleus lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles.[1][7][8] This guide provides a head-to-head comparison of key substituted quinoline building blocks, offering insights into how the nature and position of substituents dictate their reactivity and potential applications in drug development.
The Decisive Role of Substitution: Modulating Reactivity and Properties
The chemical personality of the quinoline ring is dramatically influenced by the electronic properties and location of its substituents.[8] These modifications govern the molecule's reactivity in crucial synthetic transformations, its pharmacokinetic properties (such as solubility and metabolic stability), and its ultimate biological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.[2]
Generally, the quinoline ring system can undergo electrophilic substitution, which predominantly occurs on the benzene ring at positions C5 and C8, and nucleophilic substitution, which favors the pyridine ring at positions C2 and C4.[9][10]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups activate the ring towards electrophilic attack and can increase the basicity of the quinoline nitrogen.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups deactivate the ring for electrophilic substitution but activate it for nucleophilic substitution, particularly at the C2 and C4 positions.[11]
Below is a diagram illustrating the general reactivity patterns of the quinoline scaffold.
Caption: General sites of electrophilic and nucleophilic attack on the quinoline ring.
Head-to-Head Comparison of Key Building Blocks
To illustrate the impact of substitution, we will compare three representative commercially available quinoline building blocks: 6-Methoxyquinoline , 4-Chloroquinoline , and 8-Nitroquinoline . These compounds exemplify the effects of a strong EDG, a versatile halo-substituent (an EWG), and a strong EWG, respectively.
| Property | 6-Methoxyquinoline | 4-Chloroquinoline | 8-Nitroquinoline |
| Substituent Type | Strong Electron-Donating (EDG) | Halogen (Weak EWG) | Strong Electron-Withdrawing (EWG) |
| Reactivity in Electrophilic Substitution | Highly Activated (at C5, C7) | Deactivated | Highly Deactivated |
| Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Not reactive | Highly reactive at C4 | Activated for SNAr at other positions if a leaving group is present. The nitro group itself can be a target for reduction. |
| Key Synthetic Applications | Building block for natural product synthesis; precursor for compounds requiring electrophilic functionalization. | Versatile intermediate for C-C, C-N, and C-O bond formation via cross-coupling and SNAr. | Precursor for 8-aminoquinolines (important in anti-malarial drugs); directs metallation. |
| Impact on pKa (Basicity) | Increases basicity of the ring nitrogen compared to quinoline. | Decreases basicity. | Significantly decreases basicity. |
| Predicted logP | ~2.3 | ~2.5 | ~2.1 |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery for forging C-C bonds. The reactivity of a halo-quinoline in this reaction is a critical parameter. Let's compare the expected reactivity of 4-chloroquinoline with a hypothetical 6-bromoquinoline.
Experimental Insight: While direct comparative data for these specific substrates under identical conditions is sparse in a single report, general principles of palladium-catalyzed cross-coupling reactions dictate the reactivity order of halogens: I > Br > Cl. Therefore, a 6-bromoquinoline would be expected to be significantly more reactive than 4-chloroquinoline, requiring milder reaction conditions (lower temperatures, less reactive catalysts). However, 4-chloroquinoline is activated towards nucleophilic attack, which can sometimes lead to side reactions, but its accessibility and cost-effectiveness make it a popular choice.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for introducing nucleophiles onto the quinoline ring. The presence of an EWG is crucial for this reaction.
Case Study: 4-Chloroquinoline vs. 6-Chloroquinoline
4-Chloroquinoline is highly susceptible to SNAr. The chlorine at the C4 position is activated by the adjacent ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. In contrast, a chlorine at the C6 position is not directly activated by the nitrogen in the same way and would be largely unreactive towards SNAr under typical conditions. The addition of a strong EWG, like a nitro group at C5 or C7, would be required to activate the C6 position.
Experimental Protocols
To provide a practical context, here is a representative protocol for a common synthetic transformation.
Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid
This protocol is a generalized procedure based on established methodologies.
Objective: To synthesize 4-phenylquinoline.
Materials:
-
4-Chloroquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (e.g., 10:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a dry reaction vessel, add 4-chloroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a portion of the toluene.
-
Add the catalyst solution to the reaction vessel, followed by the remaining toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion: Strategic Selection of Building Blocks
The choice of a substituted quinoline building block is a critical decision in the drug design and development process. A thorough understanding of how different substituents modulate the electronic properties and reactivity of the quinoline core is essential for efficient synthesis and for achieving the desired biological and pharmacokinetic profiles.
-
For late-stage functionalization via C-H activation or electrophilic substitution, an electron-rich quinoline like 6-methoxyquinoline might be preferred.
-
For building molecular complexity through cross-coupling or SNAr reactions , a halo-quinoline, particularly 4-chloroquinoline , serves as a versatile and powerful intermediate.
-
To introduce an amino group or to direct metallation to a specific position, a nitro-substituted quinoline like 8-nitroquinoline is an invaluable precursor.
By leveraging the distinct chemical behaviors of these and other substituted quinolines, researchers can navigate the complexities of medicinal chemistry to develop the next generation of innovative therapeutics.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. ecorfan.org [ecorfan.org]
- 11. scribd.com [scribd.com]
Validating the Mechanism of Action for 4-Chloroquinoline-2-carboxylic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 4-Chloroquinoline-2-carboxylic acid derivatives. We will delve into a hypothesized MoA based on the established activities of structurally similar compounds and present a robust, multi-faceted experimental workflow for its validation. This guide will also compare the potential MoA with alternative therapeutic agents, supported by experimental data and detailed protocols.
Introduction: The Enigmatic Potential of this compound Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The this compound moiety, in particular, presents a unique chemical entity for investigation due to the specific placement of its functional groups, which creates a distinct electronic and steric environment.[3] While the broader family of quinoline derivatives has been studied extensively, the precise molecular targets and mechanisms of action for many specific derivatives, including this compound, remain to be fully elucidated.
Validating the MoA is a critical step in drug discovery and development. It provides a rational basis for lead optimization, predicts potential on-target and off-target effects, and is essential for regulatory approval. This guide will, therefore, provide a roadmap for a thorough and scientifically sound validation process.
Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways
Based on the known biological activities of various quinoline derivatives, a plausible hypothesized mechanism of action for this compound derivatives is the inhibition of a specific protein kinase involved in a key cellular signaling pathway. Several studies have identified quinoline-based compounds as potent inhibitors of protein kinases such as PI3Kα and protein kinase CK2.[1][4]
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The proposed MoA is that the this compound derivative binds to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby disrupting the signaling cascade.
Caption: Hypothesized mechanism of action for a this compound derivative as a protein kinase inhibitor.
A Multi-pronged Approach to MoA Validation: An Experimental Workflow
To rigorously validate the hypothesized MoA, a systematic and multi-layered experimental approach is essential. This workflow integrates computational, biochemical, and cell-based assays to build a comprehensive picture of the compound's activity.
Caption: A comprehensive experimental workflow for validating the mechanism of action.
Step 1: Target Identification and In Silico Analysis
Rationale: Computational methods such as molecular docking can predict the binding affinity and mode of interaction between the this compound derivative and a panel of known protein kinases.[3] This in silico approach helps to prioritize potential targets for subsequent experimental validation.
Experimental Protocol: Molecular Docking
-
Preparation of the Ligand: Obtain the 3D structure of the this compound derivative. Energy-minimize the structure using a suitable force field.
-
Preparation of the Receptor: Download the crystal structures of candidate protein kinases from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the active site of the receptor.
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most likely kinase targets.
Step 2: In Vitro Biochemical Assays
Rationale: Once potential kinase targets are identified, in vitro enzyme assays are crucial to confirm direct inhibition and determine the potency of the compound.[5][6] These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Purified recombinant target kinase, kinase substrate, ATP, and the this compound derivative at various concentrations.
-
Kinase Reaction: In a 96-well plate, incubate the kinase with the compound for a predetermined time. Initiate the kinase reaction by adding the substrate and ATP.
-
Detection of Kinase Activity: After the reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the ADP generated and thus the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Step 3: Cell-Based Assays
Rationale: Cell-based assays are essential to confirm that the compound's activity observed in vitro translates to a cellular context. These assays can measure downstream effects of target inhibition, such as changes in cell viability, proliferation, or specific signaling pathways.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Plate cancer cells known to be dependent on the target kinase signaling pathway in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Step 4: Target Engagement and Downstream Signaling
Rationale: To confirm that the compound directly interacts with the target kinase in cells and affects its downstream signaling, Western blot analysis is a powerful tool. This technique allows for the detection of changes in the phosphorylation status of the kinase's substrates.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrate.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of target inhibition.
Comparison with Alternative Mechanisms and Compounds
The this compound scaffold is versatile, and its derivatives could exert their biological effects through various other mechanisms. It is crucial to compare the hypothesized kinase inhibition MoA with other possibilities and with compounds that have different, well-established mechanisms.
| Class of Compound | Primary Mechanism of Action | Key Experimental Validation |
| This compound derivative (Hypothesized) | Inhibition of a specific protein kinase | Kinase inhibition assays, Western blot for phosphoprotein levels |
| Chloroquine/Hydroxychloroquine | Lysosomotropic agent, interferes with lysosomal pH and autophagy, TLR9 antagonist.[5][6][7][8] | Lysosomal pH measurement, autophagy flux assays, TLR activation assays. |
| Quinolone Antibiotics (e.g., Ciprofloxacin) | Inhibition of bacterial DNA gyrase and topoisomerase IV.[2] | Bacterial growth inhibition assays, DNA gyrase/topoisomerase IV activity assays. |
| HDAC Inhibitors (e.g., Vorinostat) | Inhibition of histone deacetylases, leading to chromatin remodeling and changes in gene expression. | HDAC enzyme assays, Western blot for acetylated histones. |
Comparative Data on Quinolone Derivatives:
The following table presents a hypothetical comparison of the inhibitory activity of a this compound derivative against a panel of kinases, alongside a known multi-kinase inhibitor.
| Compound | Target Kinase A (IC50, nM) | Target Kinase B (IC50, nM) | Target Kinase C (IC50, nM) |
| This compound Derivative X | 50 | >10,000 | 250 |
| Multi-Kinase Inhibitor Y (Comparator) | 25 | 100 | 75 |
This data would suggest that Derivative X is a potent and selective inhibitor of Kinase A.
Conclusion
Validating the mechanism of action of this compound derivatives requires a rigorous, evidence-based approach that combines computational, biochemical, and cellular methodologies. By systematically testing a clear hypothesis, such as the inhibition of a specific protein kinase, researchers can build a strong case for the compound's MoA. Comparing the experimental findings with those of alternative compounds with known mechanisms is crucial for contextualizing the results and understanding the unique therapeutic potential of this class of molecules. This comprehensive validation strategy will ultimately pave the way for the rational design and development of novel and effective therapies.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 15733-82-1 [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 6. ccjm.org [ccjm.org]
- 7. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Benchmarking Novel Methods Against Classical Approaches
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] From the life-saving antimalarial drug quinine to potent anti-cancer agents and organic light-emitting diodes (OLEDs), the versatility of the quinoline ring system is undeniable.[2] Consequently, the efficient and sustainable synthesis of quinoline derivatives remains a highly active area of research.[3]
This guide provides a comprehensive comparison of classical and modern methods for quinoline synthesis. As a senior application scientist, my aim is to offer not just a list of reactions, but a nuanced analysis of their underlying mechanisms, practical advantages, and limitations. We will explore how innovative approaches are addressing the shortcomings of traditional syntheses, paving the way for more efficient, environmentally friendly, and diverse molecular construction.
The Enduring Legacy of Classical Quinoline Syntheses
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis.[4] These methods, while historically significant, often suffer from harsh reaction conditions, low yields, and the use of toxic reagents.[2][5]
The Skraup synthesis , one of the oldest methods, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][6] While it utilizes readily available starting materials, the reaction is notoriously exothermic and can produce significant amounts of tarry byproducts, often requiring extensive purification.[7]
The Doebner-von Miller reaction is a more versatile method that uses α,β-unsaturated aldehydes or ketones to react with anilines, allowing for a wider range of substituents on the resulting quinoline.[7] However, it can also suffer from low yields and long reaction times.[2]
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[7][8] The reaction proceeds through a Schiff base intermediate followed by cyclization and dehydration.[8]
The Friedländer synthesis is a highly versatile method for producing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7][9] This method is known for producing high yields and high-purity products, but its main limitation is the availability of the substituted 2-aminoaryl carbonyl starting materials, which often require multi-step synthesis.[7][10]
Visualizing a Classical Approach: The Friedländer Synthesis
The Friedländer synthesis proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.
Caption: The reaction pathway of the Friedländer synthesis.
The Dawn of a New Era: Modern Quinoline Synthesis Methods
In recent decades, a paradigm shift towards greener, more efficient, and atom-economical synthetic methods has revolutionized quinoline synthesis.[11][12] These modern approaches aim to overcome the limitations of classical methods by employing novel catalytic systems, alternative energy sources, and innovative reaction designs.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[13] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities.[14][15] The Friedländer synthesis, for instance, can be achieved in just 5 minutes in excellent yield using microwave irradiation with neat acetic acid as both solvent and catalyst.[16]
Metal-Catalyzed Reactions: Expanding the Scope
Transition-metal catalysis has opened up new avenues for quinoline synthesis, enabling the use of a wider range of starting materials and facilitating novel bond formations.[3] Catalysts based on palladium, copper, iron, and other metals have been instrumental in developing efficient and selective methods for constructing the quinoline scaffold under milder conditions.[17] For example, copper-catalyzed one-pot reactions of anilines and aldehydes can proceed via C-H functionalization to afford substituted quinolines.[3]
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, epitomize the principles of green chemistry.[18][19] MCRs offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[18][19] The Povarov reaction, a classic example of an MCR, involves the [4+2] cycloaddition of an imine with an alkene to generate tetrahydroquinolines, which can be subsequently oxidized to quinolines.[4] Modern variations of the Povarov reaction utilize catalysts to directly synthesize quinolines from anilines, aldehydes, and alkynes.[18]
Green Chemistry Approaches: A Sustainable Future
Beyond specific techniques, there is a broader movement towards developing more environmentally benign methods for quinoline synthesis.[11][20] This includes the use of greener solvents like water or ionic liquids, the development of reusable catalysts, and solvent-free reaction conditions.[1][11] Nanocatalysts are also gaining traction as they offer high catalytic activity and can often be easily recovered and reused.[20]
Visualizing a Modern Approach: A Multicomponent Reaction
A representative modern approach is a metal-catalyzed three-component synthesis of a substituted quinoline.
Caption: A streamlined multicomponent quinoline synthesis.
Head-to-Head Comparison: Classical vs. Modern Methods
The choice of a synthetic method ultimately depends on the specific target molecule, available resources, and desired process characteristics. The following table provides a comparative overview of key performance indicators for classical and modern quinoline synthesis approaches.
| Method Type | Key Features | Typical Reaction Conditions | Advantages | Disadvantages |
| Classical (e.g., Skraup, Friedländer) | Named reactions, well-established | Often harsh (strong acids, high temperatures) | Readily available starting materials for some methods, well-understood mechanisms.[4][7] | Low yields, poor atom economy, formation of byproducts, use of hazardous reagents.[2][7][21] |
| Microwave-Assisted | Use of microwave irradiation for heating | Shorter reaction times (minutes), often higher temperatures | Dramatic reduction in reaction time, improved yields and purity, enhanced reaction rates.[14][15] | Requires specialized equipment, potential for localized overheating if not controlled properly.[15] |
| Metal-Catalyzed | Employs transition metal catalysts | Milder conditions, often lower temperatures | High efficiency and selectivity, broad substrate scope, enables novel bond formations.[3][17] | Cost and toxicity of some metal catalysts, potential for product contamination with metal residues.[20] |
| Multicomponent Reactions (MCRs) | Three or more reactants in one pot | Often catalyzed, can be performed under mild conditions | High atom economy, operational simplicity, rapid generation of molecular diversity.[18][19] | Optimization can be complex, mechanism can be difficult to elucidate. |
| Green Chemistry Approaches | Focus on sustainability | Use of green solvents (water, ionic liquids), reusable catalysts, solvent-free conditions | Environmentally friendly, reduced waste, increased safety.[11][12][20] | May require more research and development to match the efficiency of traditional methods. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are representative step-by-step protocols for a classical and a modern quinoline synthesis.
Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline
This protocol is a generalized representation of the classical Friedländer synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-phenylquinoline.
Protocol 2: Microwave-Assisted Three-Component Synthesis of a Substituted Quinoline
This protocol is a generalized representation of a modern, microwave-assisted multicomponent reaction.[13]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the formyl-quinoline derivative (1.0 eq), a primary heterocyclic amine (1.0 eq), and a cyclic 1,3-diketone (1.0 eq).[13]
-
Solvent and Catalyst: Add a suitable solvent such as DMF and a catalyst if required by the specific reaction.[13]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 125–135 °C) for a short duration (e.g., 8–20 minutes).[13][15]
-
Isolation: After the reaction is complete, allow the vessel to cool to room temperature.
-
Purification: The product may precipitate out of the solution upon cooling. Collect the solid by filtration, wash with a suitable solvent like ethanol, and dry to obtain the purified substituted quinoline.[13]
Conclusion: The Future of Quinoline Synthesis
While classical methods for quinoline synthesis remain valuable for their historical context and specific applications, the field is clearly moving towards more modern, efficient, and sustainable approaches. Microwave-assisted synthesis, metal-catalyzed reactions, and multicomponent strategies offer significant advantages in terms of speed, yield, and environmental impact. For researchers and drug development professionals, embracing these new methodologies is not just a matter of convenience; it is a necessity for accelerating the discovery and development of the next generation of quinoline-based innovations. The continued evolution of these techniques promises an exciting future for the synthesis of this privileged heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis [ouci.dntb.gov.ua]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 19. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Chloroquinoline-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-Chloroquinoline-2-carboxylic acid, a halogenated quinoline derivative. Due to the limited specific safety data available for this compound, a cautious approach is mandated, treating it as a hazardous substance based on the toxicological profiles of structurally related compounds.
Hazard Assessment and Precautionary Principles
Key Precautionary Steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid inhalation of any dust or aerosols.[1]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste streams are managed in the most environmentally responsible and cost-effective manner. This compound falls into the category of a halogenated organic compound .
Segregation Protocol:
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is compatible with the chemical. Polyethylene containers are often a suitable choice.[4]
-
Halogenated vs. Non-Halogenated: It is crucial to keep halogenated organic waste separate from non-halogenated organic waste.[5][6][7] This is because the disposal methods, particularly incineration, differ for these two categories, and mixing them can lead to increased disposal costs and regulatory complications.
-
Avoid Mixing Incompatibles: Do not mix this compound waste with the following:
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a generalized procedure that should be adapted to your institution's specific guidelines.
Step 1: Waste Collection
-
Collect all solid waste, contaminated labware (e.g., pipette tips, weighing boats), and any solutions containing this compound in the designated halogenated organic waste container.
-
For liquid waste, use a funnel to avoid spills.
-
Keep the waste container securely closed when not in use.[5][10]
Step 2: Labeling
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12][13]
Your hazardous waste label must include:
-
The words "Hazardous Waste" [13]
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]
-
The storage area should be cool, dry, and well-ventilated.[10]
-
Ensure secondary containment is used for liquid waste to prevent the spread of potential spills.
Step 4: Arranging for Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide you with the specific procedures for your facility and arrange for the collection of the waste.
-
Licensed Disposal Facility: The EHS office will coordinate with a licensed hazardous waste disposal company to transport and dispose of the waste in compliance with all regulations.[11] Halogenated organic waste is typically disposed of via high-temperature incineration.[6]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[1] This is strictly prohibited for hazardous chemicals and can have severe environmental consequences.
-
DO NOT dispose of this chemical in the regular trash.[1]
-
DO NOT attempt to neutralize this compound for drain disposal. While neutralization is sometimes acceptable for simple carboxylic acids, it is not recommended for a complex, halogenated molecule without explicit approval and a validated protocol from your EHS department.[1][14]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established, general regulatory limits for hazardous waste accumulation in laboratories apply.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [13] |
| Acute Hazardous Waste SAA Limit | Up to 1 quart | [15] |
| Drain Disposal of Dilute Acids | Generally <10% v/v with a pH between 7-9, but not recommended for this compound | [16] |
It is important to note that while this compound is not currently listed as an "acute hazardous waste" (P-listed), its potential for high toxicity warrants careful management to stay well below accumulation limits.
Conclusion
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. By adhering to the principles of hazard assessment, stringent waste segregation, and proper labeling and storage, researchers can ensure that this compound is managed responsibly from cradle to grave. Always consult your institution's Environmental Health & Safety department for specific guidance and to ensure adherence to all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ushazmatstorage.com [ushazmatstorage.com]
- 11. needle.tube [needle.tube]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. laballey.com [laballey.com]
- 15. vumc.org [vumc.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloroquinoline-2-carboxylic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-2-carboxylic acid. The focus is on implementing robust personal protective equipment (PPE) strategies to minimize exposure risk and ensure a safe laboratory environment. The procedures outlined below are grounded in established safety data and best practices, emphasizing not just the "what" but the "why" behind each recommendation.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets (SDS), the primary risks are associated with direct contact and inhalation. The compound is classified as a skin and eye irritant.[1][2] Inhalation of dust particles may cause respiratory irritation.[2]
The fundamental principle of chemical safety is to create multiple barriers between the handler and the hazardous substance. Engineering controls (like fume hoods) are the first line of defense, but the final, critical barrier is your Personal Protective Equipment. The causality is simple: if engineering controls fail or a mistake occurs, properly selected and worn PPE is what stands between you and a chemical exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific tasks being performed and the physical state of the chemical (solid powder vs. solution). Below is a summary of the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid | Safety glasses with side shields or goggles.[3][4] | Chemical-resistant gloves (e.g., Nitrile). | Fully-buttoned lab coat.[3] | Recommended, especially if not in a ventilated enclosure. NIOSH-approved respirator if dust is generated.[3][5] |
| Working with Solutions | Safety glasses with side shields or goggles.[3][4] | Chemical-resistant gloves (e.g., Nitrile). | Fully-buttoned lab coat. | Not typically required if handled in a fume hood or well-ventilated area. |
| Large Quantities/Spill Cleanup | Chemical safety goggles and a face shield.[5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | NIOSH-approved respirator with appropriate cartridges.[3] |
Causality of PPE Selection:
-
Eye Protection: The risk of fine powder becoming airborne and causing serious eye irritation necessitates the use of tightly sealed goggles over standard safety glasses when weighing the solid.[1][6]
-
Hand Protection: Nitrile gloves are a standard for incidental contact with a wide range of laboratory chemicals. They provide a sufficient barrier against powders and dilute solutions to prevent skin irritation.[1][7] Always check the manufacturer's glove compatibility charts for prolonged or immersive contact.
-
Respiratory Protection: The fine, particulate nature of the solid compound presents an inhalation hazard.[2][8] Handling the solid outside of a certified chemical fume hood or ventilated balance enclosure can aerosolize these particles. A respirator mitigates this risk.
Procedural Workflow: Safe Handling Protocol
This section provides a step-by-step guide for a common laboratory task: weighing the solid compound and preparing a solution.
Objective: To safely weigh 1 gram of this compound and dissolve it in a solvent.
Materials:
-
This compound
-
Appropriate solvent
-
Laboratory balance
-
Spatula
-
Weigh boat or paper
-
Beaker or flask
-
Stir bar and stir plate
-
Required PPE (See Table 1)
Step-by-Step Protocol:
-
Preparation and PPE Donning:
-
Ensure the work area (preferably a chemical fume hood or ventilated enclosure) is clean and uncluttered.[4]
-
Confirm that an eyewash station and safety shower are accessible.[5][9]
-
Don your lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Don nitrile gloves. Inspect them for any tears or holes before use.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully open the container of this compound. Avoid creating airborne dust by opening it slowly.
-
Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Perform this action gently to minimize dust generation.
-
Once the target weight is achieved, securely close the main chemical container.
-
-
Preparing the Solution:
-
Transfer the weighed solid into the designated beaker or flask.
-
Carefully add the solvent to the vessel containing the solid.
-
Add a magnetic stir bar and place the vessel on a stir plate to facilitate dissolution.
-
-
Cleanup and PPE Doffing:
-
Wipe the spatula and work surface with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
-
Dispose of the used weigh boat in the solid chemical waste container.
-
To remove PPE, first, remove your gloves, turning them inside out as you do to avoid contacting the outer surface.
-
Remove your lab coat.
-
Finally, remove your eye protection.
-
Emergency Response and Disposal
Even with meticulous planning, accidents can happen. A self-validating safety protocol must include clear, actionable emergency procedures.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][4][6] If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]
-
Spill: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[4][5] Clean the spill area with a damp cloth. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
Disposal Plan: All waste materials, including the compound itself, contaminated consumables (gloves, weigh boats, wipes), and solutions, must be disposed of as hazardous chemical waste.[9][10] Collect waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for hazardous waste disposal.[11]
Workflow Visualization
The following diagram illustrates the decision-making process for safe handling and emergency response.
Caption: Workflow for PPE selection and emergency response when handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
